molecular formula C6H9N3 B1319406 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole CAS No. 1419101-29-3

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Cat. No.: B1319406
CAS No.: 1419101-29-3
M. Wt: 123.16 g/mol
InChI Key: YKOOTMZPXIYQED-UHFFFAOYSA-N
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Description

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Source PubChem
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InChI

InChI=1S/C6H9N3/c1-9-3-5-2-7-8-6(5)4-9/h2H,3-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOOTMZPXIYQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221010
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1419101-29-3
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
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Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
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Record name 5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for the novel heterocyclic compound, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. The pyrrolo[3,4-c]pyrazole scaffold is a significant pharmacophore due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.[1][2] This document outlines a rational, multi-step synthetic approach, drawing upon established methodologies for related pyrrolopyrazole derivatives. Furthermore, it details a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the structure and purity of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Core

The fusion of pyrrole and pyrazole rings to form the pyrrolo[3,4-c]pyrazole system creates a privileged scaffold in medicinal chemistry. This bicyclic heterocycle possesses both electron-rich and electron-deficient regions, enabling versatile interactions with a wide array of biological targets such as enzymes, receptors, and nucleic acids. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, underscoring their potential in the development of novel therapeutics.[2] This guide focuses on a specific, novel derivative, this compound, providing a hypothetical yet scientifically grounded pathway for its synthesis and structural elucidation.

Proposed Synthetic Strategy

The synthesis of the target molecule can be envisioned through a multi-step sequence, leveraging established reactions for the construction of the pyrrolo[3,4-c]pyrazole framework. A plausible and efficient approach involves the initial formation of a substituted pyrazole precursor, followed by the annulation of the pyrrole ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a key intermediate, a suitably functionalized pyrazole-4-carboxylate. This intermediate can be further disconnected to commercially available starting materials.

Retrosynthesis Target This compound Intermediate_1 Substituted Pyrazole-4-carboxylate Ester Target->Intermediate_1 Ring Closure Intermediate_2 Hydrazone Intermediate_1->Intermediate_2 Cyclocondensation Starting_Materials Ethyl Acetoacetate & Methylhydrazine Intermediate_2->Starting_Materials Condensation Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Validation Start Starting Materials (Ethyl Acetoacetate, Methylhydrazine) Step1 Step 1: Pyrazole Formation Start->Step1 Step2 Step 2: Ester Reduction Step1->Step2 Step3 Step 3: Dihalide Formation Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Crude_Product Crude Product Step4->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Sources

"physical and chemical properties of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrrolo[3,4-c]pyrazole Scaffold: Properties, Synthesis, and Characterization of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Foreword for the Research Professional

The bicyclic[1][1] fused ring system of pyrrolo[3,4-c]pyrazole represents a privileged scaffold in modern medicinal chemistry. While specific data on the title compound, this compound, is not extensively available in public literature—suggesting its status as a novel or specialized research intermediate—the core structure is the foundation for a wide range of biologically active molecules.[2][3] This guide provides a comprehensive technical overview of this chemical class, using the title compound as a representative model. We will synthesize data from closely related analogues and foundational principles of heterocyclic chemistry to project its physical and chemical properties, outline robust strategies for its synthesis and characterization, and discuss the chemical logic that makes this scaffold a compelling target for drug discovery.[1][4]

Molecular Structure and Physicochemical Properties

The pyrrolo[3,4-c]pyrazole nucleus consists of a fused pyrrole and pyrazole ring, creating a structure with a unique distribution of electron density and hydrogen bonding capabilities.[2] The title compound is a partially saturated derivative, which imparts specific conformational characteristics compared to its fully aromatic counterparts.

Core Structural Features
  • IUPAC Name: this compound

  • Core Scaffold: Pyrrolo[3,4-c]pyrazole

  • Key Features: The structure contains a pyrazole ring, which is aromatic and has both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom.[5] This is fused to a dihydropyrrole ring, with a methyl group substituting the nitrogen atom of this ring. Tautomerism is a known feature of the pyrazole ring system.[5]

Predicted Physicochemical Data

Direct experimental data for the title compound is scarce. The following table summarizes its fundamental properties and includes predicted values based on computational models for isomeric or closely related structures.

PropertyValue / Predicted ValueSource / Method
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
Monoisotopic Mass 123.080 g/mol PubChem (Isomer)[6]
IUPAC Name 5-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolePubChem (Isomer)[6]
XLogP3 (Predicted) -0.3 to -0.8PubChem[6][7]
Hydrogen Bond Donors 1 (pyrazole N-H)-
Hydrogen Bond Acceptors 2 (pyrazole N and pyrrolidine N)-
Predicted CCS (Ų) [M+H]⁺: 124.6PubChemLite[6]
Appearance Likely a colorless to pale yellow solid at room temperature.General Pyrazole Properties[5]
Melting Point Expected to be moderate; related dione derivatives often have high melting points (>300 °C).[2]Inference
Solubility Predicted to have some solubility in polar organic solvents (e.g., MeOH, DMSO, DCM) and limited solubility in water.General Heterocycle Properties

Synthesis and Reaction Mechanisms

The synthesis of the pyrrolo[3,4-c]pyrazole core is well-documented and typically relies on cycloaddition reactions. A plausible route to the title compound would involve the creation of a pyrrolo[3,4-c]pyrazole-4,6-dione intermediate, followed by reduction.

Proposed Synthetic Workflow

A robust method involves a [3+2] cycloaddition reaction between a nitrilimine (generated in situ from a hydrazonoyl halide) and an N-substituted maleimide, followed by reduction of the resulting dione.[4]

G Hydrazonoyl_Bromide Hydrazonoyl Bromide Nitrilimine Nitrilimine (1,3-Dipole) Hydrazonoyl_Bromide->Nitrilimine Base-mediated elimination N_Methylmaleimide N-Methylmaleimide Dione_Intermediate 5-methyl-1H-pyrrolo[3,4-c]pyrazole-4,6(5H,6H)-dione N_Methylmaleimide->Dione_Intermediate [3+2] Cycloaddition Base Base (e.g., Et3N) Reducing_Agent Reducing Agent (e.g., LiAlH4) Final_Product This compound Nitrilimine->Dione_Intermediate [3+2] Cycloaddition Dione_Intermediate->Final_Product Dione Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Dione Intermediate

This protocol is adapted from established procedures for synthesizing pyrrolo[3,4-c]pyrazole-4,6-dione derivatives.[4]

  • Reaction Setup: To a solution of N-methylmaleimide (1.0 eq) in dry chloroform (20 mL) in a round-bottom flask, add the selected hydrazonoyl bromide (1.0 eq).

  • In Situ Generation of Dipole: Add triethylamine (Et₃N) (1.1 eq) dropwise to the mixture at room temperature. The base facilitates the in situ generation of the reactive nitrilimine dipole.

  • Cycloaddition: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-methyl-1H-pyrrolo[3,4-c]pyrazole-4,6(5H,6H)-dione intermediate.

Causality in Experimental Design
  • Choice of Base: Triethylamine is a non-nucleophilic organic base, ideal for promoting the elimination of HBr from the hydrazonoyl halide to form the nitrilimine without competing in side reactions.[8]

  • Solvent: Chloroform or another dry, non-protic solvent is used to prevent unwanted reactions with the highly reactive nitrilimine intermediate.

  • Reduction Step: A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce both amide carbonyls of the dione intermediate to the corresponding methylene groups of the final dihydro-pyrrolo product.

Spectroscopic and Chemical Characterization

Confirming the structure of a novel heterocyclic compound requires a combination of spectroscopic methods. The expected data outlined below are based on spectral analyses of similar pyrazole and fused pyrazole systems.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • N-H Proton (Pyrazole): A broad singlet is expected in the downfield region (δ 12-14 ppm), characteristic of the acidic proton on the pyrazole ring.[9]

    • Aromatic C-H (Pyrazole): A singlet around δ 6.5-7.5 ppm is anticipated for the lone proton on the pyrazole ring.[9]

    • CH₂ Protons (Dihydropyrrole): Two singlets or an AX system of multiplets would appear in the δ 3.5-5.0 ppm range, corresponding to the two diastereotopic methylene groups of the dihydro-pyrrolo ring.

    • N-CH₃ Protons: A sharp singlet at approximately δ 2.5-3.5 ppm would confirm the N-methyl group.[10]

  • ¹³C NMR:

    • Pyrazole Carbons: Signals for the quaternary and CH carbons of the pyrazole ring are expected between δ 100-150 ppm.[9]

    • CH₂ Carbons: Resonances for the methylene carbons should appear in the δ 40-60 ppm range.

    • N-CH₃ Carbon: A signal around δ 30-40 ppm is characteristic of the methyl carbon attached to a nitrogen.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ would indicate the N-H bond of the pyrazole ring.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the methylene and methyl groups.

  • C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C bonds within the pyrazole ring.[2]

Mass Spectrometry (MS)
  • Electron Impact (EI-MS): The molecular ion peak (M⁺) should be clearly visible at m/z = 123. The fragmentation pattern would likely involve the loss of methyl or HCN fragments, characteristic of pyrazole and pyrrolidine rings.

Chemical Reactivity and Potential for Derivatization

The chemical behavior of this compound is governed by the distinct properties of its constituent rings.

Caption: Key reactive sites on the pyrrolo[3,4-c]pyrazole scaffold. (Note: A structural image is needed for full clarity).

  • Pyrazole N-H (Site 1 & 3): This proton is acidic and can be removed by a base.[5] The resulting anion is a potent nucleophile. The nitrogen can also be targeted for alkylation or acylation reactions to generate diverse derivatives.

  • Pyrazole Ring (Site 2): The pyrazole ring itself is considered electron-rich and can undergo electrophilic substitution, typically at the C3 position (the carbon not involved in ring fusion).[11]

  • Pyrrolidine Nitrogen: The tertiary amine in the dihydropyrrole ring is basic and can be protonated or potentially quaternized.

This multi-faceted reactivity makes the scaffold an excellent starting point for building chemical libraries for high-throughput screening in drug discovery programs.

Relevance in Medicinal Chemistry and Drug Development

The pyrrolo[3,4-c]pyrazole scaffold is of significant interest to pharmaceutical scientists due to its presence in molecules with a broad range of pharmacological activities.[2] Its rigid, planar structure and well-defined vectoral presentation of hydrogen bond donors and acceptors make it an ideal pharmacophore for interacting with biological targets like enzymes and receptors.[2][12]

Reported activities for this class include:

  • Anticancer: Derivatives have shown promise as kinase inhibitors.[13]

  • Antimicrobial and Antifungal: The scaffold is found in compounds with activity against various pathogens.[2][14]

  • Anti-inflammatory: Certain analogues exhibit potent anti-inflammatory properties.[5]

The title compound, as a less-functionalized core, serves as a crucial building block for accessing these more complex and potentially therapeutic derivatives.

References

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). Scientific Reports. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). Molecules. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules. Available at: [Link]

  • Dihydropyrrolo[3,4-c]pyrazoles. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. (2017). HETEROCYCLES. Available at: [Link]

  • 5-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. (n.d.). PubChemLite. Available at: [Link]

  • Synthesis, characterization and bioactivity of novel 5,6-dihydropyrrolo[3,4-c]pyrazol-4(1H)one derivatives. (2015). Heterocyclic Communications. Available at: [Link]

  • 5-BENZO[2][15]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). ResearchGate. Available at: [Link]

  • Computational techniques in designing a series of 1,3,4-trisubstituted pyrazoles as unique hepatitis C virus entry inhibitors. (2021). Journal of Taibah University Medical Sciences. Available at: [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5(4H)-one. (n.d.). ScienceOpen. Available at: [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). Chemical Biology & Drug Design. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Scientific Reports. Available at: [Link]

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. (n.d.). PubChem. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2023). MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Ndo-Ngo/1d2551a13620f0e74f10731f24e930960570b5610731f24e930960570b561

Sources

Inavolisib (GDC-0077): A Technical Guide to a Selective PI3Kα Inhibitor and Degrader

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Inavolisib (also known as GDC-0077 and RG6114), a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental application of this compound. While the query specified CAS number 1419101-29-3, which corresponds to 5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, the context of "properties and suppliers" for a drug development professional strongly indicates a likely reference to the well-studied PI3Kα inhibitor, Inavolisib, which has the CAS number 2060571-02-8.

Compound Identification and Physicochemical Properties

Inavolisib is a clinical-stage, orally available small molecule that has garnered significant attention for its unique dual mechanism of action and high selectivity for PI3Kα, particularly its mutant forms.

Table 1: Physicochemical Properties of Inavolisib (GDC-0077)

PropertyValueReference(s)
IUPAC Name 2S-[[2-[(4S)-4-(difluoromethyl)-2-oxo-3-oxazolidinyl]-5,6-dihydroimidazo[1,2-d][1][2]benzoxazepin-9-yl]amino]-propanamide[3]
Synonyms GDC-0077, RG6114, RO-7113755[1][4][5]
CAS Number 2060571-02-8[3][4][5][6][7][8][9]
Molecular Formula C₁₈H₁₉F₂N₅O₄[3][5][6][7]
Molecular Weight 407.37 g/mol [5][6][7]
Solubility Soluble in DMSO, Ethanol, and Methanol.[3][5][3][5]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[6][6]

Mechanism of Action: A Dual-Pronged Attack on Mutant PI3Kα

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][10] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a common driver in many solid tumors, including a significant portion of breast cancers.[10][11]

Inavolisib is an ATP-competitive inhibitor of PI3Kα, binding to its ATP binding site and thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6][10] This action effectively blocks the downstream signaling cascade.

What sets Inavolisib apart is its ability to selectively induce the degradation of mutant PI3Kα protein in a proteasome-dependent manner, while leaving the wild-type protein levels largely unaffected.[10][11][12] This dual mechanism of catalytic inhibition and targeted degradation leads to a more profound and sustained suppression of the PI3K pathway in cancer cells harboring PIK3CA mutations.

Signaling Pathway Interruption by Inavolisib

PI3K_Pathway_Inhibition cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Degradation Proteasomal Degradation PI3K->Degradation Inavolisib Inavolisib (GDC-0077) Inavolisib->PI3K Inhibition & Degradation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Stimulation key_protein Signaling Protein key_inhibitor Inhibitor key_process Cellular Process

Caption: Inavolisib inhibits the PI3K/AKT/mTOR pathway.

Selectivity Profile

Inavolisib demonstrates remarkable selectivity for the PI3Kα isoform. Biochemically, it is over 300-fold more selective for PI3Kα compared to other class I PI3K isoforms (β, δ, and γ) and more than 2000-fold more selective over other PI3K family members.[10][11] This high selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

Table 2: In Vitro Potency of Inavolisib (GDC-0077)

TargetIC₅₀Reference(s)
PI3Kα 0.038 nM[1][5][8][10][11]

Furthermore, in cell-based assays, Inavolisib shows greater selectivity for mutant PI3Kα over the wild-type form.[10][11] This preferential activity in tumor cells with PIK3CA mutations is a key aspect of its therapeutic potential.

Preclinical and Clinical Development

Preclinical studies have demonstrated that Inavolisib treatment leads to a reduction in PI3K pathway biomarkers such as phosphorylated AKT (pAKT) and phosphorylated PRAS40 (pPRAS40).[11] It also inhibits cell proliferation and induces apoptosis in human breast cancer cell lines with PIK3CA mutations to a greater extent than in cells with wild-type PIK3CA.[11] In vivo studies using patient-derived xenograft models of PIK3CA-mutant breast cancer have shown that oral administration of Inavolisib results in tumor regression.[10][11]

Inavolisib is currently under evaluation in clinical trials, including a Phase III trial for patients with PIK3CA-mutant breast cancer.[13][14] It is being investigated as a single agent and in combination with other standard-of-care therapies, such as anti-estrogens (fulvestrant) and CDK4/6 inhibitors (palbociclib).[10][11]

Experimental Protocols

Workflow for Assessing PI3K Pathway Inhibition

Experimental_Workflow start Start: PIK3CA-mutant Cancer Cell Line treatment Treat with Inavolisib (Dose-Response) start->treatment incubation Incubate for Specified Time treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot biomarkers Probe for: pAKT, pPRAS40, total AKT, total PRAS40 western_blot->biomarkers analysis Quantify Band Intensities biomarkers->analysis end End: Determine IC₅₀ for Pathway Inhibition analysis->end

Caption: Workflow for evaluating PI3K pathway inhibition.

Step-by-Step Methodology for Western Blot Analysis of PI3K Pathway Biomarkers:

  • Cell Culture and Treatment: Plate PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) in appropriate growth medium and allow them to adhere overnight. Treat the cells with a serial dilution of Inavolisib for the desired time period (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pAKT (e.g., Ser473), pPRAS40 (e.g., Thr246), total AKT, and total PRAS40 overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of pathway inhibition.

Suppliers

Inavolisib (GDC-0077) is available from various suppliers for research purposes only. It is not for human or veterinary use.

Table 3: Selected Suppliers of Inavolisib (GDC-0077)

SupplierWebsite
MedChemExpress
Selleck Chemicals
TargetMol
Cayman Chemical
BroadPharm
Probechem
Sapphire Bioscience

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

Inavolisib (GDC-0077) is a highly potent and selective PI3Kα inhibitor with a unique dual mechanism of action that includes the targeted degradation of mutant p110α. Its promising preclinical data and ongoing clinical development highlight its potential as a valuable therapeutic agent for cancers driven by PIK3CA mutations. This guide provides a comprehensive overview of its properties and mechanism to support further research and development in this field.

References

  • Abstract PD4-14: GDC-0077 is a selective PI3Kalpha inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with standard of care therapies. (2018). AACR Journals. Retrieved January 17, 2026, from [Link]

  • Abstract P3-11-23: GDC-0077 is a selective PI3K alpha inhibitor with robust efficacy in PIK3CA mutant hormone-positive breast cancer models. (2020). AACR Journals. Retrieved January 17, 2026, from [Link]

  • Abstract PD4-14: GDC-0077 is a selective PI3Kalpha inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with standard of care therapies. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • GDC-0077. (n.d.). Drug Hunter. Retrieved January 17, 2026, from [Link]

  • CAS: 1419101-29-3 Name: this compound. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

  • Jurado, P., et al. (2022). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery, 12(1), 204–219. Retrieved January 17, 2026, from [Link]

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  • Hanan, E. J., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry, 65(24), 16589–16621. Retrieved January 17, 2026, from [Link]

  • Hanan, E. J., et al. (2022). Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. PubMed. Retrieved January 17, 2026, from [Link]

Sources

The Ascendant Trajectory of Pyrrolo[3,4-c]pyrazoles: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrrolo[3,4-c]pyrazole scaffold has garnered significant attention as a "privileged structure." This in-depth technical guide provides a comprehensive overview of the biological activities of novel pyrrolo[3,4-c]pyrazole derivatives, with a particular focus on their anticancer potential. We will delve into their synthesis, mechanisms of action, and the critical experimental workflows used to elucidate their therapeutic promise.

The Pyrrolo[3,4-c]pyrazole Scaffold: A Privileged Framework in Medicinal Chemistry

The fusion of a pyrrole and a pyrazole ring to form the pyrrolo[3,4-c]pyrazole core creates a unique electronic and steric environment. This bicyclic system offers a rigid framework with multiple points for substitution, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The pyrazole moiety, a well-known pharmacophore, is present in numerous approved drugs and is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[1] The pyrrole ring, on the other hand, contributes to the aromaticity and planarity of the molecule, often playing a crucial role in π-π stacking interactions with biological targets. This combination of features makes the pyrrolo[3,4-c]pyrazole scaffold an attractive starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases.[2]

Synthetic Strategies: Building the Core and Its Analogs

The generation of a diverse library of novel pyrrolo[3,4-c]pyrazole derivatives is paramount for exploring their structure-activity relationships (SAR). Several synthetic routes have been successfully employed, each with its own advantages.

A prevalent and effective method involves the [3+2] cycloaddition reaction of nitrilimines, generated in situ from hydrazonoyl halides, with dipolarophiles such as N-substituted maleimides. This approach allows for the rapid construction of the bicyclic core with a high degree of regioselectivity.

Another versatile strategy commences with diethyl acetylenedicarboxylate and arylhydrazines to form key pyrazole intermediates, which can then be further elaborated to construct the fused pyrrole ring.[3] More recently, green chemistry approaches are being explored, such as a catalyst-free, multi-component reaction of diketene, isatin, and primary amines in the presence of pyrazole as a promoter, offering a more sustainable and efficient synthesis of related scaffolds.[4]

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are frequently utilized in the later stages of the synthesis to introduce a variety of substituents at specific positions on the pyrrolo[3,4-c]pyrazole core, enabling a thorough investigation of the SAR.

Unveiling the Anticancer Potential: A Multi-faceted Approach

The anticancer activity of pyrrolo[3,4-c]pyrazole derivatives stems from their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis. A systematic evaluation of their biological effects requires a battery of well-designed experiments, from initial cell-based screening to in-depth mechanistic studies and in vivo validation.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in evaluating the anticancer potential of novel pyrrolo[3,4-c]pyrazole derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.

The Rationale Behind Cell Line Selection: The choice of cell lines is a critical experimental decision. A well-curated panel should represent a diversity of cancer types (e.g., breast, lung, colon, leukemia) and possess a range of genetic backgrounds.[5] For instance, if the designed compounds are intended to target a specific kinase, it is prudent to include cell lines that are known to be dependent on that kinase for their survival. Publicly available databases that catalog the genomic and proteomic profiles of cancer cell lines are invaluable resources for making informed selections.[6]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[3,4-c]pyrazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Below is a diagram illustrating the workflow of a typical cell viability assay.

G cluster_workflow Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrrolo[3,4-c]pyrazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for determining the cytotoxic effects of novel compounds using the MTT assay.

Target Identification and Validation: Focus on Kinase Inhibition

Many pyrrolo[3,4-c]pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[2] Identifying the specific kinase targets is crucial for understanding their mechanism of action and for guiding further drug development.

Prominent Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. Pyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of CDK2/cyclin A, leading to cell cycle arrest and apoptosis.[8]

  • Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3): These kinases are involved in signaling pathways that are often dysregulated in hematological malignancies. Dual inhibitors of SYK and FLT3 have shown promise in preclinical models of acute myeloid leukemia (AML).

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity, with fluorescence-based methods being highly sensitive and amenable to high-throughput screening.

Step-by-Step Methodology (Generic Fluorescence-based Assay):

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled substrate peptide, and the pyrrolo[3,4-c]pyrazole inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction and incubate at room temperature.

  • Stop Reaction: Add a stop solution containing a chelating agent (e.g., EDTA) to terminate the reaction.

  • Detection: Measure the fluorescence polarization or intensity. Phosphorylation of the substrate by the kinase will result in a change in the fluorescence signal.

  • Data Analysis: Determine the IC50 value of the inhibitor for the specific kinase.

The following diagram illustrates the principle of a kinase inhibition assay.

G cluster_kinase_inhibition Kinase Inhibition Assay Principle Kinase Kinase PhosphoSubstrate Phosphorylated Substrate (Altered Fluorescence) Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescent Substrate Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Inhibitor Pyrrolo[3,4-c]pyrazole Inhibitor Inhibitor->Kinase Inhibition

Caption: Schematic of a kinase inhibition assay where a pyrrolo[3,4-c]pyrazole derivative blocks the phosphorylation of a fluorescent substrate.

Delving Deeper: Elucidating the Cellular Mechanism of Action

Once a compound has demonstrated potent cytotoxicity and target engagement, the next step is to investigate its effects on cellular signaling pathways and processes.

Experimental Protocol: Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows researchers to assess the phosphorylation status of key signaling proteins and to confirm the downstream effects of kinase inhibition.

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-CDK2 or total CDK2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

The diagram below illustrates a key signaling pathway that can be investigated using Western blotting.

G cluster_cdk2_pathway CDK2 Signaling in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRB pRB CDK2->pRB Phosphorylation (Inactivation) E2F E2F pRB->E2F Inhibition S_phase_genes S-phase Genes E2F->S_phase_genes Transcription G1_S_transition G1/S Transition S_phase_genes->G1_S_transition

Sources

An In-Depth Technical Guide to the In Silico ADMET Profiling of Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic and toxicity profiles. The "fail early, fail cheap" paradigm is therefore not just a mantra but a strategic necessity in modern drug discovery.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling process, specifically tailored for the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold. This heterocyclic system has garnered significant attention for its broad pharmacological potential, including anticancer and antimicrobial activities.[2][3] By leveraging a suite of computational tools, from Quantitative Structure-Activity Relationship (QSAR) models to advanced Physiologically-Based Pharmacokinetic (PBPK) simulations, researchers can de-risk their lead candidates, prioritize synthetic efforts, and intelligently guide optimization strategies long before committing to costly and time-consuming experimental assays.[1][4]

Part 1: The Strategic Imperative of Early-Stage ADMET Profiling

The high attrition rate of drug candidates is a well-documented challenge in the pharmaceutical industry, with estimates suggesting a staggering 90% of compounds that enter clinical trials ultimately fail.[5] A primary driver of this failure is an unacceptable ADMET profile. Properties such as poor oral bioavailability, unforeseen toxicity, or rapid metabolism can render an otherwise potent compound therapeutically useless.

Traditionally, these properties were assessed late in the discovery pipeline using a series of in vitro and in vivo experiments. This approach, however, is resource-intensive and often leads to the costly termination of advanced-stage projects. The advent of robust computational chemistry and machine learning has revolutionized this landscape. In silico ADMET prediction has transitioned from a supplementary tool to an indispensable component of early-stage drug discovery.[1] These methods offer a high-throughput, cost-effective, and reproducible means to evaluate thousands of virtual compounds, enabling researchers to prioritize candidates with the most promising drug-like characteristics from the outset.

The core principle of in silico ADMET modeling is the Quantitative Structure-Activity Relationship (QSAR), which establishes a mathematical correlation between a molecule's chemical structure (represented by numerical descriptors) and its biological or physicochemical properties.[6][7][8] By training models on large datasets of compounds with known experimental ADMET values, we can build predictive algorithms capable of accurately forecasting the properties of novel chemical entities.

Part 2: The Pyrrolo[3,4-c]pyrazole-4,6-dione Scaffold: A Privileged Framework

The pyrrolo[3,4-c]pyrazole-4,6-dione nucleus is a fused heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of both hydrogen bond donors and acceptors provide a versatile framework for interacting with a wide array of biological targets.[2] Recent studies have demonstrated the potential of its derivatives, highlighting their value in developing novel therapeutic agents.[2][9][10]

Given this therapeutic promise, a proactive and early assessment of the ADMET properties of novel derivatives is paramount. The goal is not merely to identify potent compounds but to discover those that possess a balanced profile of efficacy, safety, and drug-likeness, making them viable candidates for further development.

Part 3: The In Silico ADMET Workflow: A Methodological Deep Dive

A comprehensive ADMET profile is assembled by evaluating a series of individual endpoints. The following section details the key parameters, underlying methodologies, and a representative protocol for each component of the ADMET assessment.

The General In Silico Profiling Workflow

The process begins with a 2D representation of the molecule, which is then subjected to a battery of computational models to generate a holistic ADMET profile. This allows for a multi-parameter assessment to guide the decision-making process.

cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output mol Candidate Molecule (SMILES/SDF) abs Absorption Models (HIA, Caco-2) mol->abs Calculate Descriptors dist Distribution Models (BBB, PPB) mol->dist Calculate Descriptors met Metabolism Models (CYP Inhibition, SoM) mol->met Calculate Descriptors tox Toxicity Models (hERG, Ames, Hepatotox) mol->tox Calculate Descriptors report Comprehensive ADMET Profile (Data Table) abs->report Aggregate Results dist->report Aggregate Results met->report Aggregate Results tox->report Aggregate Results

Caption: A generalized workflow for in silico ADMET profiling.

A: Absorption

Absorption primarily governs a drug's bioavailability after oral administration. Key parameters include:

  • Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed through the human gut.

  • Caco-2 Permeability: An in vitro model for intestinal permeability.[11] High permeability is often a prerequisite for good oral absorption.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can expel drugs from cells, reducing absorption. Models predict if a compound is a P-gp substrate or inhibitor.

Methodology: These properties are typically predicted using QSAR models that rely on physicochemical descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and hydrogen bond counts.

Experimental Protocol: Predicting Absorption using a Web Server

  • Obtain Molecular Structure: Secure the 2D structure of the pyrrolo[3,4-c]pyrazole-4,6-dione derivative, typically in SMILES or SDF format.

  • Select a Tool: Navigate to a free web-based platform such as SwissADME or ADMETlab 2.0.

  • Input Structure: Paste the SMILES string or upload the SDF file into the input field of the server.

  • Execute Prediction: Initiate the calculation. The server will compute molecular descriptors and run them through its pre-built QSAR models.

  • Analyze Results: Review the output table, specifically noting the predicted values for HIA, Caco-2 permeability, and P-gp substrate status. Compare these values against the tool's recommended ranges for drug-like compounds.

D: Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues.

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. High PPB can limit the free concentration of the drug available to act on its target.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the highly selective BBB and enter the central nervous system (CNS). This is desirable for CNS targets but a liability for peripherally acting drugs due to potential side effects.

Methodology: BBB and PPB models are heavily influenced by lipophilicity, TPSA, and the presence of specific functional groups.

M: Metabolism

Metabolism involves the enzymatic conversion of drugs into metabolites, primarily in the liver, which facilitates their excretion.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.

  • Site of Metabolism (SoM): These models identify the specific atoms in a molecule most likely to be modified by metabolic enzymes.[12]

Methodology: CYP inhibition is predicted using both ligand-based QSAR models and structure-based methods like molecular docking.[13][14] SoM predictors often use a combination of atomic reactivity (derived from quantum mechanics) and accessibility information.[14] Identifying a metabolic "soft spot" allows medicinal chemists to protect that position through chemical modification, thereby improving the compound's half-life.

T: Toxicity

Toxicity prediction is critical for de-risking candidates. Early identification of toxic liabilities is a primary goal of in silico profiling.[4][15]

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a common reason for drug failure.

  • Mutagenicity (Ames): Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic risk.

  • Hepatotoxicity (Liver Toxicity): Assesses the potential for a compound to cause drug-induced liver injury.[8]

Methodology: A variety of tools are available, from open-source webservers like ProTox-II to commercial expert systems.[16][17][18] These tools use a combination of QSAR models, structural alerts (fragments known to be associated with toxicity), and pharmacophore-based methods.

Experimental Protocol: Assessing Toxicity with ProTox 3.0

  • Access the Server: Navigate to the ProTox 3.0 webserver.[17][18]

  • Input Compound: Use the platform's drawing tool to create the 2D structure of the pyrrolo[3,4-c]pyrazole-4,6-dione derivative or input its SMILES string.

  • Initiate Prediction: Start the toxicity prediction workflow.

  • Review Profile: The server will return predictions for multiple toxicity endpoints, including oral toxicity, organ toxicity (hepatotoxicity), and toxicological pathways.[17] Analyze the predicted toxicity class and any active toxicity alerts to assess the compound's safety profile.

Part 4: Synthesizing the Data: A Case Study

The true power of in silico profiling lies in the integrated analysis of all ADMET parameters. A recent study on novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives provides an excellent basis for a case study.[2][9][10] The researchers performed in silico ADMET profiling and found that their synthesized compounds exhibited favorable properties, including high intestinal absorption and a clean toxicity profile.[2][10]

Let's examine a hypothetical derivative from this class, Compound X , based on the reported findings.

Table 1: Predicted ADMET Profile for a Representative Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative (Compound X)

ParameterCategoryPredicted Value/ClassInterpretation
Absorption HIA> 95%Excellent intestinal absorption predicted.
Caco-2 PermeabilityHighLikely to readily pass through the intestinal wall.
P-gp SubstrateNoLow risk of being removed by efflux pumps.
Distribution BBB PermeantNoUnlikely to cause CNS side effects.
PPB~90%High plasma protein binding; may require dose adjustment.
Metabolism CYP2D6 InhibitorNoLow risk of drug interactions via this major isoform.
CYP3A4 InhibitorNoLow risk of drug interactions via this major isoform.
Toxicity hERG InhibitorNoLow risk of cardiotoxicity.
AMES ToxicityNoNon-mutagenic; low carcinogenic risk.
HepatotoxicityNoLow risk of liver toxicity.

Analysis and Actionable Insights:

The profile for Compound X is highly promising. It shows excellent absorption and is predicted to be non-toxic across key endpoints. The only potential flag is its high plasma protein binding. While not a deal-breaker, this insight is crucial. It informs the drug development team that they may need to optimize for lower PPB in subsequent analogs or carefully design dosing regimens for future in vivo studies. The study also noted that electron-donating substituents on the scaffold tended to enhance the desired biological activity, providing a clear path for structure-activity relationship (SAR) exploration.[2] This combination of ADMET-SAR and biological SAR is the cornerstone of modern lead optimization.

Part 5: Advanced Modeling & Future Directions

While QSAR models provide a static snapshot of ADMET properties, Physiologically-Based Pharmacokinetic (PBPK) modeling offers a dynamic simulation of a drug's journey through the body.[19][20] PBPK models are mathematical representations of the human body, integrating physiological parameters (organ volumes, blood flows) with drug-specific properties (in vitro ADME data and in silico predictions).[21][22][23]

cluster_systemic Systemic Circulation cluster_organs Organs & Tissues blood Central Blood Compartment gut Gut (Absorption) blood->gut Arterial Flow kidney Kidney (Excretion) blood->kidney Arterial Flow other Other Tissues (Distribution) blood->other Arterial Flow liver Liver (Metabolism) gut->liver Portal Vein liver->blood Hepatic Vein kidney->blood Venous Return other->blood Venous Return

Caption: Conceptual diagram of a whole-body PBPK model.

By using a simple PBPK model, initiated with just the molecule's structure and predicted physicochemical properties, scientists can simulate human pharmacokinetics and predict outcomes like dose regimens and potential drug-drug interactions before the first human trial.[20] This iterative process, where early models are refined with subsequent experimental data, represents the pinnacle of predictive drug development.[20]

The field continues to evolve rapidly, with artificial intelligence and machine learning algorithms promising to deliver even more accurate and interpretable ADMET models, further reducing the reliance on animal testing and accelerating the delivery of safer, more effective medicines.[1][11]

References

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A Technical Guide to Molecular Docking of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against various therapeutic targets, particularly protein kinases. This guide provides an in-depth, technical walkthrough of a molecular docking workflow for a representative compound, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.[1][2][3][4] Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each phase of the computational protocol—from target selection and validation to ligand and protein preparation, grid generation, docking execution, and rigorous results interpretation. By grounding our methodology in established best practices and emphasizing self-validating systems, this guide is designed to equip researchers, computational chemists, and drug development professionals with the field-proven insights necessary to execute and analyze molecular docking studies with high scientific integrity.

Strategic Foundation: Target and Compound Rationale

The Therapeutic Potential of the Pyrrolo[3,4-c]pyrazole Scaffold

The pyrrolo[3,4-c]pyrazole core is a heterocyclic motif of significant interest in drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups, making it an ideal scaffold for designing specific inhibitors. Studies have demonstrated that derivatives of this scaffold can act as potent inhibitors of various protein kinases, including Aurora kinases, by competing for the ATP-binding site.[1][2] This established bioactivity provides a strong impetus for further computational exploration against other high-value kinase targets.

The Case for Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, specifically the transition from G1 to S phase and progression through the S phase.[5][6][7][8] Its deregulation is a hallmark of many human cancers, where it contributes to uncontrolled cell proliferation.[3][9][10] This makes CDK2 a compelling and extensively validated target for the development of novel anticancer agents.[4] The ATP-binding pocket of CDK2 presents a well-defined site for the design of small-molecule inhibitors, and the wealth of structural data available in the Protein Data Bank (PDB) provides a solid foundation for structure-based drug design approaches like molecular docking.[11][12][13]

The Objective: A Predictive Docking Study

The primary goal of molecular docking is to predict the preferred orientation (pose) and binding affinity of a ligand when it forms a complex with a receptor.[14][15][16] This computational technique is instrumental in the early stages of drug discovery for hit identification and lead optimization, as it allows for the rapid screening of virtual libraries and provides atomic-level insights into molecular recognition.[17][18] This guide will detail a robust workflow to investigate the potential binding mode of this compound within the ATP-binding site of CDK2.

The Docking Workflow: A Methodological Overview

A successful docking campaign is not a single event but a multi-stage process where the quality of each step directly impacts the reliability of the final outcome.[19] The workflow described herein is designed to be logical and self-validating, ensuring that the generated results are both scientifically sound and interpretable.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Target_Selection 2.1 Target Selection & Validation (PDB Structure Evaluation) Ligand_Prep 2.2 Ligand Preparation (2D to 3D, Energy Minimization) Target_Selection->Ligand_Prep Select Ligand Protein_Prep 2.3 Protein Preparation (Cleanup, Add Hydrogens, Assign Charges) Target_Selection->Protein_Prep Select Receptor Grid_Gen 2.4 Grid Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep->Grid_Gen Docking 2.5 Docking Simulation (Pose Sampling & Scoring) Grid_Gen->Docking Input Grid & Ligand Results_Analysis 2.6 Results Analysis (Binding Energy & Pose Interpretation) Docking->Results_Analysis Output Poses & Scores Validation 2.7 Validation (Redocking & Comparative Analysis) Results_Analysis->Validation

Caption: High-level overview of the molecular docking workflow.

Target Selection and Validation: Choosing the Right PDB Structure

The axiom "garbage in, garbage out" is particularly true for molecular docking. The choice of the protein structure is the single most critical decision.

Causality: A high-resolution crystal structure provides more accurate atomic coordinates, reducing uncertainty in the placement of active site residues. The presence of a co-crystallized ligand is invaluable, as it empirically defines the binding pocket and provides a reference for validating the docking protocol's accuracy (a process known as redocking).

Protocol:

  • Search the Protein Data Bank (PDB): Query for "CDK2" with filters for Homo sapiens, X-ray diffraction, and the presence of a ligand.

  • Evaluate Structures: Prioritize structures based on resolution (< 2.5 Å is preferable), R-free/R-work values, and the nature of the co-crystallized ligand. For this study, we select PDB ID 5A14 .[20]

Parameter PDB ID: 5A14 [20]PDB ID: 1W0X [21]PDB ID: 3R9N [22]
Resolution 2.00 Å2.20 Å1.75 Å
R-Value Free 0.2400.2700.210
Organism Homo sapiensHomo sapiensHomo sapiens
Bound Ligand K03861 (Type II Inhibitor)OlomoucineRC-2-21
Rationale for Selection High resolution, clear electron density for the ligand, and represents the DFG-out (inactive) conformation, offering a distinct binding pocket to explore.
Ligand Preparation: From 2D Sketch to 3D Model

The ligand must be converted into a geometrically optimized, three-dimensional structure with correct atom types and charges.

Causality: The docking algorithm evaluates the steric and electrostatic complementarity between the ligand and the receptor. An improperly minimized or charged ligand will lead to inaccurate scoring and artifactual poses.

Protocol:

  • 2D Structure Generation: Draw this compound using a chemical sketcher like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D sketch into an initial 3D conformation.[23]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step relaxes strained bonds and angles to find a low-energy conformation.[23]

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for evaluating electrostatic interactions.[24]

  • Tautomer and Ionization State: For this specific ligand, the protonation state is relatively straightforward. However, for molecules with titratable groups (e.g., carboxylic acids, amines), it is critical to determine the most probable ionization state at physiological pH (7.4), as this dramatically affects its interaction profile.

  • Define Rotatable Bonds: Identify acyclic single bonds, which the docking software will rotate to explore different ligand conformations.

  • Save in a Docking-Ready Format: The final structure is saved in a format like .mol2 or .pdbqt, which contains the 3D coordinates, charge information, and atom types.

Protein Preparation: Refining the Raw PDB Structure

Raw PDB files are not immediately ready for docking. They must be "cleaned" and prepared to create a chemically correct and computationally tractable model of the receptor.[19][25]

Causality: PDB files often lack hydrogen atoms, may contain non-essential water molecules or cofactors, and might have missing side chains or loops. Failing to correct these issues can lead to incorrect hydrogen bond assignments, steric clashes, and a misrepresentation of the active site's electrostatic environment.

Protocol (Using Schrödinger's Protein Preparation Wizard as a model workflow): [26][27]

  • Import PDB Structure (5A14): Load the structure into a molecular modeling environment like Maestro.[28]

  • Pre-process the Complex:

    • Assign correct bond orders.

    • Add hydrogen atoms. This is a critical step for defining hydrogen bond donors and acceptors.

    • Fill in missing side chains and loops using tools like Prime.

  • Remove Unnecessary Components: Delete all molecules except for the protein chain (Chain A) and the co-crystallized ligand (K03861), which will be used to define the binding site. Crystallographic water molecules not directly mediating key protein-ligand interactions should be removed to simplify the calculation.

  • Optimize Hydrogen Bond Network: Sample the orientations of hydroxyl groups, thiol groups, and histidine protonation states to optimize the hydrogen-bonding network.

  • Restrained Minimization: Perform a brief, restrained energy minimization of the protein structure. The heavy atoms are typically restrained to their crystallographic positions to relieve any minor steric clashes introduced during preparation without significantly altering the experimentally determined backbone structure.

  • Separate Receptor and Ligand: Save the prepared protein structure as the final receptor file. The co-crystallized ligand is saved separately for the validation step (redocking).

Active Site Definition and Grid Generation

Instead of searching the entire protein surface, docking is focused on a specific region—the active site. A "grid" is pre-calculated within this defined space to make the subsequent scoring process computationally efficient.[29][30]

Causality: Pre-calculating the interaction potentials (e.g., van der Waals, electrostatic) for different atom types at each point of a 3D grid dramatically speeds up the docking calculation.[31] During the simulation, the score for a given ligand pose can be rapidly estimated by looking up the pre-calculated values at the grid points occupied by its atoms, rather than calculating pairwise interactions with all protein atoms on the fly.

Protocol:

  • Define the Binding Site: The active site is defined by the location of the co-crystallized ligand (K03861) from the PDB structure 5A14.

  • Generate the Grid Box: Create a bounding box (the "grid") centered on the ligand. The box should be large enough to allow the docking ligand (this compound) to translate and rotate freely within the active site, typically with a 10-15 Å buffer around the reference ligand.[32][33]

  • Calculate Grid Maps: The software (e.g., AutoDock Tools, Glide Receptor Grid Generation) calculates the potential energy maps for various atom types (e.g., hydrogen, carbon, oxygen, etc.) within this box.

Execution and Analysis

Docking Simulation: Sampling and Scoring

This is the core computational step where the software explores thousands to millions of possible binding poses of the ligand within the receptor grid and ranks them using a scoring function.[14][34]

Causality: The search algorithm (e.g., genetic algorithm, Monte Carlo) ensures a comprehensive exploration of the ligand's conformational and orientational space.[15] The scoring function is a mathematical model that estimates the binding free energy (ΔG) of a given pose.[18] It approximates the key energetic contributions to binding, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty.

Protocol:

  • Configure the Docking Run:

    • Input the prepared receptor grid file.

    • Input the prepared ligand file for this compound.

    • Set the search algorithm parameters (e.g., number of runs, population size for a genetic algorithm). A higher number of runs increases the chance of finding the global minimum energy pose but requires more computational time.

  • Launch the Simulation: Execute the docking program (e.g., AutoDock Vina, Glide).

  • Output: The program will output a set of final poses for the ligand, ranked by their docking score.

Interpreting the Results: Beyond the Score

A common pitfall is to rely solely on the docking score. A thorough analysis requires evaluating the binding energy, the physical realism of the predicted pose, and the specific intermolecular interactions.[35][36]

Binding Affinity (Docking Score): The docking score is an estimate of the binding free energy, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[37][38] It is the primary metric for ranking different ligands or different poses of the same ligand.[39]

Pose Analysis: This is a qualitative but essential step. The top-scoring poses must be visually inspected for chemical plausibility. Key interactions to look for include:

  • Hydrogen Bonds: The formation of hydrogen bonds with key active site residues (e.g., the "hinge" region in kinases) is often critical for potent inhibition.

  • Hydrophobic Interactions: The burial of nonpolar parts of the ligand in hydrophobic pockets of the receptor contributes favorably to binding.

  • π-Stacking or π-Cation Interactions: Aromatic rings in the ligand can form favorable interactions with aromatic residues (e.g., Phe, Tyr) or charged residues (e.g., Lys, Arg) in the active site.

Illustrative Docking Results (Hypothetical):

Compound Docking Score (kcal/mol) Key Predicted Interactions with CDK2 H-Bonds
This compound -7.8Leu83 (Hinge), Glu81, Phe802
K03861 (Redocked) -9.5Leu83 (Hinge), Asp86, Gln1313
Validation: Building Trust in the Model

A docking protocol must be validated to ensure it can reliably reproduce known experimental results.[16]

Protocol - Redocking: The most fundamental validation is to dock the co-crystallized ligand (K03861) back into its own receptor structure.

  • Execute Docking: Run the same docking protocol used for the test ligand, but with the extracted native ligand.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the experimental crystal pose is calculated.

  • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol and scoring function can accurately reproduce the experimentally observed binding mode.

Validation_Logic Start Begin Validation Redock Redock Co-crystallized Ligand (e.g., K03861 in 5A14) Start->Redock Calculate_RMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Success Protocol Validated Proceed with Test Ligand Decision->Success Yes Failure Protocol Invalid Re-evaluate Parameters (Grid, Scoring Function, Prep) Decision->Failure No

Caption: Decision workflow for docking protocol validation via redocking.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of this compound against CDK2. By following this protocol—emphasizing careful preparation, validated execution, and critical analysis—researchers can generate meaningful hypotheses about the binding potential of novel compounds.

The results of such a study provide a strong foundation for subsequent steps in the drug discovery pipeline. Favorable docking scores and plausible binding modes can prioritize compounds for chemical synthesis and in vitro biological assays. Furthermore, the detailed interaction analysis can guide the design of new analogs with improved potency and selectivity, demonstrating the power of integrating computational methods into modern drug development.[11]

References

  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.).
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  • Targeting CDK2 in cancer: challenges and opportunities for therapy. (n.d.). Prof. Elgene Lim.
  • 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. (n.d.). RCSB PDB.
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  • 5A14: Human CDK2 with type II inhibitor. (2015, July 22). RCSB PDB.
  • Full article: Targeting CDK2 to combat drug resistance in cancer therapy. (2024, October 29).
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  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026, January 5). Scilit.
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Spectroscopic Characterization of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The burgeoning field of medicinal chemistry continually explores novel heterocyclic scaffolds to unlock new therapeutic avenues. Among these, the pyrrolo[3,4-c]pyrazole core represents a promising pharmacophore, with derivatives exhibiting a range of biological activities. The specific compound, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (CAS 1419101-29-3), is a key building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This approach is designed to empower researchers with the necessary framework to identify and analyze this compound with confidence.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₆H₉N₃, forms a bicyclic system where a pyrrolidine ring is fused to a pyrazole ring. This arrangement dictates a unique electronic and steric environment for each atom, which is reflected in its spectroscopic signatures.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrazole ring, the C-H proton on the pyrazole ring, the two methylene groups of the dihydropyrrole ring, and the N-methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
N-H (Pyrazole)10.0 - 12.0Broad Singlet-The acidic proton on the pyrazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange.
C-H (Pyrazole)7.0 - 7.5Singlet-The lone proton on the pyrazole ring is in an electron-deficient aromatic environment, leading to a downfield chemical shift.
CH₂ (Pyrrolidine)3.5 - 4.5Multiplet2-3The two methylene groups are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.
N-CH₃2.5 - 3.0Singlet-The methyl group attached to the nitrogen is in a relatively shielded environment and will appear as a singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their hybridization.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=C (Pyrazole)130 - 145The sp² hybridized carbons of the pyrazole ring are in an aromatic environment and will be deshielded.
C-N (Pyrazole/Pyrrolidine)110 - 125The sp² carbon atom of the pyrazole ring bonded to nitrogen and the sp³ carbons of the pyrrolidine ring adjacent to nitrogen will appear in this region.
CH₂ (Pyrrolidine)40 - 60The sp³ hybridized methylene carbons of the dihydropyrrole ring.
N-CH₃30 - 40The carbon of the N-methyl group is relatively shielded.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended):

    • To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.

NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (Pyrazole)3100 - 3300Medium, BroadStretching
C-H (Aromatic/Alkene)3000 - 3100Medium to WeakStretching
C-H (Aliphatic)2850 - 3000Medium to StrongStretching
C=N (Pyrazole)1600 - 1650Medium to StrongStretching
C=C (Pyrazole)1450 - 1550Medium to StrongStretching
C-N1100 - 1300MediumStretching
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often preferred for its simplicity as it requires minimal sample preparation.

    • Liquid/Solution Samples: If the compound is a liquid or can be dissolved in a suitable solvent (that does not have interfering absorptions), it can be analyzed in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background to produce the final spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

Based on the molecular formula C₆H₉N₃, the predicted mass spectrometry data is as follows[1]:

Ion Predicted m/z Description
[M]⁺˙123.0797Molecular ion
[M+H]⁺124.0875Protonated molecular ion (commonly observed in ESI and CI)

Fragmentation Pattern:

The fragmentation of the pyrrolo[3,4-c]pyrazole core is likely to proceed through several key pathways. The initial fragmentation may involve the loss of small, stable molecules or radicals.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 123 M_minus_CH3 [M-CH₃]⁺ m/z = 108 M->M_minus_CH3 - •CH₃ M_minus_N2 [M-N₂]⁺˙ m/z = 95 M->M_minus_N2 - N₂ M_minus_HCN [M-HCN]⁺˙ m/z = 96 M->M_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization Technique:

    • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically result in less fragmentation and a more prominent molecular ion or protonated molecular ion peak, which is useful for confirming the molecular weight.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By combining theoretical predictions with data from analogous structures, researchers are equipped with a robust framework for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols provided herein serve as a practical guide for acquiring high-quality spectroscopic data, ensuring the integrity and reliability of research and development endeavors in the field of medicinal chemistry.

References

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An In-Depth Technical Guide to Unveiling the Therapeutic Potential of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic target is both an art and a science. This guide provides a comprehensive framework for investigating the therapeutic potential of the novel scaffold, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. We will delve into the core logic of target identification, moving from predictive computational models to rigorous experimental validation.

The pyrrolo[3,4-c]pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This inherent biological activity suggests that our compound of interest, this compound, likely interacts with key cellular targets to exert its effects. Our mission is to systematically deconvolve these interactions.

Part 1: The Strategic Approach to Target Discovery

A robust target discovery cascade begins with a broad, predictive in silico analysis to generate hypotheses, which are then systematically tested and refined through experimental validation. This iterative process is crucial for efficiently allocating resources and building a strong line of evidence for a particular mechanism of action.

G cluster_0 In Silico Target Prediction cluster_1 Experimental Validation cluster_2 Mechanism of Action Studies Compound Characterization Compound Characterization Similarity-Based Prediction Similarity-Based Prediction Compound Characterization->Similarity-Based Prediction Structure-Based Virtual Screening Structure-Based Virtual Screening Similarity-Based Prediction->Structure-Based Virtual Screening Hit Prioritization Hit Prioritization Structure-Based Virtual Screening->Hit Prioritization Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Pathway Analysis Pathway Analysis Target Engagement Assays->Pathway Analysis Hit Prioritization->Biochemical Assays In Vivo Model Testing In Vivo Model Testing Pathway Analysis->In Vivo Model Testing

Caption: High-level workflow for target identification and validation.

Part 2: In Silico Target Prediction: Generating Actionable Hypotheses

Computational methods provide a rapid and cost-effective means to prioritize potential biological targets for a novel compound.[3][4][5][6][7] This phase focuses on leveraging the chemical structure of this compound to predict its interactions with known proteins.

Physicochemical Profiling and Druglikeness Assessment

Before embarking on target prediction, it is essential to assess the compound's fundamental physicochemical properties. This step helps to predict its potential for oral bioavailability and overall "drug-likeness."

PropertyPredicted ValueSignificance
Molecular Weight[Insert Predicted Value]Influences absorption and distribution.
LogP[Insert Predicted Value]Indicates lipophilicity and membrane permeability.
Hydrogen Bond Donors[Insert Predicted Value]Affects solubility and receptor binding.
Hydrogen Bond Acceptors[Insert Predicted Value]Affects solubility and receptor binding.
Rotatable Bonds[Insert Predicted Value]Relates to conformational flexibility.
Topological Polar Surface Area (TPSA)[Insert Predicted Value]Predicts cell permeability.

Note: These values would be calculated using cheminformatics software.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often have similar biological activities. By comparing our compound to databases of known bioactive molecules, we can infer potential targets.

Methodology:

  • Database Selection: Utilize databases such as ChEMBL, PubChem, and BindingDB.

  • Similarity Search: Employ 2D fingerprinting algorithms (e.g., Tanimoto similarity) to identify compounds with high structural similarity to this compound.

  • Target Annotation: Compile a list of known protein targets for the identified similar compounds.

  • Target Prioritization: Rank the potential targets based on the degree of similarity and the frequency of annotation.

Structure-Based Virtual Screening

Molecular docking simulations predict the binding orientation and affinity of a ligand to a protein's binding site.[5] This method allows for the screening of our compound against a library of clinically relevant protein structures.

Experimental Protocol: Molecular Docking

  • Protein Target Library Preparation:

    • Select a library of protein crystal structures from the Protein Data Bank (PDB). Prioritize proteins from families known to be targeted by pyrazole-containing molecules, such as kinases, and sigma receptors.[8][9][10][11]

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina or Glide.

    • Define the binding site on each target protein.

    • Run the docking simulation to predict the binding pose and calculate the binding affinity (docking score).

  • Analysis and Prioritization:

    • Rank the protein targets based on their docking scores.

    • Visually inspect the top-ranking poses to ensure plausible binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_0 In Silico Workflow start Input Compound step1 Ligand-Based Screening (Similarity Search) start->step1 step2 Structure-Based Screening (Molecular Docking) start->step2 step3 ADMET Prediction step1->step3 step2->step3 end Prioritized Target List step3->end

Caption: In silico workflow for target prediction.

Part 3: Experimental Validation: From Prediction to Proof

The hypotheses generated from in silico studies must be rigorously tested at the bench. This section outlines a tiered approach to experimental validation, starting with broad screening and moving towards specific, high-confidence assays.

Initial Target Class Screening

Based on the in silico predictions and the known activities of the broader pyrrolo[3,4-c]pyrazole class, initial screening should focus on key protein families.

  • Kinase Profiling: Given that many pyrazole derivatives are kinase inhibitors, a broad kinase panel assay (e.g., against 100+ kinases) is a high-yield starting point.[8][10]

  • GPCR and Ion Channel Screening: If similarity searches suggest activity at these targets, initial binding or functional assays are warranted.

  • Sigma Receptor Binding Assays: Tetrahydropyrrolo[3,4-c]pyrazole analogues have shown affinity for sigma-1 receptors, making this a relevant target class to investigate.[12]

Biochemical Assays for Direct Target Interaction

Once a putative target is identified, direct binding and functional inhibition must be quantified.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)

  • Reagents and Materials:

    • Recombinant active kinase.

    • Substrate (peptide or protein).

    • ATP (radiolabeled or used in a detection system).

    • This compound stock solution.

    • Assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of the compound.

    • In a microplate, combine the kinase, substrate, and compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for a set time.

    • Stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., filter binding for radiolabeled ATP, luminescence-based ATP detection).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays to Confirm Cellular Activity

Demonstrating that the compound affects the target's function within a cellular context is a critical step.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Preparation:

    • Engineer a cell line to express the target protein fused to a NanoLuc® luciferase.

    • Culture the cells to the appropriate density.

  • Assay Procedure:

    • Treat the cells with a fluorescent tracer that binds to the target protein.

    • Add a serial dilution of this compound.

    • Add the NanoBRET™ substrate.

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio.

    • A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.

    • Determine the IC50 for target engagement.

Part 4: Delineating the Mechanism of Action

With a validated target in hand, the focus shifts to understanding the downstream consequences of target modulation.

G cluster_0 Signaling Pathway Compound Compound Target Protein Target Protein Compound->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A generic signaling pathway illustrating target engagement.

This involves techniques such as:

  • Western Blotting: To measure changes in the phosphorylation status of downstream signaling proteins.

  • Gene Expression Analysis (qPCR or RNA-seq): To identify transcriptional changes resulting from target inhibition.

  • Phenotypic Assays: To link target engagement with a specific cellular outcome (e.g., apoptosis, cell cycle arrest, anti-inflammatory cytokine reduction).

Conclusion

The exploration of this compound's therapeutic potential is a multifaceted endeavor that requires a seamless integration of computational and experimental approaches. By systematically progressing from broad, predictive screening to specific, mechanistic studies, we can build a compelling case for its development as a novel therapeutic agent. The methodologies outlined in this guide provide a robust framework for navigating this complex but rewarding path of drug discovery.

References

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Parasitology Research.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
  • (PDF) In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - ResearchGate. (2023).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • Design and prediction of novel heterocycle derivatives via in silico. (2024).
  • Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.). DSpace Repository.
  • Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors | Request PDF. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - ResearchGate. (n.d.).
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. (n.d.).
  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH. (2026).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Design and Synthesis of Tetrahydropyrrolo[3,4‐c]Pyrazole Sigma‐1 Receptor Ligands. (2025). ChemistryOpen.

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Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold as a Privileged Heterocyclic System

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[3,4-c]pyrazole Analogs

In the landscape of medicinal chemistry, the pyrrolo[3,4-c]pyrazole nucleus represents a significant class of heterocyclic compounds.[1] This fused[2][2] bicyclic system, integrating a pyrrole and a pyrazole ring, creates a unique scaffold with a rich electronic architecture, featuring both electron-rich and electron-deficient zones.[1] This duality confers high binding versatility, enabling interactions with a wide array of biological targets, including enzymes and receptors.[1] Consequently, analogs derived from this core have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates in drug discovery.

Reported biological activities include potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, specific derivatives have been identified as selective inhibitors of glycogen synthase kinase 3 (GSK-3), a target implicated in neurodegenerative diseases and cancer, while others have shown potential as phosphatase inhibitors.[1][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrrolo[3,4-c]pyrazole analogs, synthesizing data from key studies to explain the causality behind how molecular modifications influence biological potency.

Synthetic Strategies: Constructing the Core Scaffold

The generation of a diverse library of pyrrolo[3,4-c]pyrazole analogs is predicated on robust and flexible synthetic methodologies. A primary and effective route involves a [3+2] cycloaddition reaction. This is typically achieved through the in situ generation of nitrilimines from hydrazonoyl bromides, which then react with N-substituted maleimides as the dipolarophile.[1][5] This initial reaction yields 1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione derivatives. Subsequent oxidation, often using reagents like p-chloranil, aromatizes the ring system to afford the final pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-diones.[1]

An alternative strategy begins with the condensation of arylhydrazines with diethyl acetylenedicarboxylate to form key 5-hydroxypyrazole intermediates.[4][6] These intermediates undergo a series of functional group manipulations—including chlorination, formylation, oxidation to a carboxylic acid, and amide bond formation—to build a side chain that is then cyclized to form the fused maleimide moiety.[6] This latter approach allows for the strategic introduction of functional diversity prior to the final ring closure.

G cluster_0 [3+2] Cycloaddition Pathway cluster_1 Stepwise Annulation Pathway reagents1 Hydrazonoyl Bromide + N-Aryl Maleimide intermediate1 1,6a-Dihydropyrrolo[3,4-c]pyrazole -4,6(3aH,5H)-dione reagents1->intermediate1 Base (e.g., Et3N) Benzene, Reflux product1 Pyrrolo[3,4-c]pyrazole -4,6(1H,5H)-dione intermediate1->product1 Oxidation (e.g., p-chloranil) reagents2 Arylhydrazine + Diethyl Acetylenedicarboxylate intermediate2 Functionalized 5-Hydroxypyrazole reagents2->intermediate2 Condensation intermediate3 Amide Intermediate intermediate2->intermediate3 Multi-step functionalization (Chlorination, Oxidation, Amidation) product2 Pyrrolo[3,4-c]pyrazole -4,6-(2H,5H)-dione intermediate3->product2 Cyclization (e.g., CDI)

Caption: General synthetic pathways to the pyrrolo[3,4-c]pyrazole core.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of the pyrrolo[3,4-c]pyrazole scaffold is critically dependent on the nature and position of its substituents. Molecular docking and biological studies have revealed that specific substitutions on the aryl rings at positions N-1, C-3, and N-5 are key determinants of activity. These modifications primarily influence the compound's electronic properties and its ability to form crucial interactions—such as hydrogen bonds and π-cation interactions—with amino acid residues in the target's active site.[1]

SAR_Summary cluster_N1 N-1 Substituent (Pyrazole) cluster_C3 C-3 Substituent (Pyrazole) cluster_N5 N-5 Substituent (Pyrrole) core Pyrrolo[3,4-c]pyrazole Core N-1 C-3 N-5 N1_Aryl Aryl Group (e.g., 4-Nitrophenyl) core:N1->N1_Aryl C3_Aryl Aryl Group (e.g., 3-Bromophenyl) core:C3->C3_Aryl N5_EDG Aryl with Electron- Donating Group (EDG) core:N5->N5_EDG N5_EWG Aryl with Electron- Withdrawing Group (EWG) core:N5->N5_EWG activity Biological Activity N1_Aryl->activity Anchoring Interaction C3_Aryl->activity Modulates Specificity N5_EDG->activity Enhances Potency N5_EWG->activity Reduces Potency

Caption: Key SAR trends for pyrrolo[3,4-c]pyrazole-4,6-dione analogs.
Substitutions at the N-5 Position (Pyrrole Ring)

The N-aryl substituent on the maleimide moiety (N-5 position) is a critical modulator of biological activity. SAR studies consistently indicate that the electronic nature of this substituent has a direct and predictable impact on potency.

  • Electron-Donating Groups (EDGs): The presence of EDGs (e.g., methyl, methoxy) on the N-5 phenyl ring generally enhances biological activity. This is attributed to an increase in the electron density of the aromatic system, which can strengthen favorable interactions like π-cation stacking with positively charged residues (e.g., Arginine) in the target's binding pocket.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, substitution with strong EWGs (e.g., nitro, cyano) at this position tends to decrease activity. The reduction in electron density may weaken the crucial non-covalent interactions required for potent binding.

Substitutions at the N-1 and C-3 Positions (Pyrazole Ring)

The substituents on the pyrazole portion of the scaffold at positions N-1 and C-3 primarily influence binding affinity and specificity.

  • N-1 Position: An aryl group at this position, often a 4-nitrophenyl moiety, is a common feature in active analogs.[1][5] This group appears to play a role in anchoring the ligand within the binding site, potentially through π-π stacking or other hydrophobic interactions.

  • C-3 Position: The C-3 position is frequently substituted with another aryl ring. Halogen substitutions on this ring (e.g., 3-bromophenyl, 4-fluorophenyl) have yielded highly potent compounds.[1][5] These substitutions likely fine-tune the molecule's orientation and steric fit within the active site, while the halogen atoms can participate in halogen bonding or other specific interactions.

Quantitative SAR Data Summary

Molecular docking studies provide a quantitative basis for these SAR observations. By calculating the binding affinities of different analogs, a clear correlation between structure and potency can be established. The table below summarizes docking results for a series of pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione derivatives against a kinase-related target (PDB ID: 4N9S).[1]

CompoundC-3 Substituent (Ar¹)N-5 Substituent (Ar²)Binding Affinity (kcal/mol)Key Interactions
4c 3-Bromophenyl4-Methylphenyl-7.31π-cation with Arg176, H-bonds with Glu259, Tyr257
3c 3-Bromophenyl4-Methylphenyl-7.45π-cation with Arg176, H-bonds with Glu259, Tyr257
4d 3-Bromophenyl4-ChlorophenylNot specifiedNot specified
4e 3-Bromophenyl4-FluorophenylNot specifiedNot specified

Note: Compound 3c is the dihydro- precursor to the aromatic compound 4c. The data highlights that the 4-methylphenyl group (an EDG) at the N-5 position results in high binding affinity.[1]

Experimental Protocols

The following protocols are representative of the methods used to synthesize and characterize these compounds, ensuring a self-validating system through rigorous execution and analysis.

Protocol 1: Synthesis of 3,5-Diaryl-1-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives (e.g., 7a-n)[5]
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve the appropriate hydrazonoyl bromide (0.005 mol) and N-arylmaleimide (0.005 mol) in 50 mL of benzene.

  • Initiation of Cycloaddition: Add triethylamine (0.7 mL, 0.005 mol) to the solution. The triethylamine acts as a base to generate the nitrilimine in situ.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with boiling ethanol (10 mL) to remove unreacted starting materials and byproducts.

  • Recrystallization: Recrystallize the washed solid from a suitable solvent (e.g., dimethylformamide) to yield the pure tetrahydro-pyrrolo[3,4-c]pyrazole-4,6-dione derivative.

  • Characterization: Confirm the structure of the final product using infrared (IR) spectroscopy, nuclear magnetic resonance (¹H-NMR), and mass spectrometry (MS).

Protocol 2: Oxidation to Aromatic Pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-diones (e.g., 4a-e)[1]
  • Setup: To a solution of the 1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione derivative (e.g., 3a-e) in dry xylene, add an equimolar amount of p-chloranil.

  • Reaction: Heat the mixture to reflux. The reaction involves the oxidative dehydrogenation of the scaffold.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure aromatic product.

  • Characterization: Confirm the structure via elemental analysis and spectroscopic methods (IR, ¹H-NMR). Successful oxidation is indicated by the disappearance of signals corresponding to the methine protons of the di-hydro precursor and the appearance of characteristic aromatic signals. The IR spectra should show strong imide carbonyl absorptions (typically 1791–1717 cm⁻¹ and 1712–1680 cm⁻¹).[1]

Conclusion

The pyrrolo[3,4-c]pyrazole scaffold is a highly versatile and "privileged" structure in medicinal chemistry. The structure-activity relationship for its dione analogs is well-defined, providing a clear rationale for targeted drug design. The key takeaways for researchers and drug development professionals are:

  • The N-5 aryl substituent is a primary determinant of potency, with electron-donating groups significantly enhancing activity.

  • Aryl groups at the N-1 and C-3 positions are crucial for anchoring the molecule in the target's active site and achieving specificity.

  • Established synthetic routes allow for systematic modification at these key positions, enabling the exploration of chemical space and the optimization of lead compounds.

Future work in this area will likely focus on leveraging these established SAR principles to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

References

  • El-Gazzar, A. B. A., et al. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Fougeray, C., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. MDPI. Available at: [Link]

  • Szychta, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Rezvanian, A., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]

  • Fougeray, C., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Rezvanian, A., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. PubMed. Available at: [Link]

  • Rezvanian, A., et al. (2023). Multi-step; synthesis of pyrrolo[3,4-c]quinoline derivatives. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2024). Pyrrolopyrazole derivatives and SAR activity. ResearchGate. Available at: [Link]

  • Fougeray, C., et al. (2023). Access to polyfunctionalized pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available at: [Link]

  • Rezvanian, A., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. NIH. Available at: [Link]

  • Various Authors. (n.d.). Dihydropyrrolo[3,4-c]pyrazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. NIH. Available at: [Link]

  • Szychta, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Garanti, L., et al. (1976). Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Taylor & Francis Online. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

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A Technical Guide to the Discovery and Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," leading to its incorporation into a multitude of FDA-approved drugs for treating a wide array of diseases, from inflammation and cancer to viral infections and neurological disorders.[5][6][7][8] This guide provides an in-depth exploration of the pyrazole scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic considerations behind the synthesis of pyrazole derivatives, elucidate the mechanistic basis of their diverse pharmacological activities, and explore modern computational approaches that are accelerating their discovery. This document is structured to serve as both a high-level strategic overview and a practical guide, complete with detailed experimental protocols and data-driven insights to empower the next generation of pyrazole-based drug discovery.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple biological targets.[9] The pyrazole ring exemplifies this concept due to its unique physicochemical properties.

  • Aromaticity and Stability : The aromatic nature of the pyrazole ring confers significant metabolic stability, a crucial attribute for any drug candidate.[5][10]

  • Hydrogen Bonding Capabilities : The N-1 nitrogen atom acts as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen is a hydrogen bond acceptor (akin to pyridine). This duality allows for versatile interactions within protein binding sites.[7]

  • Tunable Electronics and Lipophilicity : The pyrazole ring is π-excessive, and its electronic properties can be readily modulated by substituents.[1] Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks favor C3 and C5.[11] This allows chemists to fine-tune properties like pKa, lipophilicity, and target engagement.

  • Bioisosteric Replacement : Pyrazole is often used as a bioisostere for other aromatic systems, such as benzene or other heterocycles.[12] This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, replacing a phenyl ring with a pyrazole can reduce lipophilicity and improve aqueous solubility.[12] Studies on cannabinoid receptor antagonists have successfully demonstrated the bioisosteric replacement of the pyrazole moiety with thiazoles, triazoles, and imidazoles to generate new, potent ligands.[13][14]

The following diagram illustrates the key reactive and interactive features of the pyrazole core.

Caption: Figure 1: Physicochemical Properties of the Pyrazole Scaffold.

Synthetic Strategies: Constructing the Pyrazole Core

The synthesis of the pyrazole ring is a well-established field, yet new, more efficient methods continue to emerge. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Cyclocondensation Reactions

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr Pyrazole Synthesis .[15][16]

  • Causality : This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl. The subsequent dehydration drives the reaction to form the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed.[15] If an unsymmetrical dicarbonyl is used, a mixture of regioisomers can be formed, which is a key consideration in experimental design.[17]

A generalized workflow for the Knorr synthesis is shown below.

Knorr_Synthesis Figure 2: General Workflow for Knorr Pyrazole Synthesis Start Select Starting Materials: - Hydrazine (R1-NHNH2) - 1,3-Dicarbonyl Compound Reaction Cyclocondensation (Acid Catalyst, e.g., AcOH) Solvent (e.g., Ethanol) Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Substituted Pyrazole Product Purification->Product

Caption: Figure 2: General Workflow for Knorr Pyrazole Synthesis.

Variations of this approach include using α,β-unsaturated ketones or aldehydes, which first react with hydrazine to form a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[11][18][19]

Multicomponent Reactions (MCRs)

In the quest for efficiency and molecular diversity, multicomponent reactions (MCRs) have become increasingly popular for synthesizing complex pyrazole derivatives in a single step.[20][21] MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified procedures.[22]

  • Rationale : By combining three or more starting materials in one pot, MCRs can rapidly generate libraries of structurally diverse pyrazoles for high-throughput screening. For example, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield highly functionalized 5-aminopyrazoles.[23] The choice of catalyst is crucial and can range from simple acids to more complex organocatalysts or metal nanoparticles.[23]

Modern Catalytic Approaches

Recent advances have introduced novel catalytic systems that provide access to previously challenging pyrazole substitution patterns.

  • Transition-Metal Catalysis : Ruthenium-catalyzed hydrogen transfer reactions now allow for the synthesis of 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines, bypassing the need for unstable 1,3-dialdehyde precursors.[17]

  • Photoredox Catalysis : Visible-light-mediated reactions have enabled the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and α-bromo ketones under mild conditions.[24]

Pharmacological Activities and Key Therapeutic Targets

The pyrazole scaffold is found in drugs targeting a vast range of diseases, underscoring its pharmacological importance.[1][10][18]

Drug Name Therapeutic Area Mechanism of Action (Target) Significance of Pyrazole Core
Celecoxib Anti-inflammatorySelective COX-2 InhibitorThe trifluoromethyl-substituted pyrazole ring is crucial for selective binding to the COX-2 active site.[25]
Sildenafil Erectile DysfunctionPDE5 InhibitorThe pyrazole ring forms key π-π stacking interactions with tyrosine residues in the PDE5 binding pocket.[7]
Rimonabant Anti-obesity (Withdrawn)CB1 Receptor AntagonistThe 1,5-diarylpyrazole structure was the foundational pharmacophore for CB1 antagonism.[26][27]
Ruxolitinib Myelofibrosis, CancerJAK1/JAK2 InhibitorThe pyrazole core acts as a stable scaffold for positioning substituents that interact with the kinase hinge region.[6]
Lenacapavir HIV/AIDSHIV Capsid InhibitorA novel, complex pyrazole-containing molecule that demonstrates the scaffold's utility in modern drug design targeting protein-protein interactions.[6]

The following diagram illustrates the central role of pyrazole derivatives in modulating key signaling pathways.

Signaling_Pathways Figure 3: Pyrazole Derivatives as Modulators of Key Biological Pathways cluster_inflammation Inflammation Pathway cluster_cancer Cancer Proliferation Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain PGs->Inflammation GF Growth Factors Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor JAK JAK/STAT Pathway Receptor->JAK Proliferation Cell Proliferation JAK->Proliferation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits

Caption: Figure 3: Pyrazole Derivatives as Modulators of Key Biological Pathways.

Structure-Activity Relationships (SAR) and In Silico Design

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing a pyrazole lead compound. This involves synthetically modifying different positions on the pyrazole ring and its substituents to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

A classic example is the SAR of pyrazole-based cannabinoid receptor (CB1) antagonists. Studies revealed that potent and selective activity required:

  • A para-substituted phenyl ring at the C5-position.[26][27]

  • A carboxamide group at the C3-position.[26][27]

  • A 2,4-dichlorophenyl substituent at the N1-position.[26][27]

Modern drug design increasingly relies on in silico methods to guide these synthetic efforts.[28] Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are invaluable for prioritizing which derivatives to synthesize.[28][29][30] These methods allow researchers to predict how a novel pyrazole derivative will bind to its target protein, saving significant time and resources.[31][32] For example, comprehensive in silico studies have identified promising pyrazole derivatives as potential inhibitors for various cancer-related targets like HDAC, C-RAF, and VEGFR.[29]

Experimental Protocols

To ensure this guide is of practical value, we provide representative, self-validating protocols for synthesis and analysis.

Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation

Objective : To synthesize 1-phenyl-3-methyl-5-(p-tolyl)-1H-pyrazole as a representative example.

Materials :

  • 1-(p-tolyl)butane-1,3-dione (1,3-dicarbonyl)

  • Phenylhydrazine

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)

  • Standard glassware for reflux, extraction, and filtration.

Procedure :

  • Reaction Setup : To a 100 mL round-bottom flask, add 1-(p-tolyl)butane-1,3-dione (10 mmol, 1 eq.). Dissolve it in 30 mL of ethanol.

  • Addition of Reagents : Add phenylhydrazine (10 mmol, 1 eq.) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as the catalyst.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Purification : Recrystallize the crude product from hot ethanol to obtain the pure 1-phenyl-3-methyl-5-(p-tolyl)-1H-pyrazole.

  • Characterization : Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Trustworthiness : This protocol is a standard Knorr synthesis. The use of TLC for monitoring ensures the reaction's endpoint is correctly identified. Recrystallization is a robust method for purifying solid products, and full characterization by spectroscopic methods validates the final structure.

Protocol: In Silico Molecular Docking of a Pyrazole Inhibitor

Objective : To predict the binding mode of a synthesized pyrazole derivative into a target protein active site (e.g., COX-2).

Software :

  • AutoDock Vina or similar molecular docking software.

  • PyMOL or Chimera for visualization.

  • A 3D structure of the target protein (e.g., PDB ID: 6COX for Celecoxib-bound COX-2).

Procedure :

  • Ligand Preparation : Draw the 2D structure of your synthesized pyrazole derivative in a chemical drawing program and convert it to a 3D structure. Perform energy minimization using a force field (e.g., MMFF94). Save the final structure as a .pdbqt file.

  • Receptor Preparation : Download the PDB file of the target protein. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges. Save the prepared receptor as a .pdbqt file.

  • Grid Box Definition : Define the search space (grid box) for docking. This is typically centered on the known active site of the protein, often determined from the position of a co-crystallized inhibitor.

  • Running the Docking Simulation : Execute the docking algorithm (e.g., AutoDock Vina) using the prepared ligand, receptor, and grid box parameters. The software will generate several possible binding poses ranked by their predicted binding affinity (kcal/mol).

  • Analysis : Visualize the top-ranked binding poses using PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between your pyrazole derivative and the protein's active site residues. Compare these interactions with those of known inhibitors to validate your model.

Causality : This protocol systematically prepares the ligand and receptor for a computationally realistic simulation. Defining a specific grid box focuses the computational effort on the region of interest, increasing efficiency and relevance. Analyzing the resulting poses provides testable hypotheses about which parts of the molecule are critical for binding, directly informing the next cycle of SAR studies.

Conclusion and Future Outlook

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for drug discovery.[33] Its robust synthetic accessibility, combined with its favorable physicochemical properties, ensures its continued relevance. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies : Development of more sustainable and efficient catalytic systems, including biocatalysis and flow chemistry, will enable faster access to novel pyrazole libraries.[24]

  • New Biological Targets : As our understanding of disease biology grows, pyrazole derivatives will be explored as modulators of new and challenging targets, such as protein-protein interactions and allosteric sites.[5]

  • AI and Machine Learning : Integrating artificial intelligence into the design-synthesis-test cycle will further accelerate the optimization of pyrazole-based leads, allowing for the prediction of bioactivity and ADMET properties with greater accuracy.

By integrating classical medicinal chemistry wisdom with modern synthetic and computational tools, the scientific community is well-positioned to unlock the full therapeutic potential of bioactive pyrazole derivatives for years to come.

References

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  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2005). Journal of Medicinal Chemistry, 48(6), 1823–1838. Retrieved January 17, 2026, from [Link]

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  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). Journal of Medicinal Chemistry, 48(6), 1823–1838. Retrieved January 17, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(18), 5897. Retrieved January 17, 2026, from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry, 23. Retrieved January 17, 2026, from [Link]

  • A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. (2022). Polycyclic Aromatic Compounds. Retrieved January 17, 2026, from [Link]

  • Review: biologically active pyrazole derivatives. (2021). RSC Advances, 11(36), 22194–22212. Retrieved January 17, 2026, from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). CORE. Retrieved January 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(17), 5397–5412. Retrieved January 17, 2026, from [Link]

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Methodological & Application

"protocol for the synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Phased Protocol for the Synthesis of 3-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrrolo[3,4-c]pyrazoles are recognized as crucial components in molecules exhibiting a wide range of biological activities, including kinase inhibition and antiviral properties.[1] Due to the absence of a direct, published synthetic route for this specific unsubstituted derivative, this application note details a robust, proposed multi-step pathway. The synthesis is designed around established, high-yield chemical transformations, commencing with the construction of a functionalized pyrazole core, followed by side-chain manipulation and a final cyclization step to form the fused bicyclic system. This protocol is intended for researchers and professionals in organic synthesis and drug discovery, providing not only a step-by-step guide but also the underlying chemical rationale for each procedural choice.

Introduction and Synthetic Strategy

The pyrrolo[3,4-c]pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous bioactive agents.[1] The development of efficient and versatile synthetic routes to access novel derivatives of this ring system is paramount for expanding the chemical space available for drug discovery programs. This protocol outlines a proposed synthesis for 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. The nomenclature of fused heterocyclic systems can be complex; in this guide, the target molecule features a methyl group on the pyrazole ring at the 3-position.

Our proposed synthetic strategy is a three-phase approach designed for clarity and reproducibility. This pathway was developed by referencing established methodologies for the synthesis of substituted pyrazoles and the construction of fused pyrrole rings.[2][3]

  • Phase I: Synthesis of the Key Intermediate, (5-Methyl-1H-pyrazole-3,4-diyl)dimethanol. This phase begins with the synthesis of a suitably functionalized pyrazole, diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate, which is then subjected to reduction to yield the corresponding diol.

  • Phase II: Halogenation of the Diol Intermediate. The diol is converted into a more reactive dielectrophile, 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole, a crucial precursor for the subsequent cyclization.

  • Phase III: Cyclization and Deprotection to Yield the Final Product. The bis(chloromethyl)pyrazole is cyclized with a protected amine (benzylamine) to form the pyrrolo[3,4-c]pyrazole core. A final deprotection step removes the benzyl group to afford the target compound.

This phased approach allows for the isolation and characterization of key intermediates, ensuring the integrity of the synthetic pathway.

Visualized Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole.

Synthesis_Workflow cluster_phase1 Phase I: Diol Synthesis cluster_phase2 Phase II: Halogenation cluster_phase3 Phase III: Cyclization & Deprotection Start Diethyl 2-acetyl-3-oxobutanedioate + Hydrazine P1_Int1 Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate Start->P1_Int1 Cyclocondensation P1_Product (5-Methyl-1H-pyrazole-3,4-diyl)dimethanol P1_Int1->P1_Product LiAlH4 Reduction P2_Product 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole P1_Product->P2_Product SOCl2 P3_Int1 5-Benzyl-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole P2_Product->P3_Int1 Benzylamine, Base Final_Product 3-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole P3_Int1->Final_Product Hydrogenolysis (Pd/C, H2)

Caption: Proposed synthetic pathway for 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as lithium aluminum hydride and thionyl chloride are highly reactive and must be handled with extreme care.

Phase I: Synthesis of (5-Methyl-1H-pyrazole-3,4-diyl)dimethanol

Rationale: This phase establishes the core pyrazole ring with the necessary functional handles for subsequent transformations. The cyclocondensation of a 1,3-dicarbonyl compound with hydrazine is a classic and reliable method for pyrazole synthesis.[4][5] Subsequent reduction of the ester groups with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) provides the diol intermediate.

Step 1.1: Synthesis of Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate

  • To a stirred solution of diethyl 2-acetyl-3-oxobutanedioate (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask fitted with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate as a white solid.

Step 1.2: Reduction to (5-Methyl-1H-pyrazole-3,4-diyl)dimethanol

  • Warning: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked, oven-dried round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL per mmol of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield (5-methyl-1H-pyrazole-3,4-diyl)dimethanol, which can be used in the next step without further purification or recrystallized from ethyl acetate if necessary.

Phase II: Synthesis of 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole

Rationale: The hydroxyl groups of the diol are poor leaving groups. Conversion to the corresponding chlorides using thionyl chloride (SOCl₂) creates a highly reactive dielectrophile, primed for nucleophilic substitution in the subsequent cyclization step.

  • Warning: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This procedure must be performed in a fume hood.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber), suspend (5-methyl-1H-pyrazole-3,4-diyl)dimethanol (1.0 eq) in dichloromethane (DCM) (10 mL per mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.5 eq) dropwise to the stirred suspension.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole. This product is often unstable and should be used immediately in the next step.

Phase III: Synthesis of 3-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Rationale: This phase constructs the second heterocyclic ring. A nucleophilic substitution reaction between the bis(chloromethyl) intermediate and an amine forms the fused pyrrole ring. Using benzylamine as the nucleophile allows for a stable, protected intermediate. The benzyl group can then be cleanly removed via catalytic hydrogenolysis to yield the final, unsubstituted product.

Step 3.1: Cyclization with Benzylamine

  • Dissolve the crude 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 mL per mmol).

  • Add benzylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 5-benzyl-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole.

Step 3.2: Debenzylation to Final Product

  • Dissolve the 5-benzyl-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (1.0 eq) in ethanol or methanol (20 mL per mmol).

  • Add palladium on carbon (10% Pd/C, ~10% by weight of the starting material) to the solution.

  • Secure the flask to a hydrogenation apparatus, purge the system with hydrogen gas, and then stir the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the suggested molar equivalents and conditions for the key steps in the synthesis. Yields are estimated based on analogous reactions reported in the literature.

StepReactant 1Reactant 2Reagent/CatalystSolventTemp. (°C)Time (h)Est. Yield (%)
1.1 Diethyl 2-acetyl-3-oxobutanedioate (1.0 eq)Hydrazine hydrate (1.1 eq)-EthanolReflux4-680-90
1.2 Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (1.0 eq)-LiAlH₄ (2.5 eq)Anhydrous THFReflux3-585-95
2.1 (5-Methyl-1H-pyrazole-3,4-diyl)dimethanol (1.0 eq)Thionyl chloride (2.5 eq)-DCMReflux2-375-85
3.1 3,4-bis(chloromethyl)-5-methyl-1H-pyrazole (1.0 eq)Benzylamine (1.1 eq)K₂CO₃ (3.0 eq)Acetonitrile80-10012-1860-75
3.2 5-Benzyl-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (1.0 eq)H₂ (gas)10% Pd/CEthanolRT6-2490-99

References

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Application Notes & Protocols for the Evaluation of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold as a Privileged Structure in Oncology Research

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their diverse pharmacological activities. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs.[1][2] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5][6]

The fused pyrrolo[3,4-c]pyrazole core represents a structurally rigid and versatile scaffold, providing a three-dimensional arrangement of atoms capable of interacting with various biological targets with high specificity.[7] While many pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell growth by targeting critical cellular machinery like cyclin-dependent kinases (CDKs), tubulin, or receptor tyrosine kinases, the specific biological activities of many derivatives remain unexplored.[4][8][9]

This guide focuses on 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (hereafter referred to as "Compound PFP-5M"), a novel derivative within this promising class.[10] Given the limited public data on its specific bioactivity, these application notes provide a comprehensive framework for its initial in vitro evaluation as a potential anticancer agent. We will detail a logical, multi-assay workflow designed to characterize its cytotoxic and cytostatic effects, elucidate its potential mechanism of action, and establish a foundation for further preclinical development.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles and the importance of robust, self-validating experimental design.

Logical Workflow for Anticancer Evaluation

A systematic approach is critical to efficiently characterize a novel compound. The following workflow provides a tiered strategy, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation (Hypothetical) A Compound PFP-5M Solubilization & Stability Check (DMSO Stock) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B Treat cells C Determine IC50 Values (Across multiple cancer cell lines) B->C Analyze data D Apoptosis Assay (Annexin V / PI Staining) C->D Use IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) C->E Use IC50 concentration F Data Interpretation: Apoptotic vs. Necrotic Cell Death? Cell Cycle Arrest? D->F E->F G Western Blot Analysis (e.g., Caspase-3, PARP, Cyclins, CDKs) F->G H Identify Potential Signaling Pathway (e.g., Kinase Inhibition) G->H

Caption: Experimental workflow for characterizing Compound PFP-5M.

Part 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] In living cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12][14] By comparing the formazan production in treated cells to untreated controls, one can quantify the compound's cytotoxic or cytostatic effect.[13]

Protocol: MTT Assay

This protocol is optimized for adherent cells grown in 96-well plates.

Materials:

  • Compound PFP-5M (dissolved in sterile DMSO to create a 10 mM stock solution)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (specific to cell line)

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[13]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[13][15]

  • 96-well flat-bottom sterile culture plates

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of Compound PFP-5M in complete culture medium from the 10 mM DMSO stock. A typical starting range is 0.1, 1, 10, 50, and 100 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%).[16]

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or vehicle control (DMSO).

    • Include "medium only" wells as a blank control.[13]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13][14] Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[13]

    • Add 100-150 µL of the solubilization solution to each well.[13][15]

    • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[11][13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (or up to 590 nm). A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][13][14]

Data Analysis and Presentation
  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Percentage Viability: Calculate as follows: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Sample IC₅₀ Data Presentation for Compound PFP-5M

Cell LineTissue of OriginIncubation TimeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma48 hours[Insert Value]
A549Lung Carcinoma48 hours[Insert Value]
HCT-116Colorectal Carcinoma48 hours[Insert Value]
Normal FibroblastsNon-cancerous Control48 hours[Insert Value]

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Scientific Principle: Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺. By conjugating Annexin V to a fluorophore (like FITC), early apoptotic cells can be detected via flow cytometry.

Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[17][19] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17][18] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.[17]

  • Annexin V+ / PI- : Early apoptotic cells.[17]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[17]

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cells treated with Compound PFP-5M (at IC₅₀ concentration) and vehicle control for 24-48 hours.

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and transfer to a flow cytometry tube.[17][18]

  • Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[17][18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary based on the kit manufacturer's instructions).

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17] Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.

B. Cell Cycle Analysis

Scientific Principle: Many anticancer drugs exert their effect by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing apoptosis.[21] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19][21] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[19]

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating DNA (between 2n and 4n).

  • G2/M phase: Cells have a doubled (4n) DNA content.

  • Sub-G1 peak: A population of cells with less than 2n DNA content, often indicative of apoptotic cells with fragmented DNA.[22]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with Compound PFP-5M (at IC₅₀ concentration) and vehicle control.

  • Cold 70% ethanol (for fixation).[23]

  • Cold 1X PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23] RNase A is crucial to prevent staining of double-stranded RNA.[19]

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cells once with cold 1X PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at 4°C for at least 30 minutes (or up to several days).[23]

  • Rehydration & Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with 1 mL of cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to model the cell cycle phases from the DNA content histogram.[23]

Table 2: Sample Data Presentation for Mechanistic Assays

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1
Vehicle Control[Value][Value][Value][Value][Value][Value][Value]
PFP-5M (IC₅₀)[Value][Value][Value][Value][Value][Value][Value]

Part 3: Preliminary Target Pathway Investigation

The results from the apoptosis and cell cycle assays provide clues about the compound's mechanism. For example, an increase in the Sub-G1 peak and Annexin V positive cells suggests apoptosis. A G2/M arrest might suggest interaction with the microtubule network. A common mechanism for pyrazole derivatives is kinase inhibition.[5][24] Western blotting can be used to probe key proteins in these pathways.

G cluster_0 Hypothetical Kinase Pathway cluster_1 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS Activation PFP5M Compound PFP-5M PFP5M->Receptor Potential Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by Compound PFP-5M.

Protocol: Western Blot Analysis

Scientific Principle: Western blotting is a technique used to detect specific proteins in a sample.[25] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[26] This can reveal changes in protein expression or activation state (e.g., phosphorylation, cleavage) following drug treatment.

Key Protein Targets to Investigate:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

  • Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest), p21, p27.

  • Kinase Pathways: Phospho-ERK, Phospho-AKT, Total ERK, Total AKT.

Procedure (Abbreviated):

  • Lysate Preparation: Treat cells with Compound PFP-5M (IC₅₀) for a relevant time point (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[25][27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27][28]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[27][28]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[28] Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This guide provides a robust, multi-faceted workflow for the initial in vitro characterization of this compound (Compound PFP-5M) as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its biological activity. Positive and compelling results from these assays would justify advancing the compound to more complex studies, including kinase profiling, in vivo animal models, and further structure-activity relationship (SAR) investigations to optimize its potency and selectivity. The pyrrolo[3,4-c]pyrazole scaffold holds significant promise, and a methodical evaluation is the key to unlocking its therapeutic potential.[7]

References

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  • Cosentino, C., et al. (2017). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 22(9), 1431. [Link]

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  • Organic Syntheses. 5-Benzo[11][17]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

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Application Notes and Protocols: Evaluating Pyrrolo[3,4-c]pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrrolo[3,4-c]pyrazole heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The fused pyrrole and pyrazole ring system of this scaffold provides a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors, enabling high-affinity interactions within the ATP-binding pocket of various kinases.[1]

Notably, derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core have demonstrated significant inhibitory activity against key oncogenic kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs) .[3][4] For instance, extensive optimization of this scaffold led to the identification of potent Aurora kinase inhibitors with low nanomolar potency and favorable antitumor profiles.[3][5] Similarly, 6-substituted pyrrolo[3,4-c]pyrazoles have been developed as a promising class of CDK2 inhibitors.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of various kinase inhibition assays for the characterization of pyrrolo[3,4-c]pyrazole-based compounds. We will delve into the principles of widely used assay platforms, provide detailed, field-proven protocols, and discuss the rationale behind selecting the appropriate assay for different stages of the drug discovery pipeline.

Understanding the Target: Key Kinase Signaling Pathways

A thorough understanding of the signaling pathways in which the target kinases operate is crucial for interpreting inhibition data and predicting downstream cellular consequences. Below are simplified representations of the Aurora kinase and CDK2 signaling pathways, common targets for pyrrolo[3,4-c]pyrazole inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, regulating processes from centrosome maturation to cytokinesis.[6] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[6]

Aurora_Pathway cluster_aurora Aurora Kinase Activity Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Maturation Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Alignment Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA->Metaphase Spindle Assembly AuroraB->Anaphase Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation

Caption: Simplified Aurora Kinase Signaling in Mitosis.

CDK2/Cyclin E Signaling Pathway

The Cyclin E/CDK2 complex is a key regulator of the G1/S phase transition in the cell cycle.[7] Its primary function is to phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[7][8]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Complex Formation Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinE_CDK2->Rb_E2F Phosphorylation pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F pRb->E2F Release DNA_Rep DNA Replication E2F->DNA_Rep Transcription of S-phase genes

Caption: CDK2/Cyclin E control of G1/S transition via Rb phosphorylation.

Biochemical Kinase Inhibition Assays: Choosing the Right Tool

Biochemical assays are the workhorse of early-stage kinase inhibitor discovery, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme. The choice of assay technology depends on several factors, including the specific kinase, the required throughput, and the nature of the inhibitor.

Here, we detail three robust and widely adopted assay platforms suitable for characterizing pyrrolo[3,4-c]pyrazole inhibitors.

Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®)

Principle of Causality: This assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[9] The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal directly proportional to the ATP concentration.[9][10] Therefore, high kinase activity results in low luminescence (more ATP consumed), while effective inhibition leads to high luminescence (less ATP consumed).[10][11] This inverse relationship provides a robust and sensitive readout.

Self-Validation: The assay includes critical controls for self-validation. A "no enzyme" control establishes the baseline luminescence corresponding to 0% kinase activity (100% ATP remaining). A "vehicle" (e.g., DMSO) control establishes the maximum luminescence signal corresponding to 100% kinase activity. These controls are essential for normalizing the data and ensuring the observed signal changes are due to specific enzyme inhibition.

Workflow Diagram:

KinaseGlo_Workflow Start Start Plate_Cmpd Plate Pyrrolo[3,4-c]pyrazole (Serial Dilution) Start->Plate_Cmpd Add_Kinase Add Kinase + Substrate Plate_Cmpd->Add_Kinase Incubate_1 Pre-incubation (e.g., 15 min) Add_Kinase->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Kinase Reaction (e.g., 60 min) Add_ATP->Incubate_2 Add_KG Add Kinase-Glo® Reagent Incubate_2->Add_KG Incubate_3 Signal Stabilization (10 min) Add_KG->Incubate_3 Read_Lum Read Luminescence Incubate_3->Read_Lum Analyze Analyze Data (IC50) Read_Lum->Analyze End End Analyze->End

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Detailed Protocol: IC50 Determination using Kinase-Glo®

This protocol is adapted for a 384-well plate format and should be optimized for each specific kinase-substrate pair.[12]

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, CDK2/Cyclin E)

    • Specific peptide substrate

    • Pyrrolo[3,4-c]pyrazole test compounds

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • 384-well solid white assay plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the pyrrolo[3,4-c]pyrazole inhibitor in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of the 384-well plate. For controls, add DMSO only.

    • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer at 2x the final desired concentration. Add 5 µL of this mix to each well.

    • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

    • Reaction Initiation: Prepare a 2x ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

    • Kinase Reaction Incubation: Mix the plate and incubate for an optimized duration (e.g., 60 minutes) at room temperature or 30°C. The reaction time should be within the linear range of the enzyme kinetics.

    • Detection: Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. Add 10 µL of the Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

    • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to ensure homogeneity, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Homogeneous Time-Resolved Fluorescence (HTRF®)

Principle of Causality: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[2] The assay measures the accumulation of the phosphorylated product.[11] A biotinylated substrate is phosphorylated by the kinase. Detection reagents, typically a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (e.g., XL665, acceptor), are then added.[11][14] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is directly proportional to the amount of phosphorylated product.[14]

Self-Validation: The ratiometric nature of the HTRF® readout (emission at 665 nm / emission at 620 nm) inherently corrects for well-to-well variations and compound interference, enhancing data quality.[11] Controls include a no-enzyme reaction to determine background signal and a vehicle control for maximum signal.

Detailed Protocol: HTRF® Kinase Assay

This protocol is a general guideline and requires optimization for specific kinases.[11][15]

  • Materials:

    • Purified recombinant kinase

    • Biotinylated peptide substrate

    • Pyrrolo[3,4-c]pyrazole test compounds

    • HTRF® KinEASE™ Kit (or equivalent) containing donor and acceptor reagents

    • Enzymatic buffer and detection buffer

    • ATP solution

    • 384-well low-volume white assay plates

    • HTRF®-compatible plate reader

  • Procedure:

    • Compound Plating: Add 0.5 µL of serially diluted pyrrolo[3,4-c]pyrazole (or DMSO for controls) to the assay plate.[11]

    • Enzyme Addition: Add 5.5 µL of the kinase diluted in enzymatic buffer to each well.

    • Pre-incubation: Incubate for 15 minutes at room temperature.[11]

    • Reaction Initiation: Prepare a mix of the biotinylated substrate and ATP in enzymatic buffer. Start the reaction by adding 4 µL of this mix to each well.

    • Kinase Reaction Incubation: Incubate for the optimized time (e.g., 10 or 30 minutes) at room temperature.[11]

    • Detection: Prepare a detection mix containing the europium-labeled anti-phospho antibody and streptavidin-XL665 in detection buffer (which typically contains EDTA to stop the reaction). Add 10 µL of this detection mix to each well.[11][14]

    • Detection Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.[11]

    • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor) with excitation at 337 nm.[11]

    • Data Analysis: Calculate the HTRF ratio and percent inhibition, then determine the IC50 value as described for the luminescence assay.

Microfluidic Mobility Shift Assay (e.g., Caliper LabChip®)

Principle of Causality: This technology directly measures the conversion of a substrate to a product by detecting differences in their electrophoretic mobility.[16] A fluorescently labeled peptide substrate is used. After the kinase reaction, the sample is introduced into a microfluidic chip. An electric field is applied, separating the negatively charged phosphorylated product from the less-charged non-phosphorylated substrate.[16] The amount of product and remaining substrate are quantified by laser-induced fluorescence, providing a direct and ratiometric measure of enzyme activity.[16]

Self-Validation: By directly measuring both substrate and product peaks, the assay provides an internal ratiometric control for each data point, leading to high-quality, reproducible data. This method is less prone to interference from colored or fluorescent compounds compared to standard fluorescence intensity assays.

Detailed Protocol: Caliper Microfluidic Assay

This is a generalized protocol based on published methods.[16]

  • Materials:

    • Purified recombinant kinase

    • Fluorescently labeled peptide substrate (e.g., FITC-labeled)

    • Pyrrolo[3,4-c]pyrazole test compounds

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% BSA, 20 mM MgCl₂)

    • ATP solution

    • Stop solution (e.g., 100 mM HEPES pH 7.5, 10 mM EDTA, 0.015% Brij-35)

    • 384-well assay plates

    • Caliper LabChip® instrument and corresponding chips/reagents

  • Procedure:

    • Compound Plating: Add 50 nL of serially diluted pyrrolo[3,4-c]pyrazole or DMSO to the assay plate.[16]

    • Reaction Mix Preparation: Prepare a master mix of peptide substrate and ATP in assay buffer. Prepare a separate master mix of the kinase in assay buffer.

    • Reaction Initiation: Add 4.5 µL of the substrate/ATP mix, followed by 4.5 µL of the enzyme solution to each well.[16]

    • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[16]

    • Reaction Termination: Stop the reaction by adding 16 µL of stop solution to each well.[16]

    • Data Acquisition: Transfer the plate to the Caliper LabChip® instrument. The instrument will automatically aspirate samples from each well, perform the microfluidic electrophoretic separation, and detect the fluorescent substrate and product peaks.

    • Data Analysis: The instrument software calculates the percent conversion of substrate to product. This data is used to determine percent inhibition and calculate IC50 values.

Data Presentation: Inhibitory Activity of Pyrrolo[3,4-c]pyrazoles

The following table summarizes the inhibitory activity of representative pyrrolo[3,4-c]pyrazole derivatives against their target kinases, as determined by biochemical assays.

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora ACompound 9d13[17]
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora BCompound 9d79[17]
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoleAurora CCompound 9d61[17]
6,6-dimethyl pyrrolo[3,4-c]pyrazoleCDK2/Cyclin APHA-793887Potent[1]
Pyrazole-based analogCDK2/Cyclin A2Compound 9960[18]
Pyrazole-based analogCDK2/Cyclin A2Compound 7d1470[18]

Note: "Potent" indicates high activity as described in the reference, with a specific IC50 value not explicitly stated in the abstract.

Cell-Based Kinase Assays: Validating Hits in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[19] Cell-based assays are therefore a critical next step to validate promising inhibitors.

Principle of Causality: A common approach is to measure the phosphorylation status of a known downstream substrate of the target kinase within intact cells.[19][20] Cells are treated with the pyrrolo[3,4-c]pyrazole inhibitor, and after a specific incubation period, the cells are lysed. The level of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.[20] A potent and cell-permeable inhibitor will reduce the phosphorylation of the substrate in a dose-dependent manner.

Workflow Diagram:

CellAssay_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Incubate_Overnight Incubate (24h) Seed_Cells->Incubate_Overnight Treat_Cmpd Treat with Pyrrolo[3,4-c]pyrazole (Dose-Response) Incubate_Overnight->Treat_Cmpd Incubate_Treat Incubation (e.g., 90 min) Treat_Cmpd->Incubate_Treat Stimulate Stimulate Pathway (if necessary) Incubate_Treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Detect_pSubstrate Detect Phospho-Substrate (e.g., ELISA, Western Blot) Lyse_Cells->Detect_pSubstrate Analyze Analyze Data (IC50) Detect_pSubstrate->Analyze End End Analyze->End

Caption: General workflow for a cell-based substrate phosphorylation assay.

General Protocol: Cellular Substrate Phosphorylation Assay

This protocol provides a general framework and must be adapted based on the specific cell line, kinase target, and substrate.

  • Procedure:

    • Cell Seeding: Seed a relevant cancer cell line (e.g., HCT116 for Aurora kinase inhibitors) in a 96- or 384-well plate at an appropriate density and allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]pyrazole inhibitor in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a predetermined time (e.g., 90 minutes to 2 hours) to allow for cell penetration and target engagement.[19]

    • Pathway Stimulation (Optional): For some targets, it may be necessary to stimulate the signaling pathway with a growth factor or other agonist to induce robust substrate phosphorylation.

    • Cell Lysis: Aspirate the medium and add a lysis buffer to each well to release the cellular proteins.

    • Detection: Quantify the amount of the specific phosphorylated substrate in the cell lysates. This can be achieved using various methods:

      • ELISA/HTRF®: Use a sandwich ELISA or HTRF® assay with a capture antibody for the total substrate and a detection antibody specific to the phosphorylated site.

      • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho-substrate and total substrate (as a loading control).

    • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal or a housekeeping protein. Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.

Troubleshooting Common Issues in Kinase Assays

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors, improper mixing, plate edge effects, temperature gradients.Calibrate pipettes, use reverse pipetting for viscous solutions, ensure thorough mixing, avoid using outer wells of the plate or fill them with buffer.[21]
Low Signal or No Activity Inactive enzyme, incorrect buffer components, substrate degradation.Verify enzyme activity with a known potent inhibitor, check buffer pH and required cofactors, prepare fresh substrate for each experiment.
High Background Signal Compound interference (autofluorescence), reagent contamination.Run a compound-only control to check for autofluorescence. If using a luminescence assay, test for direct inhibition of luciferase. Use fresh, high-purity reagents.[22]
Inconsistent IC50 Values Incorrect ATP concentration (for ATP-competitive inhibitors), substrate depletion, inhibitor solubility issues.For ATP-competitive inhibitors, run the assay at the Km of ATP. Ensure the reaction is in the linear range (<20% substrate consumption). Check compound solubility in the final assay buffer; the final DMSO concentration should typically be ≤ 1%.[21]

Conclusion

The pyrrolo[3,4-c]pyrazole scaffold is a valuable starting point for the development of novel kinase inhibitors. A systematic and well-validated approach to assaying these compounds is critical for successful drug discovery. This guide provides the foundational principles and detailed protocols for key biochemical and cell-based assays. By understanding the causality behind each assay's design, implementing self-validating controls, and selecting the appropriate technology for the question at hand, researchers can confidently and efficiently characterize the potency and cellular activity of their pyrrolo[3,4-c]pyrazole-based inhibitors, accelerating their path toward potential clinical candidates.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23–31. [Link]

  • Salas, E., et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 741603. [Link]

  • Wikipedia. (n.d.). Cyclin E/Cdk2. Retrieved January 17, 2026, from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved January 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of Medicinal Chemistry, 49(24), 7247–7251. [Link]

  • Reactome. (n.d.). Cyclin E:CDK2-mediated phosphorylation of RB1. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Functional interaction map of Aurora A and Aurora B. Retrieved January 17, 2026, from [Link]

  • Koszelewski, D., et al. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Enzymology, 625, 133-158. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Selectivity Profile of Compound 9d. Retrieved January 17, 2026, from [Link]

  • Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-13. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Caliper Assay. Retrieved January 17, 2026, from [Link]

  • Thorne, N., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • SciSpace. (n.d.). Aurora kinases: structure, functions and their association with cancer. [Link]

  • DergiPark. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of Medicinal Chemistry, 49(24), 7247-51. [Link]

  • Pevarello, P., et al. (2007). 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. ChemMedChem, 2(6), 841-52. [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of 6,6-dimethyl pyrrolo[3,4-c]pyrazoles: Identification of PHA-793887, a potent CDK inhibitor suitable for intravenous dosing. Retrieved January 17, 2026, from [Link]

  • Liu, G., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3352-3356. [Link]

  • Ali, I., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1225, 129112. [Link]

  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. [Link]

  • Snee, M. J., et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1262, 1-14. [Link]

  • Figshare. (n.d.). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Retrieved January 17, 2026, from [Link]

  • Jo, Y., et al. (2010). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. The 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

Sources

Application Notes and Protocols: A Guide to the N-Alkylation of the Pyrrolo[3,4-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic system due to its prevalence in molecules with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. Functionalization of this core, particularly through N-alkylation, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This document provides a detailed guide to the experimental procedures for achieving N-alkylation of the pyrrolo[3,4-c]pyrazole core, focusing on the pyrrolo[3,4-c]pyrazole-4,6-dione derivative as a key example. We will explore two primary strategies: the de novo synthesis incorporating the N-alkyl moiety and the post-synthetic alkylation of the pre-formed heterocyclic core. This guide emphasizes the chemical logic behind protocol choices, potential challenges such as regioselectivity, and provides detailed, actionable protocols for laboratory execution.

Introduction: The Strategic Importance of N-Alkylation

The pyrrolo[3,4-c]pyrazole system is a fused bicyclic heterocycle containing both a pyrrole and a pyrazole ring. This unique combination offers a rigid scaffold with distinct electron-rich and electron-deficient regions, making it a versatile framework for interacting with diverse biological targets. The nitrogen atoms within this core are key handles for chemical modification.

N-alkylation serves several critical functions in medicinal chemistry:

  • Modulation of Physicochemical Properties: The addition of alkyl groups can significantly alter solubility, lipophilicity, and metabolic stability.

  • Exploration of Structure-Activity Relationships (SAR): Introducing diverse alkyl or aryl groups allows for the systematic probing of binding pockets in target proteins, helping to optimize potency and selectivity.

  • Blocking Metabolic Sites: Unsubstituted N-H bonds can be sites of metabolic degradation (e.g., glucuronidation). Alkylation can block these pathways, improving the drug's half-life.

The primary challenge in the N-alkylation of the pyrrolo[3,4-c]pyrazole core lies in controlling regioselectivity. The scaffold presents at least two distinct nitrogen atoms (one on the pyrazole ring and one on the pyrrolidinedione ring) that can potentially be alkylated, leading to different isomers with potentially different biological activities.

Core Synthetic Strategies for N-Alkylation

There are two principal approaches to obtaining N-alkylated pyrrolo[3,4-c]pyrazole derivatives, each with distinct advantages and considerations.

Strategy 1: De Novo Synthesis of the N-Alkylated Core

This "bottom-up" approach involves constructing the heterocyclic scaffold using a nitrogen-containing precursor that already bears the desired alkyl or aryl substituent. A highly effective method for this is the 1,3-dipolar cycloaddition reaction between a nitrilimine (generated in situ from a hydrazonoyl halide) and an N-substituted maleimide.

Causality and Mechanistic Insight: This strategy offers unambiguous control over the regiochemistry of the substituent on the pyrrolidinedione nitrogen (N5). The N-substituent is pre-installed on the maleimide dipolarophile, ensuring its position in the final product. The subsequent cycloaddition and oxidation build the fused pyrazole ring. This method is ideal when the desired N-substituted maleimide is readily available.

DeNovo_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Hydrazonoyl_Bromide Hydrazonoyl Bromide (Nitrilimine Precursor) InSitu_Generation In Situ Generation of Nitrilimine Hydrazonoyl_Bromide->InSitu_Generation N_Aryl_Maleimide N-Aryl Maleimide (Dipolarophile) Cycloaddition 1,3-Dipolar Cycloaddition N_Aryl_Maleimide->Cycloaddition Base Base (e.g., Triethylamine) Base->InSitu_Generation Deprotonation InSitu_Generation->Cycloaddition Nitrilimine Dipole Intermediate Dihydropyrrolo[3,4-c]pyrazole Intermediate Cycloaddition->Intermediate Oxidation Oxidation (Aromatization) Final_Product N-Aryl-pyrrolo[3,4-c]- pyrazole-4,6-dione Oxidation->Final_Product Intermediate->Oxidation e.g., p-chloranil

Caption: Workflow for the de novo synthesis of N-Aryl-pyrrolo[3,4-c]pyrazole-4,6-diones.

Strategy 2: Post-Synthetic N-Alkylation of the Pyrrolo[3,4-c]pyrazole Core

This "top-down" approach involves first synthesizing the parent pyrrolo[3,4-c]pyrazole core with unsubstituted N-H bonds, followed by a separate alkylation step. This is the more traditional and versatile method for generating a library of analogs from a common intermediate.

Causality and Mechanistic Insight: The reaction typically proceeds via deprotonation of an N-H bond by a suitable base to form a nucleophilic anion (a pyrazolide or imide anion). This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction.

The critical challenge here is regioselectivity . The pyrrolo[3,4-c]pyrazole-4,6-dione core has two acidic protons: one on the pyrazole ring (N1 or N2) and one on the pyrrolidinedione ring (N5). Their relative acidities and the steric environment around them will dictate the site of alkylation.

  • Basicity and Solvent: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent for SN2 reactions.

  • Steric Hindrance: The regiochemical outcome is often governed by sterics. Alkylation will preferentially occur at the most sterically accessible nitrogen atom. For instance, substituents on the pyrazole ring (at C3 or C6a) can sterically hinder the adjacent pyrazole nitrogen, directing alkylation to the more accessible N5 position, or vice versa.

  • Electronic Effects: The electronic nature of substituents on the ring can influence the acidity of the N-H protons and the nucleophilicity of the resulting anions, thereby affecting the reaction's regioselectivity.

PostSynthetic_Alkylation cluster_reactants2 Starting Materials cluster_reaction2 Reaction & Selectivity cluster_products2 Products Core Pyrrolo[3,4-c]pyrazole (N-H Core) Deprotonation Deprotonation (Anion Formation) Core->Deprotonation Base2 Base (e.g., NaH, K₂CO₃) Base2->Deprotonation Alkyl_Halide Alkylating Agent (R-X) SN2 Nucleophilic Attack (SN2 Reaction) Alkyl_Halide->SN2 Deprotonation->SN2 Nucleophilic Anion Regioisomers Regioisomeric Mixture? SN2->Regioisomers Alkylation N1_Product N1/N2-Alkylated (Pyrazole Ring) Regioisomers->N1_Product Steric/Electronic Control N5_Product N5-Alkylated (Pyrrole Ring) Regioisomers->N5_Product Steric/Electronic Control

Caption: General workflow for post-synthetic N-alkylation, highlighting the key regioselectivity challenge.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: De Novo Synthesis of N-Aryl-pyrrolo[3,4-c]pyrazole-4,6-diones

This protocol is adapted from the work of Sobhi et al. and describes the synthesis of the N-aryl substituted core via a 1,3-dipolar cycloaddition followed by oxidation.[1]

Step A: Synthesis of 1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione Intermediate

  • Reaction Setup: To a solution of the appropriate N-arylmaleimide (1.0 mmol, 1.0 equiv.) in 20 mL of dry chloroform, add the selected hydrazonoyl bromide (1.0 mmol, 1.0 equiv.).

  • Base Addition: Cool the mixture in an ice bath and add triethylamine (0.14 mL, 1.0 mmol, 1.0 equiv.) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate sequentially with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the dihydropyrrolo[3,4-c]pyrazole intermediate.

Step B: Oxidation to the Aromatic Pyrrolo[3,4-c]pyrazole-4,6-dione

  • Reaction Setup: In a round-bottom flask, dissolve the dihydropyrrolo[3,4-c]pyrazole intermediate (1.0 mmol, 1.0 equiv.) and p-chloranil (1.0 mmol, 1.0 equiv.) in 20 mL of dry xylene.

  • Reaction: Heat the mixture to reflux for 48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the xylene layer with 0.1 N NaOH solution (3 x 15 mL) to remove tetrachlorohydroquinone, followed by a water wash.

  • Isolation: Concentrate the xylene layer under reduced pressure. Triturate the resulting residue with petroleum ether. Filter the solid and recrystallize from ethanol or acetic acid to afford the final N-aryl-pyrrolo[3,4-c]pyrazole-4,6-dione.[1]

Reagent/ParameterStep A (Cycloaddition)Step B (Oxidation)Rationale & Justification
Solvent Dry ChloroformDry XyleneChloroform is a standard solvent for cycloadditions. Xylene is used for its high boiling point, necessary for the oxidation reaction.
Base TriethylamineN/AActs as an HCl scavenger to generate the reactive nitrilimine dipole in situ from the hydrazonoyl bromide.
Oxidizing Agent N/Ap-ChloranilA common and effective dehydrogenating agent for aromatizing heterocyclic systems.
Temperature 0°C to RTReflux (~140°C)Cycloaddition is often exothermic and controlled at lower temperatures. Oxidation requires significant thermal energy.
Time 12-18 h48 hReaction times are typical and should be confirmed by TLC monitoring for optimal yield.
Protocol 2: General Procedure for Post-Synthetic N-Alkylation

This is a generalized protocol based on standard conditions for the N-alkylation of pyrazoles and related N-heterocycles. Optimization will be required for specific substrates.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent pyrrolo[3,4-c]pyrazole-4,6-dione (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF or THF via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add the base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0°C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the anion.

  • Alkylation: Add the alkylating agent (e.g., iodomethane, benzyl bromide, 1.05-1.1 equiv.) dropwise via syringe at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC to determine completion. Gentle heating (e.g., 40-60°C) may be required for less reactive alkyl halides.

  • Quenching: Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product will likely be a mixture of regioisomers. Purify via silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the isomers. The identity of each isomer must be confirmed by 2D NMR techniques (NOESY/ROESY).

Reagent/ParameterCondition ACondition BRationale & Justification
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is a strong, non-nucleophilic base ensuring irreversible deprotonation. Cs₂CO₃ is a milder base, which can sometimes offer different regioselectivity.
Solvent Anhydrous THFAnhydrous DMFTHF is less polar and can favor alkylation at the "harder" nitrogen site. DMF is highly polar and effectively solvates cations, promoting SN2 reactions.
Alkylating Agent Alkyl Iodide > Bromide > ChlorideAlkyl Iodide > Bromide > ChlorideReactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻).
Temperature 0°C to RTRT to 60°CInitial deprotonation is controlled at 0°C. The reaction may require heat depending on the electrophile's reactivity.

Self-Validation and Trustworthiness: The success of these protocols relies on rigorous monitoring and characterization. TLC should be used to track the consumption of starting material and the appearance of products. After isolation, product identity and purity must be confirmed by NMR (¹H, ¹³C), Mass Spectrometry, and, if isomers are formed, by 2D NMR experiments to unambiguously assign the position of the alkyl group.

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

  • Edilova, Y. O., Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Sobhi, M. G., Altaleb, H. A., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 16(1), 628. Available at: [Link]

  • Shawali, A. S., Abdel-Galil, F. M., & Abd-Al-Hamed, A. M. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. Molecules, 13(4), 1011-24. Available at: [Link]

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. Available at: [Link]

  • Hickey, M. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2146-2163. Available at: [Link]

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 380(1-2), 143-151. Available at: [Link]

  • Scolaro, C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-122. Available at: [Link]

Sources

Application Notes and Protocols for Antifungal Screening of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Pyrrolo[3,4-c]pyrazoles

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few drug classes, and the therapeutic options for treating life-threatening mycoses are scarce. This underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.[1][2]

Heterocyclic compounds are a cornerstone of medicinal chemistry, providing a diverse scaffold for the design of new therapeutic agents.[3] Among these, the pyrrolo[3,4-c]pyrazole nucleus has garnered significant interest due to its broad spectrum of pharmacological activities, including antimicrobial properties.[4][5][6][7][8] The unique fused ring system of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole derivatives offers a three-dimensional architecture that can be strategically modified to optimize interactions with fungal-specific targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary and secondary screening methods to rigorously evaluate the antifungal potential of this promising class of compounds.

The methodologies detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[9][10][11][12][13]

Part 1: Primary Antifungal Susceptibility Testing

The initial phase of screening aims to determine the intrinsic antifungal activity of the novel pyrrolo[3,4-c]pyrazole derivatives. The two most widely employed and robust methods for this purpose are the broth microdilution assay, to determine the Minimum Inhibitory Concentration (MIC), and the disk diffusion assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative assessment of antifungal activity.[9][14] It determines the lowest concentration of a compound that inhibits the visible growth of a fungal pathogen. This method is highly adaptable for screening a large number of compounds in a 96-well plate format.[15][16]

Scientific Rationale: This assay is based on the principle of exposing a standardized fungal inoculum to serial dilutions of the test compound in a nutrient-rich broth. After a defined incubation period, the presence or absence of fungal growth is visually or spectrophotometrically assessed to identify the MIC. Adherence to standardized protocols, such as those from the CLSI, is critical to minimize variability in results.[11][17]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Pyrrolo[3,4-c]pyrazole Derivative in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in RPMI-1640 Medium Compound_Prep->Serial_Dilution Step 1 Inoculation Inoculate 96-well Plate Containing Compound Dilutions Serial_Dilution->Inoculation Step 3 Inoculum_Prep Prepare Standardized Fungal Inoculum (e.g., Candida albicans) Inoculum_Prep->Inoculation Step 2 Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Step 4 Read_MIC Visually or Spectrophotometrically Determine MIC Incubation->Read_MIC Step 5 Data_Record Record MIC Value (μg/mL or μM) Read_MIC->Data_Record Step 6

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in 100% dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.[9]

    • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.[11]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a standardized inoculum suspension in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[15][16]

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11][18]

  • Assay Procedure:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.[19]

    • Include a growth control (inoculum in medium without the compound) and a sterility control (medium only) on each plate.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[14][18]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% for azoles and echinocandins against yeasts, and complete inhibition for amphotericin B) compared to the growth control.[14]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation:

Compound IDFungal StrainMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Pyrrolo-ACandida albicans ATCC 9002881
Pyrrolo-BCandida albicans ATCC 90028161
Pyrrolo-CAspergillus fumigatus ATCC 20430542
Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method that is simple, rapid, and cost-effective for preliminary screening of antifungal activity.[20][21][22]

Scientific Rationale: This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a fungal suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit fungal growth, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the antifungal activity of the compound.[17][23]

Detailed Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

    • Uniformly inoculate the surface of a Mueller-Hinton agar (for yeasts) or other suitable agar plate with the fungal suspension using a sterile cotton swab.

    • Allow the plates to dry for a few minutes before applying the disks.

  • Preparation and Application of Disks:

    • Sterile paper disks (6 mm in diameter) are impregnated with a defined amount of the pyrrolo[3,4-c]pyrazole derivative.

    • Place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact between the disk and the agar.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[20]

Data Presentation:

Compound IDFungal StrainConcentration on Disk (µg)Zone of Inhibition (mm)
Pyrrolo-ACandida albicans ATCC 900281015
Pyrrolo-BCandida albicans ATCC 900281012
Pyrrolo-CAspergillus fumigatus ATCC 2043052018

Part 2: Secondary Screening for Fungicidal Activity

Compounds demonstrating promising MIC values in the primary screen should be further investigated to determine whether their mode of action is fungistatic (inhibiting growth) or fungicidal (killing the fungus).

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[24][25]

Scientific Rationale: This assay is a follow-up to the broth microdilution test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the test compound. The absence of growth on the agar indicates that the compound was fungicidal at that concentration.[24][25][26]

Experimental Workflow for MFC Determination

MFC_Workflow Start Completed MIC Assay Plate Subculture Subculture Aliquots from Clear Wells (≥MIC) onto Agar Plates Start->Subculture Incubate_Agar Incubate Agar Plates at 35°C for 24-48 hours Subculture->Incubate_Agar Count_Colonies Count Viable Colonies (CFU) Incubate_Agar->Count_Colonies Determine_MFC Determine MFC: Lowest Concentration with ≥99.9% Killing Count_Colonies->Determine_MFC

Caption: Workflow for MFC determination following an MIC assay.

Detailed Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows complete growth inhibition (i.e., wells at and above the MIC).[27]

    • Spot or streak the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation and MFC Determination:

    • Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well.

    • The MFC is the lowest concentration of the compound that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.[24][25]

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic assessment of the antifungal activity of a compound over time.[28][29]

Scientific Rationale: A standardized fungal inoculum is exposed to a constant concentration of the test compound, and the number of viable cells is determined at various time points. This allows for the characterization of the rate and extent of fungal killing.[30][31][32]

Detailed Protocol:

  • Assay Setup:

    • Prepare a standardized fungal inoculum (approximately 1-5 x 10^5 CFU/mL) in RPMI-1640 medium.[28]

    • Add the test compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with agitation.

    • At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viability Assessment:

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto drug-free agar plates and incubate until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each compound concentration.

    • A fungicidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[31]

Conclusion: A Pathway to Novel Antifungal Discovery

The systematic application of these primary and secondary screening methods provides a robust framework for the initial characterization of the antifungal potential of this compound derivatives. By adhering to standardized protocols and carefully interpreting the data from MIC, disk diffusion, MFC, and time-kill assays, researchers can effectively identify lead compounds for further optimization and preclinical development. This rigorous, stepwise approach is crucial for advancing the discovery of new and effective therapies to combat the growing threat of fungal infections.

References

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (URL: [Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (URL: [Link])

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (URL: [Link])

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. (URL: [Link])

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (URL: [Link])

  • Antifungal disk diffusion: Significance and symbolism. (URL: [Link])

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - ASM Journals. (URL: [Link])

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: [Link])

  • Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. (URL: [Link])

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (URL: [Link])

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - MDPI. (URL: [Link])

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: [Link])

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Antifungal Susceptibility Testing for C. auris - Restored CDC. (URL: [Link])

  • Antifungal susceptibility testing by the disk diffusion method. Strain... - ResearchGate. (URL: [Link])

  • Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes | Medical Mycology | Oxford Academic. (URL: [Link])

  • Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed. (URL: [Link])

  • Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI - Instituto Valenciano de Microbiología (IVAMI). (URL: [Link])

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH. (URL: [Link])

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (URL: [Link])

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC - NIH. (URL: [Link])

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. (URL: [Link])

  • Novel Antifungal Compounds Derived from Heterocyclic Positional Scanning Combinatorial Libraries - iupac. (URL: [Link])

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - ResearchGate. (URL: [Link])

  • SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC - NIH. (URL: [Link])

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed. (URL: [Link])

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  • 141 Preparation and Biological Screening of Novel Heterocyclic Compounds - IJTSRD. (URL: [Link])

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Sources

Topic: Determination of the Half-Maximal Inhibitory Concentration (IC50) for 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a detailed framework for determining the IC50 value of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, a member of a compound class known for its potent kinase inhibitory activity. Recognizing that the pyrrolo[3,4-c]pyrazole scaffold is a privileged structure in the development of Cyclin-Dependent Kinase (CDK) inhibitors, this document presents two complementary protocols: a direct, target-focused biochemical assay against CDK2/Cyclin E1 and a physiologically relevant cell-based antiproliferative assay.[1][2][3] We delve into the rationale behind experimental design choices, outline self-validating protocols with integrated controls, and provide a comprehensive guide to data analysis and interpretation. This ensures the generation of robust, reproducible, and meaningful IC50 data for drug discovery and development professionals.

Introduction: The Critical Role of IC50 in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a fundamental and indispensable metric in pharmacology and drug development. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical process by 50%.[4] As such, the IC50 value is a primary indicator of a compound's potency and is instrumental in the iterative process of lead optimization and candidate selection. An IC50 value is not an absolute constant but is highly dependent on the experimental conditions, making standardized and well-controlled protocols essential for generating comparable and reliable data.[5]

The compound of interest, this compound, belongs to a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. The core pyrrolo[3,4-c]pyrazole scaffold is a key framework in the design of potent inhibitors of protein kinases, enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[6][7] Specifically, this scaffold has been successfully utilized to develop inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are central to cell cycle progression.[1][2][3]

Given this context, measuring the IC50 of this compound requires assays that can accurately assess its effect on a relevant kinase target and its subsequent impact on cell proliferation. This guide provides the necessary protocols to achieve this with scientific rigor.

Foundational Concepts: Biochemical vs. Cell-Based Assays

To generate a comprehensive inhibitory profile, it is crucial to determine the IC50 in two distinct contexts:

  • Biochemical (Enzymatic) Assay: This approach measures the direct interaction between the inhibitor and its purified molecular target (e.g., CDK2/Cyclin E1 enzyme) in a controlled, cell-free environment. The resulting IC50 reflects the intrinsic potency of the compound against the isolated enzyme, free from confounding factors like cell membrane permeability or metabolic degradation.

  • Cell-Based (Functional) Assay: This method assesses the compound's effect on a biological process within living cells (e.g., inhibition of cancer cell proliferation). The cell-based IC50 provides a more physiologically relevant measure of potency, as it inherently accounts for the compound's ability to cross the cell membrane, its stability in the cellular environment, and its engagement with the target in a complex biological system.

Discrepancies between biochemical and cell-based IC50 values can provide valuable insights into a compound's drug-like properties.

Protocol 1: Biochemical IC50 Determination against CDK2/Cyclin E1

This protocol describes a luminescent kinase assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate by the CDK2/Cyclin E1 complex. The inhibition of kinase activity by the test compound results in a lower consumption of ATP, which is measured as a higher luminescent signal. The ADP-Glo™ Kinase Assay (Promega) is a well-established commercial platform for this purpose.[8]

Rationale for Method Selection

The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[8] This provides a robust and reliable readout for determining enzymatic inhibition.

Materials and Reagents
Reagent/MaterialSpecificationRecommended Source
CDK2/Cyclin E1, active humanRecombinant, high purityPromega, Reaction Biology[9], BPS Bioscience[10]
RB protein fragmentSubstrate for CDK2Reaction Biology Corp.[9]
ADP-Glo™ Kinase Assay KitIncludes ADP-Glo™ Reagent, Kinase Detection Reagent, ATPPromega (Cat. #V9101)
Test CompoundThis compoundSynthesized in-house or custom synthesis
StaurosporinePositive control inhibitorSigma-Aldrich (Cat. #S4400)
Kinase Buffer40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSAPrepare in-house or provided with enzyme
DMSOAnhydrous, >99.9%Sigma-Aldrich (Cat. #D2650)
Assay Plates384-well, white, low-volume, flat bottomCorning (Cat. #3572)
Multichannel Pipettes & Reagent ReservoirsStandard laboratory equipmentN/A
Plate-reading LuminometerCapable of reading glow luminescencee.g., GloMax® (Promega), SpectraMax® (Molecular Devices)
Experimental Workflow Diagram

biochem_workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection prep_compound 1. Prepare Compound Serial Dilutions in DMSO, then in Kinase Buffer add_compound 4. Add 1 µL Compound Dilutions to 384-well Plate prep_compound->add_compound prep_enzyme 2. Prepare 2X Enzyme Solution (CDK2/Cyclin E1) add_enzyme 5. Add 2 µL 2X Enzyme Solution prep_enzyme->add_enzyme prep_substrate 3. Prepare 2X Substrate/ATP Mix (RB protein + ATP) add_substrate 6. Add 2 µL 2X Substrate/ATP Mix (Initiates Reaction) prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate incubate_reaction 7. Incubate at RT (60 minutes) add_substrate->incubate_reaction add_adpglo 8. Add 5 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo 9. Incubate at RT (40 minutes) add_adpglo->incubate_adpglo add_detection 10. Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 11. Incubate at RT (30 minutes) add_detection->incubate_detection read_luminescence 12. Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the biochemical IC50 determination using a luminescence-based kinase assay.

Step-by-Step Protocol
  • Compound Preparation :

    • Prepare a 10 mM stock solution of this compound and the staurosporine control in 100% DMSO.

    • Perform a serial dilution series in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.

    • Create intermediate dilutions of the compound series by diluting them in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup :

    • Define wells for "Max Activity" (DMSO vehicle only), "No Enzyme" (background control), and the compound dilution series. Run all in triplicate.

    • Add 1 µL of the appropriate compound dilutions or DMSO vehicle to the designated wells of a 384-well plate.[8]

  • Kinase Reaction :

    • Prepare a 2X enzyme solution containing CDK2/Cyclin E1 in kinase buffer. The optimal concentration should be determined via an initial enzyme titration experiment but is typically in the low nM range.[11]

    • Add 2 µL of the 2X enzyme solution to all wells except the "No Enzyme" controls.

    • Prepare a 2X substrate/ATP solution containing RB protein and ATP in kinase buffer. The ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes to stabilize the signal.

    • Read the luminescence using a plate reader.

Protocol 2: Cell-Based IC50 Determination (Antiproliferation Assay)

This protocol measures the effect of the test compound on the proliferation of a cancer cell line. The choice of cell line is critical; since the compound is a putative CDK2 inhibitor, a cell line known to be dependent on CDK2 for proliferation, such as the A2780 human ovarian carcinoma line, is a logical choice.[1]

Rationale for Method Selection

We will use a DNA-based endpoint assay (e.g., CyQUANT™) to measure cell proliferation. This is a critical choice. CDK inhibitors arrest the cell cycle but can allow cells to continue to grow in size (hypertrophy). Metabolic assays that measure ATP levels (e.g., CellTiter-Glo®) can be confounded because these larger, arrested cells may produce more ATP, masking the antiproliferative effect and artificially inflating the IC50 value.[12][13] A DNA-based assay, which directly quantifies cell number, is not susceptible to this artifact and provides a more accurate measure of proliferation.

Materials and Reagents
Reagent/MaterialSpecificationRecommended Source
A2780 cell lineHuman ovarian carcinomaATCC (Cat. #93112519)
RPMI-1640 Mediumw/ L-glutamineGibco (Cat. #11875093)
Fetal Bovine Serum (FBS)Heat-inactivatedGibco (Cat. #10082147)
Penicillin-Streptomycin10,000 U/mLGibco (Cat. #15140122)
Trypsin-EDTA (0.25%)Phenol redGibco (Cat. #25200056)
CyQUANT™ Direct Cell Proliferation AssayDNA-binding dyeInvitrogen (Cat. #C35011)
Test CompoundThis compoundSynthesized in-house or custom synthesis
DoxorubicinPositive control cytotoxic agentSigma-Aldrich (Cat. #D1515)
DMSOCell culture gradeSigma-Aldrich (Cat. #D2650)
Assay Plates96-well, clear bottom, black walls, tissue-culture treatedCorning (Cat. #3603)
CO2 Incubator37°C, 5% CO2, humidifiedStandard laboratory equipment
Fluorescence Plate ReaderEx/Em ~480/520 nme.g., SpectraMax® (Molecular Devices), FLUOstar® (BMG LABTECH)
Experimental Workflow Diagram

cell_workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Assay Readout culture 1. Culture A2780 Cells to ~80% Confluency harvest 2. Harvest & Count Cells culture->harvest seed 3. Seed Cells in 96-well Plate (e.g., 3,000 cells/well) harvest->seed adhere 4. Incubate Overnight (Allow cells to adhere) seed->adhere prep_compound 5. Prepare Compound Serial Dilutions in Culture Medium treat 6. Add Compound Dilutions to Cells adhere->treat prep_compound->treat incubate 7. Incubate for 72 hours (37°C, 5% CO2) treat->incubate add_reagent 8. Add CyQUANT™ Reagent Mix incubate->add_reagent incubate_reagent 9. Incubate at 37°C (60 minutes, protected from light) add_reagent->incubate_reagent read_fluorescence 10. Read Fluorescence (Ex 480 / Em 520 nm) incubate_reagent->read_fluorescence analysis_workflow raw_data Raw Data (Luminescence or Fluorescence) normalize 1. Normalize Data to Percent Inhibition (%) raw_data->normalize transform 2. Log-transform Inhibitor Concentration normalize->transform plot 3. Plot: % Inhibition vs. log[Inhibitor] transform->plot fit 4. Fit Curve using Non-linear Regression (Variable slope, 4-parameter) plot->fit ic50 IC50 Value (Parameter from fit) fit->ic50

Caption: The data analysis pipeline from raw plate reader output to the final IC50 value.

Step-by-Step Data Analysis
  • Data Normalization :

    • Average the triplicate readings for each condition.

    • Subtract the average background signal ("No Enzyme" or "No Cell") from all other readings.

    • Define the 0% inhibition control ("Max Activity" or "Vehicle Control") and the 100% inhibition control (a concentration of inhibitor that produces a maximal effect, or the background reading).

    • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Value_Compound - Value_100%_Inhibition) / (Value_0%_Inhibition - Value_100%_Inhibition))

  • Curve Fitting :

    • Use a suitable software package such as GraphPad Prism, Origin, or R. [14][15] * Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, specifically a four-parameter variable slope (log(inhibitor) vs. response) equation. [16]This sigmoidal dose-response curve is the standard for IC50 determination. [17] * The software will directly calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition. It will also provide confidence intervals and R-squared values to assess the quality of the fit. [14][18]

Sample Data Table
log[Inhibitor] (M)[Inhibitor] (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % Inhibition
-9.012.53.12.82.8
-8.53.168.910.29.59.5
-8.01025.428.126.326.6
-7.531.648.951.550.150.2
-7.010075.673.974.874.8
-6.531690.192.391.591.3
-6.0100098.597.998.298.2

Interpretation and Best Practices

  • Comparing IC50 Values : The biochemical IC50 reflects target affinity, while the cell-based IC50 reflects functional potency. A much higher cell-based IC50 may suggest poor cell permeability, efflux by cellular pumps, or compound instability.

  • Self-Validation and Controls : The inclusion of a positive control inhibitor with a known IC50 (e.g., Staurosporine for the biochemical assay, Doxorubicin for the cell-based assay) is essential to validate that the assay system is performing as expected.

  • Replication : Both technical and biological replicates are crucial for ensuring the reliability and statistical significance of the results. [5]A minimum of three replicates is standard practice. [19]* Reportability : An IC50 value is considered reportable only when the dose-response curve is complete, with well-defined upper and lower plateaus, and the data points clearly define the sigmoidal shape. [20] By following these detailed protocols and principles of scientific integrity, researchers can confidently and accurately measure the IC50 of this compound, generating crucial data for its continued development as a potential therapeutic agent.

References

  • Pevarello, P., et al. (2005). 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Kandil, S., et al. (2015). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Bairlein, M. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]

  • Arote, R. B., & Kumbhar, P. B. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Drug Targets. Available at: [Link]

  • Hartert, K. (2021). How to Use Dose Response in Prism and Make Nonlinear IC50 Curves. YouTube. Available at: [Link]

  • R Core Team. (2018). Dose-Response Curve Analysis. RPubs. Available at: [Link]

  • DiscoverX. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. DiscoverX. Available at: [Link]

  • Shawky, A. M., et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Mashayekh, S., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available at: [Link]

  • Tadesse, S., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link]

  • Saqib, M. (2024). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available at: [Link]

  • Cicenas, J., et al. (2014). Highlights of the Latest Advances in Research on CDK Inhibitors. Cancers. Available at: [Link]

  • Vasta, V., & Schwartz, B. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

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  • El-Damasy, D. A., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

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  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. ICE Bioscience. Available at: [Link]

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  • Nesi, M., et al. (2003). Substituted pyrrolo-pyrazole derivatives as kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Pop, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

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  • Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal. Available at: [Link]

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Application Notes and Protocols: 5-Methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole as a Scaffold for Kinase-Targeted Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolo[3,4-c]pyrazole Scaffold in Kinase Research

The pyrrolo[3,4-c]pyrazole heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a potent and selective inhibitor of various protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The rigid, bicyclic structure of the pyrrolo[3,4-c]pyrazole core allows for precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to high-affinity binding.[4] While extensively explored for therapeutic applications, the inherent properties of this scaffold also make it an ideal candidate for the development of sophisticated molecular probes to interrogate kinase function in both biochemical and cellular contexts.

This document provides a comprehensive guide to the conceptualization and application of a molecular probe derived from the 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole core. We will delve into the design principles for converting a kinase inhibitor into a functional probe, propose a synthetic strategy for a hypothetical probe, and provide detailed protocols for its application in kinase activity assays and cellular imaging.

From Inhibitor to Probe: Design and Synthesis of a Functionalized Pyrrolo[3,4-c]pyrazole

The transformation of a small molecule inhibitor into a molecular probe requires the strategic introduction of a reporter moiety, typically a fluorophore, without compromising its affinity and selectivity for the target protein.[5][6] This is achieved through the use of a chemical linker that spatially separates the inhibitor core from the fluorophore.

For the this compound scaffold, synthetic routes allow for functionalization at several positions, enabling the attachment of a linker.[7][8] A common strategy involves introducing a functional group, such as an amine or a carboxylic acid, that can be readily coupled to a fluorophore.

Proposed Synthesis of a Pyrrolo[3,4-c]pyrazole-Based Probe:

The following scheme outlines a plausible synthetic route for a fluorescently labeled probe based on the this compound scaffold. This hypothetical probe, herein named PzP-Fluor 488 , is designed to target Aurora Kinase A (AURKA), a key regulator of mitosis and a target of many pyrrolo[3,4-c]pyrazole derivatives.

Synthetic_Scheme start 5-methyl-4,6-dihydro-1H- pyrrolo[3,4-c]pyrazole intermediate1 Introduction of a linker with a terminal amine group start->intermediate1 Functionalization reaction final_product PzP-Fluor 488 (Fluorescent Probe) intermediate1->final_product Fluorophore conjugation intermediate2 Amine-reactive fluorophore (e.g., NHS-ester) intermediate2->final_product

Caption: Proposed synthetic workflow for PzP-Fluor 488.

Table 1: Predicted Physicochemical Properties of PzP-Fluor 488

PropertyPredicted ValueSignificance
Molecular Weight~750-850 g/mol Influences cell permeability and pharmacokinetics.
Excitation Max (λex)~495 nmCompatible with standard 488 nm laser lines.
Emission Max (λem)~520 nmGreen fluorescence, suitable for most imaging systems.
Quantum Yield> 0.6Indicates a bright fluorescent signal.
Kinase TargetAurora Kinase ABased on the known activity of the scaffold.
Binding Affinity (Kd)< 100 nMHigh affinity ensures specific target engagement.

Application I: In Vitro Kinase Activity Assay using Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique to study molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule (the probe) tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a larger molecule (the kinase), the tumbling rate slows down, leading to an increase in polarization.

Principle of the FP-Based Kinase Assay:

This assay is a competitive binding experiment where the PzP-Fluor 488 probe competes with ATP for the active site of the kinase. A decrease in fluorescence polarization indicates displacement of the probe by a test compound, allowing for the determination of the compound's inhibitory potency (IC50).

FP_Assay_Workflow start Prepare Assay Plate: - Kinase - PzP-Fluor 488 - Test Compounds step1 Incubate at Room Temperature start->step1 step2 Measure Fluorescence Polarization step1->step2 step3 Data Analysis: - Plot Polarization vs. [Compound] - Calculate IC50 step2->step3

Caption: Workflow for the FP-based kinase inhibition assay.

Protocol: FP-Based AURKA Inhibition Assay

Materials:

  • Purified recombinant Aurora Kinase A (AURKA)

  • PzP-Fluor 488 probe

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of AURKA in Assay Buffer.

    • Prepare a 2X solution of PzP-Fluor 488 in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to create 4X solutions.

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of 4X test compound solution to the appropriate wells.

    • Add 5 µL of Assay Buffer containing DMSO (vehicle control) to control wells.

    • Add 10 µL of 2X AURKA solution to all wells.

    • Mix gently by shaking the plate.

    • Add 10 µL of 2X PzP-Fluor 488 solution to all wells. The final volume will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application II: Cellular Imaging of Kinase Target Engagement

Fluorescently labeled inhibitors that are cell-permeable can be used to visualize the subcellular localization of their target kinases and to assess target engagement of unlabeled drugs in living cells.[9][10]

Principle of Cellular Target Engagement Assay:

PzP-Fluor 488 is used to label intracellular AURKA. Cells are pre-treated with an unlabeled test compound. If the test compound binds to AURKA, it will compete with PzP-Fluor 488, resulting in a decrease in the fluorescent signal associated with the target kinase.

Cellular_Imaging_Workflow start Seed cells in imaging plates step1 Pre-treat with unlabeled test compound start->step1 step2 Add PzP-Fluor 488 probe step1->step2 step3 Incubate and wash step2->step3 step4 Fix and counterstain (optional) step3->step4 step5 Image using fluorescence microscopy step4->step5 step6 Quantify fluorescence intensity step5->step6

Caption: Workflow for cellular imaging of kinase target engagement.

Protocol: Visualizing AURKA Engagement in Fixed Cells

Materials:

  • Human cancer cell line known to express AURKA (e.g., HeLa or U2OS)

  • Cell culture medium and supplements

  • Glass-bottom imaging plates or coverslips

  • Unlabeled test compound

  • PzP-Fluor 488 probe

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture:

    • Seed cells onto glass-bottom imaging plates or coverslips and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the unlabeled test compound for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Probe Labeling:

    • Add PzP-Fluor 488 to the cell culture medium at a final concentration of 100-500 nM.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove unbound probe.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Counterstaining:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips with mounting medium or add imaging buffer to the plates.

    • Acquire images using a fluorescence microscope. Capture images in both the green (PzP-Fluor 488) and blue (DAPI) channels.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of PzP-Fluor 488 in the relevant subcellular compartment (e.g., cytoplasm or nucleus, depending on the cell cycle phase and kinase localization).

    • Plot the fluorescence intensity against the concentration of the unlabeled test compound to determine the cellular EC50.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the FP assay, positive and negative controls (e.g., a known potent inhibitor and a non-binding compound) should be included to establish the assay window and confirm the specificity of the interaction. For cellular imaging, the probe's localization should be consistent with the known subcellular distribution of the target kinase. Co-localization experiments with an antibody against the target kinase can further validate the probe's specificity.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. By leveraging established synthetic methodologies, this core can be transformed into powerful molecular probes for both in vitro and in-cell applications. The protocols outlined in this guide provide a framework for utilizing such probes to accelerate kinase research and drug discovery efforts.

References

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Application Note: A Strategic Guide to Developing Cell-Based Assays for Novel Pyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,4-c]pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] Many compounds from this class function by modulating key cellular signaling pathways, often through the inhibition of protein kinases such as GSK-3 and PI3K.[1][2] The successful translation of these promising compounds from bench to clinic hinges on robust, reproducible, and biologically relevant characterization. This guide provides a comprehensive framework for developing a tiered cell-based assay cascade to effectively evaluate the activity, mechanism of action, and target engagement of novel pyrrolo[3,4-c]pyrazole derivatives, ensuring scientific integrity and accelerating the drug discovery process.

Section 1: Foundational Principles for Robust Assay Development

The reliability of any data derived from cell-based assays is fundamentally dependent on the quality of the experimental design and execution.[3] Before embarking on specific protocols, it is critical to establish a foundation of best practices.

1.1 The Causality of Cell Line Selection The choice of cell line is the single most critical variable in a cell-based assay. It dictates the biological relevance of the results.

  • Target Expression: The primary consideration is to select a cell line that endogenously expresses the intended biological target at a physiologically relevant level. If the target is a specific kinase, its presence and activity should be confirmed via methods like Western Blot or qPCR.

  • Disease Relevance: For anticancer applications, the cell line should be derived from a tumor type that is relevant to the proposed therapeutic indication. For example, to test a PI3K inhibitor, a cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, A549) would provide a more meaningful context than a cell line where that pathway is not a primary driver of proliferation.[4]

  • Operational Consistency: Use cells from a consistent stock and within a defined range of passage numbers to avoid phenotypic drift, which can significantly alter experimental outcomes.[5][6]

1.2 Ensuring a Self-Validating System: The Critical Role of Controls Every assay plate must be a self-contained, validated experiment. This is achieved through the rigorous implementation of controls.

  • Vehicle Control: All compounds should be dissolved in a solvent like DMSO. The vehicle control consists of cells treated with the highest concentration of the solvent used in the experiment. This establishes the baseline cellular response in the absence of the test compound.

  • Negative Control: Wells containing only cell culture medium (no cells) are used to measure the background signal of the assay reagents.[7]

  • Positive Control: A known, well-characterized compound that induces the expected phenotype (e.g., a known kinase inhibitor like Staurosporine for apoptosis assays) should be run in parallel. This confirms that the cell system and reagents are performing as expected.[5]

1.3 Best Practices in Cell Culture and Plating Minor variations in cell handling can lead to significant data variability.[5]

  • Maintain Healthy, Sub-confluent Cultures: Cells should be in the logarithmic growth phase for experiments. Over-confluent or continuously passaged cultures can exhibit altered metabolic rates and stress responses.[5][6]

  • Optimize Seeding Density: The optimal cell number per well must be determined for each cell line and assay. The density should be high enough for a robust signal but low enough to prevent over-confluence by the end of the experiment.[5]

  • Ensure Homogenous Plating: Uneven cell distribution, often caused by moving plates too quickly after seeding, leads to variability. Allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell settling.[8]

Section 2: A Tiered Assay Cascade for Compound Characterization

A logical, tiered approach streamlines the evaluation process, starting with broad phenotypic effects and progressively narrowing down to specific molecular interactions. This strategy ensures that resources are focused on the most promising candidates.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MOA) cluster_2 Tier 3: Target Validation T1 Assess Global Cytotoxicity & Viability (e.g., MTT Assay) T2 Investigate Apoptosis Induction (e.g., Caspase-Glo® 3/7 Assay) T1->T2 Active compounds progress T3 Confirm Intracellular Target Engagement (e.g., NanoBRET™ Assay) T2->T3 Compounds inducing apoptosis progress T3_out T3_out T3->T3_out Determine IC50 & Residence Time

Caption: A tiered workflow for characterizing pyrrolo[3,4-c]pyrazole derivatives.

Protocol 1: (Tier 1) Cell Viability Assessment using MTT Assay

This colorimetric assay provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][9]

Rationale: This is an essential primary screen to identify compounds that have a cytotoxic or cytostatic effect on cancer cells. It is robust, inexpensive, and suitable for high-throughput screening.

Materials:

  • Cell line of interest cultured in complete medium.

  • Pyrrolo[3,4-c]pyrazole derivative stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[10]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]pyrazole derivative in complete culture medium. A typical starting range is 0.01 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and no-cell blank wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][10]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: (Tier 2) Apoptosis Assessment using Caspase-Glo® 3/7 Assay

A decrease in viability may be due to necrosis or programmed cell death (apoptosis). This luminescent assay quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[12]

Rationale: If a compound reduces cell viability in the MTT assay, it is crucial to determine if this is due to the induction of apoptosis, a desirable mechanism for many anticancer drugs. The "add-mix-measure" format is simple and highly sensitive.[13]

Apoptosis_Pathway Compound Pyrrolo[3,4-c]pyrazole Derivative Kinase Pro-Survival Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibits Pro_Caspase Pro-Caspase 3/7 Kinase->Pro_Caspase Inhibits Activation Active_Caspase Active Caspase 3/7 Pro_Caspase->Active_Caspase Cleavage Apoptosis Apoptosis Active_Caspase->Apoptosis Executes

Caption: Inhibition of a pro-survival kinase can trigger caspase activation.

Materials:

  • Cells treated as described in Protocol 1.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • White, opaque-walled 96-well plates suitable for luminescence.

  • Luminometer.

Step-by-Step Methodology:

  • Assay Setup: Plate and treat cells with the pyrrolo[3,4-c]pyrazole derivatives in a white-walled 96-well plate as described in Protocol 1. The treatment time should be optimized for apoptosis induction (e.g., 18-24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[14] Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[13] The single reagent lyses the cells and contains the proluminescent substrate.[12]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[15]

  • Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell blank wells.

  • Calculate the fold change in caspase activity relative to the vehicle control. A significant increase indicates apoptosis induction.

Protocol 3: (Tier 3) Intracellular Target Engagement using NanoBRET™ Assay

This assay directly measures compound binding to a specific target protein within intact, living cells.[16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[17]

Rationale: Demonstrating that a compound engages its intended intracellular target is a critical step in drug discovery.[17] This assay provides quantitative data on compound affinity and residence time in a physiological context, bridging the gap between biochemical activity and cellular phenotype.[18][19]

Caption: Principle of the NanoBRET™ competitive displacement assay.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).[20]

  • NanoBRET® Tracer specific for the kinase of interest.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Opti-MEM® I Reduced Serum Medium.[20]

  • White, nonbinding surface 96-well or 384-well plates.[20]

  • Plate reader capable of measuring filtered luminescence (e.g., 460 nm for NanoLuc® donor and 610 nm for tracer acceptor).

Step-by-Step Methodology (General Overview):

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Culture for 24 hours to allow for protein expression.

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM®. Plate the cells into the white assay plates.

  • Compound and Tracer Addition: Add the pyrrolo[3,4-c]pyrazole derivatives at various concentrations to the wells. Subsequently, add a fixed, pre-determined concentration of the specific fluorescent tracer.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for approximately 2 hours to allow the binding competition to reach equilibrium.

  • Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this reagent to all wells.

  • Signal Measurement: Immediately read the plate on a BRET-capable reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to controls (vehicle control = 100% signal, control with excess unlabeled inhibitor = 0% signal).

  • Plot the corrected BRET ratio against the log of the compound concentration to generate a competitive binding curve and determine the IC₅₀, which reflects the compound's apparent intracellular affinity.[16]

Section 3: Data Presentation and Interpretation

Summarizing results in a clear, concise format is essential for making informed decisions.

Table 1: Example Characterization Data for a Pyrrolo[3,4-c]pyrazole Derivative

AssayCell LineEndpointResult (IC₅₀ / EC₅₀)
MTT Viability MCF-7Cell Proliferation1.2 µM
Caspase-Glo® 3/7 MCF-7Apoptosis Induction1.5 µM
NanoBRET™ Target Engagement HEK293Intracellular PI3K Binding0.4 µM

Interpretation: The example data shows a compound that inhibits cell proliferation (viability) and induces apoptosis at similar concentrations (~1.5 µM). Critically, the NanoBRET™ assay confirms that the compound engages its intended target (PI3K) inside living cells at a significantly lower concentration (0.4 µM). This strong correlation between target engagement and cellular phenotype provides high confidence that the observed anticancer activity is driven by on-target inhibition.

Conclusion

The development of cell-based assays for pyrrolo[3,4-c]pyrazole derivatives requires a strategic, multi-tiered approach grounded in sound scientific principles. By progressing from broad phenotypic screens to specific mechanism-of-action and target engagement studies, researchers can efficiently and accurately characterize novel compounds. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby facilitating the identification and optimization of promising new therapeutic agents.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. [Link]

  • Scientific Reports. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]

  • Marin Biologic Laboratories. (2022). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Marin Biologic Laboratories. (2024). Design and Validate a GMP Cell Based Assay. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • YouTube. (2013). Development & Validation of Cell-based Assays. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]

  • Frontiers in Chemistry. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (2004). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • MDPI. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,a-c]pyrazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Instead of a rigid protocol, this document is structured as a dynamic troubleshooting guide to address the practical challenges encountered in the laboratory, providing not just solutions but the underlying scientific reasoning to empower your synthetic strategy.

Core Challenge: Troubleshooting Low or Inconsistent Yield

The synthesis of bicyclic pyrazole systems like the pyrrolo[3,4-c]pyrazole core can be challenging, with yields often susceptible to minor variations in reagents, conditions, and workup procedures.[1] This guide will deconstruct the common failure points in a typical synthesis workflow, presented in a question-and-answer format to directly address your experimental issues.

While several routes to the pyrrolo[3,4-c]pyrazole scaffold exist, many rely on the fundamental principles of pyrazole formation via condensation, followed by the annulation of the pyrrole ring.[2][3] A common and illustrative pathway involves the reaction of a suitably functionalized pyrazole precursor with reagents that form the fused pyrrolidine-dione ring, or a direct cycloaddition approach.[4] The troubleshooting advice herein is grounded in these core chemical transformations.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Issues with Starting Materials and Reagents

Question 1: My reaction shows no conversion of starting materials on TLC. Could the issue be my reagents?

Answer: Absolutely. The quality and handling of your starting materials are paramount. Before optimizing reaction parameters, it is crucial to validate your inputs.

  • Hydrazine Precursor Purity and Stability: If your synthesis involves a hydrazine derivative (e.g., methylhydrazine), its purity is critical. Hydrazines can degrade upon storage, especially if exposed to air or moisture.[5] Degradation can lead to the formation of inactive species or side products that inhibit the reaction.

    • Troubleshooting Action: Use a freshly opened bottle of the hydrazine derivative or purify it by distillation before use. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).

  • Dicarbonyl or Maleimide Precursor Integrity: The precursor for the pyrrole ring portion, often a dicarbonyl compound or a maleimide derivative, must be pure. For 1,4-dicarbonyls used in Paal-Knorr type cyclizations, impurities can interfere with the delicate cyclization-dehydration cascade.[6][7] For maleimides, polymerization or hydrolysis can be an issue.

    • Troubleshooting Action: Verify the purity of your dicarbonyl or maleimide precursor by NMR or melting point. If necessary, recrystallize or purify it by column chromatography before the reaction.

  • Solvent Quality: The presence of water or other nucleophilic impurities in your solvent can be highly detrimental. For instance, in reactions aiming for condensation, excess water can shift the equilibrium away from the desired product.

    • Troubleshooting Action: Use anhydrous solvents, especially for moisture-sensitive steps. If your reaction is run under acidic or basic conditions, ensure the solvent is compatible and does not decompose.

Reagent/SolventCritical Quality ParameterRecommended Action
Hydrazine Derivatives Purity >98%, AnhydrousUse freshly opened bottle or distill prior to use. Store under inert gas.
Dicarbonyl/Maleimide Purity >99%Recrystallize or purify by column chromatography if necessary. Check for oligomers.
Reaction Solvent Anhydrous (<50 ppm H₂O)Use freshly dried solvent from a still or a commercial anhydrous source.
Catalyst (Acid/Base) Correct Stoichiometry/LoadingAccurately weigh the catalyst. For catalytic amounts, consider making a stock solution.
Category 2: Reaction Mechanism and Condition Optimization

Question 2: I see multiple new spots on my TLC, but very little of the desired product. Where should I start optimizing?

Answer: This common scenario suggests that while the reaction is proceeding, it is either incomplete, forming stable intermediates, or favoring side reactions. Understanding the reaction mechanism is key to diagnosing the problem. The formation of the pyrazole and pyrrole rings typically proceeds through a series of condensation and cyclization steps. A representative mechanism, based on the Paal-Knorr synthesis, illustrates the critical stages where issues can arise.[6][8][9]

The formation of the heterocyclic core often involves the nucleophilic attack of an amine/hydrazine on a carbonyl group to form a hemiaminal or imine, followed by a rate-determining intramolecular cyclization and subsequent dehydration.[7]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Amine/Hydrazine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Enamine Intermediate Hemiaminal->Imine Dehydration Cyclized Cyclized Intermediate (Rate-Determining Step) Hemiaminal->Cyclized Alternative Path (Amarnath Mechanism) Imine->Cyclized Intramolecular Attack Dehydration1 First Dehydration Cyclized->Dehydration1 Protonation Dehydration2 Second Dehydration Dehydration1->Dehydration2 Elimination of H₂O Product Pyrrole/Pyrazole Product Dehydration2->Product Aromatization

Caption: Paal-Knorr type reaction mechanism.

This mechanism highlights several optimization targets:

  • Temperature: The initial nucleophilic attack may be fast at room temperature, but the cyclization and dehydration steps often require heating.[10] If you see intermediates, increasing the temperature is a logical first step. Conversely, if you see decomposition (darkening of the reaction mixture, streaking on TLC), the temperature may be too high.

  • Catalyst: The formation of the imine and the dehydration steps are often catalyzed by acid.[11] Without a catalyst, the reaction may stall.

    • Protic Acids (e.g., Acetic Acid, p-TsOH): Excellent for promoting imine formation and dehydration.[10]

    • Lewis Acids (e.g., ZrCl₄, Sc(OTf)₃): Can coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack.[12][13]

  • Solvent: The solvent's polarity can influence the stability of intermediates and transition states.[12]

    • Protic solvents like ethanol can participate in proton transfer, potentially accelerating the reaction.[12]

    • Aprotic polar solvents like DMF or DMSO can be effective but may require higher temperatures for dehydration.

    • Aprotic nonpolar solvents like toluene allow for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium toward the product.

ParameterInitial Action for Low ConversionRationalePotential Pitfall
Temperature Increase in 10-20°C increments (e.g., from RT to 60°C, then 80°C).Overcomes activation energy for cyclization and dehydration steps.[10]Increased side product formation or decomposition of starting materials/product.
Reaction Time Extend reaction time (e.g., from 4h to 12h or 24h).Allows slow reactions to reach completion.Product may degrade over extended periods at high temperatures.
Catalyst Add a catalytic amount of acid (e.g., 5 mol% p-TsOH or 10% v/v Acetic Acid).Facilitates imine formation and dehydration, which are often rate-limiting.[11]Strong acids or high concentrations can lead to unwanted side reactions.
Solvent Switch to a higher boiling point solvent or try a solvent that allows water removal.Ensures sufficient energy input and drives the reaction forward by removing water.Reactant solubility may change, or different side reactions may be favored.
Category 3: Purification and Isolation

Question 3: My crude NMR looks promising, but I'm losing most of my product during column chromatography. What's happening?

Answer: Product loss during purification is a frustrating but solvable problem. The fused pyrrolo[3,4-c]pyrazole system contains both acidic (N-H of the pyrrolidinedione) and basic (pyrazole nitrogens) sites, which can lead to issues on silica gel.

  • Interaction with Silica Gel: Standard silica gel is acidic and can strongly adsorb basic compounds, leading to poor recovery and streaking. The product might even decompose on the column.

    • Troubleshooting Action 1: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will cap the acidic silanol groups and improve recovery.

    • Troubleshooting Action 2: Switch to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is another excellent option if the compound is sufficiently nonpolar.

  • Product Instability: The product may be unstable to the prolonged exposure to the purification environment.

    • Troubleshooting Action: Minimize the time the product spends in solution and on the column. Use flash column chromatography rather than gravity chromatography. Concentrate fractions at reduced temperature (e.g., <30°C) to prevent thermal degradation.

MethodStationary PhaseMobile Phase (Eluent) SystemBest For
Normal Phase Silica Gel (+ 1% Et₃N)Hexane/Ethyl Acetate or Dichloromethane/MethanolGeneral purpose, good for moderately polar compounds.
Normal Phase Neutral AluminaHexane/Ethyl AcetateCompounds sensitive to acidic conditions.
Reverse Phase C18 SilicaWater/Acetonitrile or Water/Methanol (often with 0.1% TFA or Formic Acid)Polar compounds or separating closely-related isomers.
Recrystallization N/AEthanol, Ethyl Acetate, or Acetonitrile/Water mixturesWhen crude product is >85% pure and a solid.

Baseline Experimental Protocol: A Representative Synthesis

This protocol describes a Cu(I)-catalyzed oxidative [3+2] cycloaddition, a modern approach to the pyrrolo[3,4-c]pyrazole core.[4] It serves as a validated starting point for your optimization efforts.

  • Hydrazone Formation: To a solution of 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in ethanol (10 mL), add N-phenylhydrazine (1.0 mmol). Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Cycloaddition: To the resulting mixture, add N-phenylmaleimide (1.2 mmol) and Copper(I) Chloride (CuCl, 10 mol%).

  • Reaction: Heat the reaction mixture to 60°C and stir for 8-12 hours under an air atmosphere. Monitor the consumption of the hydrazone by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole derivative.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making flow for addressing low yield issues.

Troubleshooting_Workflow Start Problem: Low Product Yield CheckReagents Step 1: Verify Reagent & Solvent Quality (Purity, Stability, Anhydrous) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PurifyReagents Action: Purify/Replace Reagents ReagentsOK->PurifyReagents No OptimizeCond Step 2: Optimize Reaction Conditions (Temp, Time, Catalyst) ReagentsOK->OptimizeCond Yes PurifyReagents->CheckReagents YieldImproved Yield Improved? OptimizeCond->YieldImproved AnalyzeByproducts Step 3: Analyze Side Products (NMR, LCMS) YieldImproved->AnalyzeByproducts No Success Success: Optimized Yield YieldImproved->Success Yes Isomerization Isomerization or Decomposition? AnalyzeByproducts->Isomerization ModifyWorkup Action: Modify Workup/Purification (e.g., add base to column) Isomerization->ModifyWorkup Yes ConsultLit Action: Consult Literature for Alternative Routes Isomerization->ConsultLit No ModifyWorkup->Success ConsultLit->Start

Sources

"common side reactions in the synthesis of pyrrolo[3,4-c]pyrazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,4-c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrrolo[3,4-c]pyrazoles are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] However, their synthesis can present several challenges, including side reactions that can impact yield, purity, and regioselectivity.

This resource aims to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the pyrrolo[3,4-c]pyrazole core is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Lack of regioselectivity is a frequent issue, particularly when using unsymmetrical precursors. The formation of two or more regioisomers can complicate purification and reduce the yield of the desired product.[2][3]

Root Causes & Mechanistic Insights:

  • Electronic Effects: The initial step in many pyrrolo[3,4-c]pyrazole syntheses involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. The relative electrophilicity of the carbonyl groups or other reactive sites dictates the initial point of nucleophilic attack by the hydrazine. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to attack.[3]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl precursor can sterically hinder the approach to one of the reactive sites, thereby favoring attack at the less hindered position.[3]

  • Reaction Conditions (pH, Solvent, Temperature): The reaction conditions play a crucial role in controlling regioselectivity.

    • pH: Acidic conditions can protonate one of the nitrogen atoms of the hydrazine, altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[3] Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[2]

    • Solvent: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the kinetic versus thermodynamic product distribution.

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically more stable isomer, while lower temperatures may favor the kinetically controlled product.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • pH Adjustment: If your current conditions are neutral or basic, consider adding a catalytic amount of a protic acid (e.g., acetic acid) to see if it influences the isomeric ratio. Conversely, if you are using acidic conditions, a base-mediated approach might be beneficial.

    • Solvent Screening: Conduct a solvent screen using a range of polar aprotic (e.g., DMF, DMAc), polar protic (e.g., ethanol), and non-polar solvents (e.g., toluene) to identify the optimal medium for your specific substrates.[2]

  • Substrate Modification:

    • If possible, introduce a bulky protecting group or a strongly electron-withdrawing/donating group to one of the reactive sites on your starting materials to direct the reaction pathway.

  • Use of Pre-functionalized Starting Materials:

    • Synthesizing or purchasing pyrazole derivatives that are already functionalized can circumvent regioselectivity issues in the initial ring formation.[4]

Protocol for Regioselectivity Optimization:

  • Set up a series of small-scale parallel reactions in different solvents (e.g., ethanol, DMF, toluene, dioxane).

  • Within each solvent, test the reaction at different temperatures (e.g., room temperature, 50 °C, reflux).

  • For each solvent/temperature combination, run the reaction with and without an acid catalyst (e.g., 10 mol% acetic acid) and a base (e.g., 1.1 equivalents of triethylamine).

  • Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers.

  • Based on the results, scale up the reaction under the optimized conditions.

Q2: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: Dimerization is a common side reaction in the synthesis of pyrrole-containing heterocycles, often occurring under acidic or oxidative conditions.[5][6]

Root Causes & Mechanistic Insights:

  • Acid-Catalyzed Dimerization: In the presence of strong acids, the pyrrole ring can be protonated, leading to the formation of a reactive intermediate that can be attacked by another neutral pyrrole molecule.[5] This electrophilic aromatic substitution-type reaction results in the formation of a dimeric species.

  • Oxidative Dimerization: Some reaction conditions, particularly those involving oxidizing agents or exposure to air, can lead to the formation of radical cations from the pyrrole ring. These radical cations can then couple to form dimers.[7] This is especially prevalent in syntheses aiming for an oxidized pyrrolo[3,4-c]pyrazole-4,6-dione core.[1]

  • High Concentration: At high concentrations, the probability of intermolecular reactions (dimerization) increases relative to the desired intramolecular cyclization.

Troubleshooting Strategies:

  • Control of Acidity:

    • If using an acid catalyst, reduce its concentration to the minimum required for the primary reaction.

    • Consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.

  • Inert Atmosphere:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Use of Antioxidants:

    • In cases where oxidative dimerization is suspected, the addition of a small amount of an antioxidant (e.g., BHT) might be beneficial, provided it does not interfere with the desired reaction.

  • Concentration Control:

    • Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular dimerization. This can be particularly effective in the final ring-closing step.

Experimental Workflow to Minimize Dimerization:

Dimerization_Troubleshooting Start Dimerization Observed Check_Acid Is an acid catalyst used? Start->Check_Acid Reduce_Acid Reduce acid concentration or use a weaker acid Check_Acid->Reduce_Acid Yes Check_Atmosphere Is the reaction open to air? Check_Acid->Check_Atmosphere No Monitor Monitor by TLC/LC-MS Reduce_Acid->Monitor Inert_Atmosphere Run under N2 or Ar Check_Atmosphere->Inert_Atmosphere Yes Check_Concentration Is the reaction highly concentrated? Check_Atmosphere->Check_Concentration No Inert_Atmosphere->Monitor Dilute Reduce reactant concentration Check_Concentration->Dilute Yes Check_Concentration->Monitor No Dilute->Monitor Success Dimerization Minimized Monitor->Success

Caption: Troubleshooting workflow for dimerization side reactions.

Q3: The final cyclization to form the pyrrole ring is inefficient, leading to low yields. How can I improve the efficiency of this step?

A3: Inefficient cyclization is a common bottleneck, often due to unfavorable reaction kinetics or the stability of the acyclic precursor.

Root Causes & Mechanistic Insights:

  • Activation Energy Barrier: The intramolecular cyclization may have a high activation energy barrier, requiring more forcing conditions to proceed at a reasonable rate.

  • Leaving Group Ability: In syntheses where the cyclization involves the displacement of a leaving group, a poor leaving group will slow down the reaction.

  • Equilibrium: The cyclization may be a reversible process, with the equilibrium favoring the open-chain form under certain conditions.

Troubleshooting Strategies:

  • Optimization of Reaction Conditions:

    • Temperature: Increasing the reaction temperature, including the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.[4][8]

    • Catalyst: For certain cyclization reactions, the choice of catalyst is critical. For instance, gold-catalyzed cyclizations of N-propargyl pyrazoles have been reported.[9] Palladium catalysts are often used for C-C and C-N bond formation in the final annulation step.[10]

  • Choice of Reagents for Cyclization:

    • If the cyclization involves a dehydration or condensation step, using a more powerful dehydrating agent can drive the reaction to completion. For example, 1,1'-carbonyldiimidazole (CDI) is an effective reagent for the formation of the maleimide moiety in some pyrrolo[3,4-c]pyrazole-4,6-dione syntheses.[10]

  • Modification of the Substrate:

    • Introducing conformational constraints into the acyclic precursor can pre-organize it for cyclization, reducing the entropic penalty of the ring-closing step.

Data on Cyclization Conditions:

Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
1,1'-CarbonyldiimidazoleDCMRoom Temp.80-86[10]
Pd(OAc)₂ / Xantphos1,4-Dioxane130 (Microwave)20-50[4][10]
AuCl₃---[9]
Pyrazole (promoter)Ethanol70>85[11][12]
Q4: My product seems to be unstable and decomposes during workup or purification. What are the likely causes and how can I mitigate this?

A4: Product instability can be a frustrating issue, often leading to significant loss of material. The pyrrole ring, being electron-rich, is susceptible to oxidation and polymerization under certain conditions.

Root Causes & Mechanistic Insights:

  • Oxidation: The pyrrole moiety can be sensitive to air, especially in the presence of light or trace metals. This can lead to the formation of colored, often polymeric, byproducts.

  • Acid Sensitivity: Strongly acidic conditions during workup (e.g., aqueous HCl wash) can lead to protonation and subsequent decomposition or polymerization of the pyrrole ring.[5]

  • Thermal Instability: Some substituted pyrrolo[3,4-c]pyrazoles may be thermally labile and can decompose upon heating, for example, during solvent evaporation under high vacuum or during column chromatography.

Troubleshooting Strategies:

  • Minimize Exposure to Air and Light:

    • Conduct the workup and purification steps as quickly as possible.

    • Use degassed solvents.

    • Store the purified product under an inert atmosphere and in the dark, preferably at low temperatures.

  • Gentle Workup Procedures:

    • Avoid strong acids. Use a milder wash, such as saturated aqueous sodium bicarbonate or brine, if an aqueous wash is necessary.

    • If your product is soluble in a non-polar solvent, consider a simple filtration through a plug of silica gel instead of a full column chromatography.

  • Purification Technique Modification:

    • Column Chromatography: Use a less acidic stationary phase like neutral alumina instead of silica gel if acid sensitivity is suspected. Deactivating the silica gel with a small amount of triethylamine in the eluent can also be effective.

    • Crystallization: If possible, purify the product by crystallization to avoid prolonged exposure to a stationary phase.

  • Low-Temperature Operations:

    • Concentrate solutions at reduced pressure and low temperature using a rotary evaporator with a cooled water bath.

Decision Tree for Product Purification:

Purification_Strategy Start Product Instability Observed Is_Acid_Sensitive Is the product acid-sensitive? Start->Is_Acid_Sensitive Is_Air_Sensitive Is the product air/light-sensitive? Is_Acid_Sensitive->Is_Air_Sensitive No Use_Neutral_Alumina Use neutral alumina or deactivated silica for chromatography Is_Acid_Sensitive->Use_Neutral_Alumina Yes Avoid_Acid_Wash Avoid acidic workup; use NaHCO3 wash Is_Acid_Sensitive->Avoid_Acid_Wash Yes Is_Thermally_Labile Is the product thermally labile? Is_Air_Sensitive->Is_Thermally_Labile No Work_Under_Inert_Atmosphere Work under N2/Ar; use degassed solvents Is_Air_Sensitive->Work_Under_Inert_Atmosphere Yes Store_Cold_Dark Store product cold and in the dark Is_Air_Sensitive->Store_Cold_Dark Yes Low_Temp_Rotovap Concentrate at low temperature Is_Thermally_Labile->Low_Temp_Rotovap Yes Crystallize Purify by crystallization if possible Is_Thermally_Labile->Crystallize Yes Use_Neutral_Alumina->Is_Air_Sensitive Avoid_Acid_Wash->Is_Air_Sensitive Work_Under_Inert_Atmosphere->Is_Thermally_Labile Store_Cold_Dark->Is_Thermally_Labile Low_Temp_Rotovap->Crystallize

Caption: Decision tree for selecting a suitable purification strategy.

References

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. Available at: [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]

  • Mechanism of the dimerisation of pyrroles (10) by their treatment with Brœnstedt acids HX and the product (17) formed by their treatment with arene diazonium salts (16). ResearchGate. Available at: [Link]

  • Design of Pyrazolo-pyrrolo-pyrazines and Pyrazolo-pyrrolo-diazepines via AuCl3-Catalyzed and NaH-Supported Cyclization of N-Propargyl Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. NIH. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives by Intramolecular Cycloaddition of Nitrile Imines. Synthetic Communications. Available at: [Link]

  • Dimerization of pyrrole. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. MDPI. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Direct synthesis of pyrroles derivatives via malononitrile dimer, 2-bromoacetophenone, and 1-arylpropane-1,2-diones. ResearchGate. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. Molecules. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. Available at: [Link]

Sources

"troubleshooting low solubility of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. This document provides in-depth troubleshooting for a common challenge encountered by researchers: the low aqueous solubility of this novel heterocyclic compound. As this molecule is in the early stages of investigation, published data is scarce; therefore, this guide synthesizes foundational principles of medicinal chemistry and formulation science to provide a logical, step-by-step framework for overcoming solubility issues. Our goal is to empower you to generate reliable data and advance your research with confidence.

The core structure, a fused pyrrolo[3,4-c]pyrazole, presents a planar, aromatic system that can contribute to high crystal lattice energy and low aqueous solubility.[1][2][3] Understanding and systematically addressing these inherent properties is key to successful experimentation.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My initial attempts to dissolve this compound in aqueous buffer for a bioassay have failed. What are the first steps I should take?

A1: This is a common starting point. Low aqueous solubility can lead to unreliable in-vitro test results and poor bioavailability.[4] The first step is to perform a systematic initial solubility assessment.

  • Visual Inspection & Solvent Screening: Before proceeding to complex methods, screen a range of common laboratory solvents. This helps build a foundational understanding of the compound's polarity.

  • Distinguish Kinetic vs. Thermodynamic Solubility: It's crucial to understand what type of solubility you need.[5][6]

    • Kinetic Solubility: Relevant for high-throughput screening (HTS), this measures the concentration at which a compound, added from a DMSO stock, precipitates in an aqueous buffer.[4][5][6] It reflects the solubility of the amorphous form.

    • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[4][5][6] It is a critical parameter for formulation development.

Initial Recommended Actions:

  • Start by preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • Perform a preliminary kinetic solubility test by adding small aliquots of the DMSO stock to your primary aqueous buffer (e.g., PBS, pH 7.4) and observing for precipitation.

  • Consult the "Protocol: Kinetic Solubility Assessment" section for a detailed method.

Q2: What are the predicted physicochemical properties of this compound, and how do they inform my strategy?

A2: While experimental data for this specific molecule is not widely available, we can infer properties from its structure and related scaffolds.

  • Structure: this compound

  • Molecular Formula: C₆H₉N₃[7]

  • Predicted Lipophilicity (XlogP): The predicted XlogP is approximately -0.3, suggesting the molecule is relatively polar.[7] However, the fused aromatic rings can lead to strong intermolecular interactions (crystal packing), which often dominates solubility behavior despite a favorable logP.

  • Predicted pKa: The pyrazole ring contains both a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (weakly acidic).[3][8] The pyridine-like nitrogen is the most likely site of protonation. Pyrazole itself has a pKa of about 2.5.[8] Therefore, this compound is expected to be a weak base. This is a critical piece of information for troubleshooting.

This profile suggests that while the molecule is not excessively greasy, its flat, rigid structure and potential for strong crystal packing are the likely culprits for low solubility. The weakly basic nature indicates that solubility will be highly dependent on pH.[9][10][11]

Advanced Troubleshooting & Formulation Strategies

If initial attempts in simple buffer systems are unsuccessful, the following strategies, ordered from simplest to most complex, should be employed.

Q3: The compound is a predicted weak base. How can I use pH adjustment to improve its solubility?

A3: For a compound with a basic functional group (the pyridine-like nitrogen on the pyrazole ring), solubility can be dramatically increased in acidic conditions.[9][10][11][12] Lowering the pH below the compound's pKa will cause it to become protonated (ionized), forming a more soluble salt.

Strategy:

  • Determine pH-Solubility Profile: Measure the compound's solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Select an Appropriate Buffer: For your experiments, use the most acidic buffer that is compatible with your assay system. For many cell-based assays, a pH between 6.8 and 7.4 is required, but for cell-free assays, you may have more flexibility.

Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (protonated, BH+) to non-ionized (B) form of the compound. pH = pKa + log([B]/[BH+]) When the pH is significantly lower than the pKa, the equilibrium shifts to the more soluble, ionized [BH+] form.[9][10]

Q4: pH adjustment is not sufficient or is incompatible with my experiment. What about using co-solvents?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][14][15] This is a very common and effective technique.

Common Co-solvents for Preclinical Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylacetamide (DMA)

  • Dimethyl Sulfoxide (DMSO)

Strategy:

  • Screen Co-solvents: Prepare solutions of your compound in various percentages of co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Assess Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. It is crucial to run a vehicle control (buffer + co-solvent only) in your assays.

Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the non-polar solute, thereby increasing solubility.[][14]

Q5: I need to achieve an even higher concentration for in vivo studies. What are more advanced formulation options?

A5: For challenging compounds, excipients like cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][][18]

Strategy:

  • Use of Cyclodextrins: The hydrophobic compound can form an "inclusion complex" where it resides within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[16][19][20]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.

Mechanism: This host-guest complexation effectively masks the hydrophobic nature of the drug molecule, preventing it from self-associating and precipitating from the aqueous solution.[][18][20]

Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting the solubility of this compound.

G start Low Solubility Observed stock Prepare 10-20 mM Stock in 100% DMSO start->stock kinetic Q1: Perform Kinetic Solubility Assay in Aqueous Buffer (pH 7.4) stock->kinetic ph_mod Q3: pH Modification Strategy (Weak Base Hypothesis) kinetic->ph_mod If < 10 µM success Solubility Goal Achieved kinetic->success If > 10 µM ph_profile Determine pH-Solubility Profile (pH 2.0 - 7.4) ph_mod->ph_profile cosolvent Q4: Co-Solvent Strategy cosolvent_screen Screen Co-solvents (PEG 400, PG, Ethanol) cosolvent->cosolvent_screen cyclo Q5: Advanced Formulation (Cyclodextrins) cyclo_screen Screen Cyclodextrins (HP-β-CD, SBE-β-CD) cyclo->cyclo_screen fail Incompatible with Assay? ph_profile->fail Select optimal pH fail2 Incompatible or Insufficient? cosolvent_screen->fail2 Select optimal system cyclo_screen->success fail->cosolvent Yes fail->success No fail2->cyclo Yes fail2->success No

Caption: A step-by-step decision tree for solubility enhancement.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods.[4][21][22]

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Detection: Analyze the plate for precipitation. This can be done visually, by nephelometry (light scattering), or by filtering/centrifuging the plate and measuring the concentration of the supernatant via LC-MS/UV.[4][21]

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: pH-Dependent Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate-phosphate) at various pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.[4]

  • Separation: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Data Summary Table

Use the following table to organize your experimental results. This allows for a clear comparison of different solubility enhancement strategies.

ConditionVehicle/ExcipientConcentration (µg/mL)Molar Concentration (µM)Observations
Aqueous Buffer PBS, pH 7.4Enter DataEnter Datae.g., Precipitate
pH Modification 50 mM Citrate, pH 4.0Enter DataEnter Datae.g., Clear soln
Co-Solvent 10% PEG 400 in PBSEnter DataEnter Datae.g., Clear soln
Co-Solvent 20% PEG 400 in PBSEnter DataEnter Datae.g., Clear soln
Cyclodextrin 5% HP-β-CD in WaterEnter DataEnter Datae.g., Clear soln

References

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Kim, D., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • pH and Solubility. Fiveable AP Chem. [Link]

  • pH and solubility. Khan Academy. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • How Does pH Impact Ionic Compound Solubility? (2023). YouTube. [Link]

  • Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • How does pH affect solubility? askIITians. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2023). Pharma Focus Asia. [Link]

  • How to select Co-solvent during hydrolytic forced degradation? (2022). YouTube. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. PubChem. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Nature. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. [Link]

  • Pyrrolo(3,4-c)pyrazole-5(1h)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester. PubChem. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. ResearchGate. [Link]

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Technical Support Center: Purification of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. As a bicyclic N-heterocycle, this compound shares purification characteristics with a broad class of pyrazole derivatives, but its specific structure presents unique challenges. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've completed the synthesis of this compound. What are the most probable impurities I should be looking for?

A1: Understanding potential impurities is the first step in devising a purification strategy. Based on common synthetic routes for pyrrolopyrazoles and related N-heterocycles, your crude product may contain a mixture of the following.[1][2][3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, these could include various hydrazine derivatives (e.g., methylhydrazine), and precursors for the pyrrole ring, such as functionalized succinates or dicarbonyl compounds.[4][5]

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of hydrazone intermediates or partially formed ring structures.[5][6]

  • Positional Isomers: Isomeric byproducts can form during the pyrazole ring synthesis, which can be particularly challenging to separate due to similar physical properties.

  • Side-Reaction Products: Self-condensation of starting materials, or degradation products from harsh reaction conditions (e.g., strong acid/base, high temperature) can generate complex impurity profiles.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., Ethanol, Methanol, DMF, THF, Ethyl Acetate) and reagents like bases (e.g., Triethylamine), acids, or coupling agents can be present.[1][6][7]

Q2: How can I perform a preliminary assessment of my crude product's purity before attempting large-scale purification?

A2: A multi-faceted analytical approach is crucial for an accurate preliminary assessment. Do not rely on a single technique.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. It helps visualize the number of components and is essential for developing a column chromatography method.

    • Technique: Spot your crude material on a silica gel plate and develop it with a range of solvent systems (e.g., start with 10% Methanol in Dichloromethane (DCM) or 50% Ethyl Acetate in Hexanes).

    • Visualization: Use a UV lamp (254 nm) to visualize UV-active compounds. If your compound or impurities are not UV-active, use a chemical stain like potassium permanganate or iodine vapor, which are effective for general visualization of organic compounds.[8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A proton NMR spectrum of the crude product is invaluable.

    • Interpretation: Compare the observed spectrum to the expected spectrum for the pure product. The presence of unexpected peaks, particularly in the aromatic or aliphatic regions, can indicate impurities. Integration of impurity peaks relative to product peaks can provide a rough estimate of purity.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate picture of the number of components and their molecular weights.

    • Benefit: LC-MS can confirm the presence of your target mass and reveal the masses of impurities, which helps in identifying their potential structures.[9][]

  • Melting Point Determination: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to be depressed and broaden over a range.[11]

Q3: My crude product is a solid. What is the most effective first-line purification method?

A3: For solid materials, recrystallization is the preferred initial method due to its efficiency, scalability, and cost-effectiveness. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8][12]

  • Solvent Screening: The key is to find a solvent that dissolves your compound well when hot but poorly when cold. Test small amounts of your crude product in various solvents (see Table 1) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts) or if you have used decolorizing carbon, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under a vacuum.

  • No Crystals Form: The solution may be too dilute. Try boiling off some solvent. If that fails, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure product.[8]

  • Product "Oils Out": This happens when the boiling point of the solvent is too high or the compound's melting point is below the solvent's boiling point. Try using a lower-boiling solvent or a solvent pair (e.g., Ethanol/Water, DCM/Hexane).

  • Colored Impurities Persist: If the crystals are still colored, dissolve them again in the hot solvent and add a small amount (1-2% by weight) of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal before cooling.[8]

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good starting choice for polar heterocycles.[13]
Methanol 65Polar ProticHigher solubility than ethanol; may result in lower recovery.[7]
Isopropanol 82Polar ProticGood alternative to ethanol, sometimes offers better crystal formation.[12]
Acetone 56Polar AproticStrong solvent, often used in solvent pairs.[7]
Ethyl Acetate 77Mid-PolarityGood for compounds of intermediate polarity.
Water 100Very PolarUse if the compound is a salt or has high polarity and low water solubility when cold.
Acetonitrile 82Polar AproticUseful for a wide range of polar compounds.
Q4: My compound is an oil, or recrystallization failed. How should I approach purification by column chromatography?

A4: Silica gel column chromatography is the workhorse for purifying non-crystalline compounds or separating mixtures that are difficult to recrystallize. The key is to first develop a good separation on a TLC plate.

G cluster_0 Method Development cluster_1 Purification TLC 1. TLC Analysis Find a solvent system where the product Rf is ~0.2-0.4 and is well-separated from impurities. Troubleshoot Troubleshooting: Compound streaks? TLC->Troubleshoot Modify Add 0.5-1% Triethylamine (Et3N) or Ammonia to the eluent to neutralize acidic silica. Troubleshoot->Modify Yes Column 2. Pack Column Prepare a silica gel slurry with the initial eluent. Modify->TLC Re-evaluate Load 3. Load Sample Adsorb crude product onto a small amount of silica (dry loading) or dissolve in minimal solvent. Column->Load Elute 4. Elute and Collect Run the column, gradually increasing solvent polarity if needed. Collect fractions and monitor by TLC. Load->Elute Combine 5. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. Elute->Combine

Caption: Workflow for purification via silica gel chromatography.

  • Solvent System Selection: Use TLC to find an eluent that gives your product an Rf value of approximately 0.2-0.4. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Column Packing: Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., Hexane). Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[8]

    • Wet Loading: Dissolve the sample in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If a gradient is needed (i.e., increasing the polarity over time), do so gradually. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Issue: Streaking of a basic compound on silica TLC.

    • Cause: The basic nitrogen atoms in your pyrrolopyrazole are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8]

    • Solution: Add a basic modifier like triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[8]

  • Issue: Poor separation of closely related impurities.

    • Solution: Try a shallower solvent gradient or switch to a different stationary phase. Basic or neutral alumina can be an excellent alternative to silica for basic compounds.[8] For highly polar compounds, consider reversed-phase (C18) chromatography.[8]

Q5: How do I confirm the purity and structural identity of my final product?

A5: After purification, you must rigorously confirm the structure and assess the final purity using high-resolution analytical methods.

  • Purity Confirmation:

    • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A single, sharp peak indicates high purity. The area under the curve can be used to calculate purity (e.g., >98%).[]

    • DSC: Differential Scanning Calorimetry can be used to determine the purity of highly pure (>98%) crystalline substances without the need for a reference standard.[]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): This is the most powerful tool for unambiguous structure elucidation. Ensure that all expected signals are present and that there are no significant unassigned peaks.

    • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate molecular weight, which can be used to confirm the elemental composition of your molecule.[1]

    • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for your target compound's molecular formula.[7]

References

  • Lowe, D., & Corrie, J. (2014). N-Heterocyclic-based Adsorbents for Antibody Purification-Effect of Ligand Structure. Journal of Molecular Recognition, 27(5), 285-95. Retrieved from [Link]

  • Song, H., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(9), 15906-15920. Retrieved from [Link]

  • Heterocycles. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. 94(10), 1923. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Lin, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 635-647. Retrieved from [Link]

  • Ragaini, F., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(11), 2919. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Lubricants, 12(1), 35. Retrieved from [Link]

  • Gadžurić, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(19), 10696. Retrieved from [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry, Volume III. Academic Press.
  • Rezvanian, A., & Esfandsar, Z. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. Retrieved from [Link]

  • ChemSino. (n.d.). CAS: 1419101-29-3 Name: this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Rezvanian, A., & Esfandsar, Z. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11. Retrieved from [Link]

  • Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 28(18), 6512. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Chromatographic Society of India. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 39(1). Retrieved from [Link]

  • El-Sayed, N., et al. (2021). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1156-1172. Retrieved from [Link]

Sources

"stability issues of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole in solution"

Author: BenchChem Technical Support Team. Date: January 2026

A Note on this Guidance: The compound 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole is a specialized heterocyclic structure. As of this writing, there is limited specific literature detailing its solution stability. The following guidance is therefore built upon established principles governing its core components: the dihydropyrrole and pyrazole ring systems. This guide is designed to provide a robust framework for researchers to anticipate and troubleshoot stability issues during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The core structure contains a dihydropyrrole fused to a pyrazole. The primary stability concern arises from the non-aromatic dihydropyrrole ring, which is susceptible to oxidation.[1][2] Pyrazoline derivatives, which share the dihydropyrazole structural motif, are known to undergo oxidation, often resulting in brownish products.[3] Therefore, the most likely degradation pathway is oxidation to the more stable, aromatic pyrrolo[3,4-c]pyrazole species. Additionally, like many heterocyclic compounds, its stability can be influenced by pH, light, and temperature.

Q2: What are the general recommendations for preparing and storing solutions of this compound?

To mitigate degradation, particularly oxidation, we recommend a multi-faceted approach to solution preparation and storage. Best practices are summarized in the table below.

ParameterShort-Term Storage (≤ 72 hours)Long-Term Storage (> 72 hours)Rationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane). Use degassed solvents where possible.Anhydrous, aprotic solvents stored under an inert atmosphere.Minimizes exposure to water for potential hydrolysis and oxygen for oxidation.[4] Aprotic solvents are generally preferred for pyrazole derivatives.[5]
Temperature 2-8°C-20°C or -80°CReduces the rate of all chemical degradation pathways.[3][4]
Atmosphere Tightly sealed vial.Under an inert atmosphere (Argon or Nitrogen).[3]Directly prevents oxidative degradation by displacing oxygen.[3][4]
Light Protect from light (amber vials or wrap in foil).[3]Protect from light (amber vials or wrap in foil).Prevents photolytic degradation pathways.
pH Maintain near-neutral pH (6-7.5) if in an aqueous or buffered system.N/A (store in anhydrous solvent).Pyrazole derivatives can be sensitive to both acidic and basic conditions, which can catalyze degradation.[4]

Q3: How does pH affect the stability of this compound?

The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom (N2).[6] Consequently, the compound's stability is expected to be optimal at a neutral pH.

  • Acidic Conditions (pH < 5): Can lead to protonation of the basic nitrogen, potentially increasing susceptibility to hydrolysis or other acid-catalyzed degradation pathways.

  • Basic Conditions (pH > 8): Can lead to deprotonation of the N-H group, forming a pyrazole anion which may have altered reactivity and stability.[6]

For experiments in aqueous buffers, it is crucial to prepare solutions fresh and confirm the compound's stability over the experimental timeframe in that specific medium.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution of this compound is turning yellow or brown.
  • Probable Cause: This is a classic indicator of oxidative degradation.[3] The dihydropyrrole portion of the molecule is likely being oxidized to its aromatic pyrrole counterpart. This process extends the conjugated π-system of the molecule, shifting its absorption spectrum and causing a visible color change.

  • Causality Explained: Dihydrocycles can be oxidized to their corresponding aromatic forms through a process that may involve one-electron transfers.[1] This conversion to the fully aromatic pyrrolopyrazole system is thermodynamically favorable.

  • Troubleshooting Protocol & Solutions:

    • Solvent Preparation: Immediately switch to using solvents that have been degassed by sparging with nitrogen or argon for at least 15-20 minutes before use.

    • Inert Atmosphere: Prepare your stock solutions and aliquots in a glove box or under a stream of inert gas. Store all solutions under an argon or nitrogen headspace.

    • Light Protection: Ensure your vials are amber-colored or wrapped securely in aluminum foil to prevent light-induced degradation.[3]

    • Antioxidant Addition (for specific applications): If compatible with your downstream assay, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution. Note: Always run a control to ensure the antioxidant does not interfere with your experiment.

Issue 2: My analytical chromatogram (HPLC/LC-MS) shows a new, later-eluting peak appearing over time.
  • Probable Cause: The appearance of a new peak is strong evidence of chemical degradation. Given the structure, the most probable degradant is the fully aromatized 5-methyl-1H-pyrrolo[3,4-c]pyrazole.

  • Causality Explained: Aromatization increases the planarity and often the hydrophobicity of a molecule.[5] In reverse-phase chromatography, a more hydrophobic compound will have a stronger interaction with the stationary phase, leading to a longer retention time (a later-eluting peak). Other possibilities include the formation of N-oxides or hydroxylated derivatives.

  • Troubleshooting Protocol & Solutions:

    • Peak Identification: If possible, use high-resolution mass spectrometry (HRMS) to determine the mass of the new peak. The oxidized product should have a mass that is 2 Da less than the parent compound (loss of two hydrogen atoms).

    • Implement Strict Storage: Immediately adopt the long-term storage recommendations outlined in the FAQ section (degassed anhydrous solvent, -80°C, inert atmosphere, light protection).

    • Perform a Forced Degradation Study: To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is recommended. This provides insight into the compound's liabilities.

This study will expose the compound to harsh conditions to accelerate degradation and identify potential products.

ConditionProtocolAnalysis
Acid Hydrolysis Dissolve compound in ACN, add HCl to a final conc. of 0.1 M. Incubate at 50°C for 24h.Neutralize before injection. Analyze by LC-MS.
Base Hydrolysis Dissolve compound in ACN, add NaOH to a final conc. of 0.1 M. Incubate at 50°C for 24h.Neutralize before injection. Analyze by LC-MS.
Oxidation Dissolve compound in ACN, add 3% H₂O₂. Incubate at RT for 24h.Quench with sodium bisulfite if necessary. Analyze by LC-MS.
Photolysis Prepare a solution in a quartz cuvette or clear vial. Expose to direct UV light (254/365 nm) for 24h.Analyze by LC-MS. Compare to a dark control.
Thermal Stress Store a solid sample at 105°C for 24h. Dissolve and analyze by LC-MS.Compare to a sample stored at the recommended temperature.
Issue 3: I am observing inconsistent results or a loss of activity in my biological assays.
  • Probable Cause: The compound is likely degrading in the aqueous, oxygen-rich environment of your cell culture or assay buffer. The rate of degradation may be significant over the course of a multi-hour or multi-day experiment.

  • Causality Explained: Biological media is typically at a physiological pH (~7.4), contains water, is saturated with oxygen, and is incubated at 37°C. These conditions are conducive to both oxidative and potentially hydrolytic degradation, reducing the effective concentration of your active compound over time. Some studies on pyrazole derivatives have shown that stability can be improved in the presence of proteins like albumin, but this cannot be universally assumed.[7]

  • Troubleshooting Protocol & Solutions:

    • Fresh Preparations: Always prepare working solutions immediately before use from a freshly thawed aliquot of your main stock. Avoid using old working solutions.

    • Time-Course Stability Study: Perform a pilot experiment. Prepare your compound in the final assay buffer, incubate it under the exact assay conditions (e.g., 37°C, 5% CO₂), and sample it at various time points (e.g., 0, 2, 8, 24 hours). Quantify the remaining parent compound by LC-MS at each time point to determine its half-life in the assay medium.

    • Workflow Optimization: Based on the stability data, adjust your experimental protocol. If the compound degrades rapidly, you may need to shorten incubation times or add the compound at later stages of the experiment.

Visualizations

Potential Degradation Pathways

G parent 5-methyl-4,6-dihydro-1H- pyrrolo[3,4-c]pyrazole oxidized 5-methyl-1H-pyrrolo[3,4-c]pyrazole (Aromatized Product) parent->oxidized Oxidation (-2H) [Most Probable] n_oxide N-Oxide Derivative (Hypothetical) parent->n_oxide Oxidation (+O) [Possible]

Caption: Potential oxidative degradation pathways for the target compound.

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., color change, new peaks) q1 Is the solution yellow/brown? start->q1 a1_yes High Probability of Oxidation q1->a1_yes Yes a1_no Consider other pathways (hydrolysis, photolysis) q1->a1_no No sol1 Implement Protective Measures: 1. Use Degassed Solvents 2. Store under Inert Gas (Ar/N₂) 3. Protect from Light 4. Store at -20°C or below a1_yes->sol1 sol2 Perform Forced Degradation Study to identify degradants and confirm stability-indicating method. a1_yes->sol2 a1_no->sol2

Caption: Decision-making workflow for troubleshooting stability issues.

References

  • Dihydropyrroles Definition - Organic Chemistry Key Term - Fiveable. (URL not available)
  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - RSC Publishing. (URL not available)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC - NIH. Available from: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Recent advances in the synthesis of 2,3-dihydropyrroles - RSC Publishing. Available from: [Link]

  • Analytical Methods - RSC Publishing. (URL not available)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PMC - NIH. Available from: [Link]

  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study - ResearchGate. Available from: [Link]

  • Methods for the Synthesis of 3,4‐2H‐Dihydropyrroles (Δ1‐Pyrrolines) and Their Chemical Transformations - ResearchGate. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. Available from: [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC - PubMed Central. Available from: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. Available from: [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. Available from: [Link]

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. Available from: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. Available from: [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview - ResearchG
  • Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - PubMed. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
  • The Oxidation of Pyrrole - PubMed. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. Available from: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL not available)
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. Available from: [Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark. Available from: [Link]

  • Remarkable sensing behavior of pyrazole-based chemosensor towards Cu(II) ion detection - Semantic Scholar. Available from: [Link]

  • Biological Activities of Pyrazoline Derivatives -A Recent Development - ResearchGate. Available from: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines - Chemical Science (RSC Publishing). Available from: [Link]

  • (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples - ResearchGate. Available from: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will explore potential challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven insights.

I. Overview of Synthetic Strategy & Scale-Up Considerations

The synthesis of the this compound core typically involves the construction of the bicyclic ring system through the formation of the pyrazole and pyrrolidine rings. A common approach involves the reaction of a hydrazine derivative with a suitably functionalized pyrrolidinone precursor or a related multicomponent strategy. While seemingly straightforward on a small scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and impurity profiles. This guide will focus on a generalized synthetic pathway to address common issues.

Synthetic_Pathway A Starting Materials (e.g., Hydrazine derivative, Pyrrolidinone precursor) B Ring Formation (Cyclocondensation) A->B Reaction C Work-up & Isolation B->C Quenching D Purification C->D Crude Product E Final Product: This compound D->E Pure Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges & Solutions

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

A. Reaction Control & Safety

Question 1: We are observing a significant exotherm during the initial cyclocondensation step upon scaling up, which was not apparent at the lab scale. How can we mitigate this thermal runaway risk?

Answer:

Exothermic reactions are a major safety concern during scale-up. The reduced surface-area-to-volume ratio in larger reactors leads to less efficient heat dissipation.

  • Causality: The reaction of hydrazines with carbonyl compounds to form pyrazoles is often exothermic. At a larger scale, the heat generated can accumulate, leading to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Troubleshooting Protocol:

    • Controlled Addition: Instead of adding the hydrazine reagent all at once, implement a slow, controlled addition via a dosing pump. This allows the cooling system to manage the heat generated in real-time.

    • Dilution: Increasing the solvent volume can help to absorb the heat of reaction. However, this may also decrease the reaction rate, so a balance must be found.

    • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction. Perform a safety assessment to determine the required cooling capacity.

    • Reverse Addition: Consider adding the carbonyl precursor to the hydrazine solution, as this can sometimes temper the initial reaction rate.

Question 2: The reaction mixture is turning dark, and we are observing the formation of tar-like materials at a larger scale. What is causing this, and how can we prevent it?

Answer:

The formation of colored impurities and tars is often due to the decomposition of starting materials or intermediates, a problem that can be exacerbated by prolonged reaction times or localized overheating at scale.

  • Causality: Hydrazine derivatives, especially substituted ones, can be prone to decomposition at elevated temperatures, leading to colored byproducts.[1] Side reactions, such as polymerization, can also be promoted by high temperatures or the presence of certain impurities.[2]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of sensitive intermediates.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized "hot spots" by ensuring efficient stirring.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or UPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

    • Reagent Purity: Use high-purity starting materials. Impurities in the starting materials can sometimes catalyze side reactions.

B. Yield & Purity

Question 3: Our product yield has significantly decreased upon scale-up, and we are isolating a mixture of regioisomers. How can we improve the yield and regioselectivity?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] Changes in reaction conditions during scale-up can affect the selectivity.

  • Causality: The cyclocondensation reaction can proceed via two different pathways, leading to the formation of regioisomers. The kinetic and thermodynamic control of the reaction can be influenced by factors such as solvent, temperature, and catalysts.

  • Troubleshooting Protocol:

    • Solvent Screening: The choice of solvent can have a significant impact on regioselectivity. Experiment with a range of solvents, including polar aprotic (e.g., DMF, DMSO) and protic solvents (e.g., ethanol, isopropanol).

    • Temperature Optimization: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer, potentially improving regioselectivity.

    • Catalyst Selection: The use of an appropriate acid or base catalyst can direct the reaction towards the desired isomer. Consider screening mild acids (e.g., acetic acid) or bases (e.g., triethylamine).

    • Alternative Synthetic Routes: If regioselectivity remains a significant issue, it may be necessary to explore alternative synthetic strategies that offer better control, such as starting with a pre-formed pyrazole ring and constructing the pyrrolidine ring subsequently.

Question 4: We are having difficulty purifying the final product at a larger scale. Column chromatography is not practical, and recrystallization results in significant product loss.

Answer:

Purification is a common bottleneck in scale-up. Methods that are efficient in the lab may not be feasible for large quantities of material.

  • Causality: The crude product may contain impurities with similar physical properties to the desired compound, making separation by simple recrystallization difficult. The larger volume of solvents required for chromatography at scale can be costly and generate significant waste.

  • Troubleshooting Protocol:

    • Optimize Recrystallization:

      • Solvent System Screening: Systematically screen a variety of single and mixed solvent systems to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor.

      • Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.

    • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be an effective purification method at scale.

    • Salt Formation/Break: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride, tartrate) to facilitate purification by crystallization. The freebase can then be regenerated.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine derivatives on a large scale?

A1: Hydrazine and its derivatives are often toxic, flammable, and can be explosive under certain conditions. Key safety considerations include:

  • Toxicity: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or a fume hood.

  • Flammability: Avoid sources of ignition and use intrinsically safe equipment.

  • Exothermic Decomposition: As discussed in the troubleshooting section, be prepared to manage the heat of reaction to prevent thermal runaway.

Q2: How can we minimize waste and improve the "greenness" of our synthesis at scale?

A2: Green chemistry principles are increasingly important in industrial synthesis.[3][4] Consider the following:

  • Solvent Choice: Opt for greener solvents with lower toxicity and environmental impact.

  • Atom Economy: Choose synthetic routes that maximize the incorporation of starting material atoms into the final product. Multicomponent reactions are often advantageous in this regard.[5]

  • Catalysis: Utilize catalytic methods where possible to reduce the need for stoichiometric reagents.[6]

  • Flow Chemistry: Continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate easier scale-up.[7]

Green_Chemistry A Green Synthesis B Solvent Selection A->B C Atom Economy A->C D Catalysis A->D E Flow Chemistry A->E

Caption: Key principles of green chemistry applicable to scale-up.

Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality at scale?

A3: Robust analytical methods are crucial for process control and quality assurance.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: To monitor the consumption of starting materials and the formation of the product and impurities.

    • TLC: A quick and simple method for qualitative reaction monitoring.

  • Final Product Quality Control:

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Purity by HPLC/UPLC: To quantify the purity of the final product.

    • Residual Solvent Analysis (by GC): To ensure that solvent levels are within acceptable limits.

IV. Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by HPLC
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 10 mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the prepared sample and analyze the chromatogram to determine the relative peak areas of starting materials, product, and any impurities.

V. Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solutions
Exotherm/Runaway Reaction - Rapid addition of reagents- Inefficient cooling- Slow, controlled addition- Increased dilution- Ensure adequate cooling capacity
Darkening/Tar Formation - Decomposition of reagents- Air oxidation- Localized overheating- Use inert atmosphere- Precise temperature control- Monitor reaction and stop at completion
Low Yield/Regioisomers - Unfavorable reaction conditions- Lack of kinetic/thermodynamic control- Solvent and temperature optimization- Use of catalysts- Explore alternative synthetic routes
Purification Difficulties - Impurities with similar properties- Unsuitable crystallization solvent- Screen various recrystallization solvents- Use of anti-solvents- Slurry washing- Salt formation/break

VI. References

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available at: [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. CoLab. Available at:

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1- f ][3][7][8]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ResearchGate. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central. Available at: [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Available at: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Available at: [Link]

Sources

"avoiding regioisomer formation in pyrrolo[3,4-c]pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrrolo[3,4-c]pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Regioisomer formation is a critical challenge in the construction of this fused[1][1] ring system, often leading to difficult separations and reduced yields of the desired product.

This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols for when your reactions yield isomeric mixtures, and validated methods for achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the pyrrolo[3,4-c]pyrazole core, and which steps are prone to regioisomer formation?

A1: The two most prevalent strategies for constructing the pyrrolo[3,4-c]pyrazole scaffold are:

  • Route A: Building the Pyrrole Ring onto a Pre-formed Pyrazole: This is the most common approach. It typically starts with a functionalized pyrazole, such as a 3,4-disubstituted pyrazole, which then undergoes cyclization to form the fused pyrrole ring (often a maleimide moiety). The key challenge here is the initial synthesis of the pyrazole precursor itself. When an unsymmetrical 1,3-dicarbonyl compound is condensed with a substituted hydrazine, two regioisomeric pyrazoles can form.[2][3][4] This initial lack of regiocontrol is the primary source of isomerism in the final product.

  • Route B: 1,3-Dipolar Cycloaddition: This method involves the reaction of a dipole, such as an azomethine ylide or a sydnone, with a dipolarophile, like a substituted maleimide.[5][6][7] Regioselectivity in this step is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. Mismatched electronics or subtle steric effects can lead to the formation of both possible regioisomers.[7][8]

Q2: My Knorr-type pyrazole synthesis is giving a 1:1 mixture of regioisomers. What are the key factors controlling this outcome?

A2: The condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is a classic challenge in heterocyclic chemistry.[3][4] The outcome is a delicate balance of three main factors:

  • Electronic Effects: The most electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2). Electron-withdrawing groups (e.g., -CF3, -CO2Et) on the dicarbonyl will activate the adjacent carbonyl, making it a prime target for initial attack.[3][9]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block the approach to a specific carbonyl group, directing the reaction down the less hindered pathway.[1][3]

  • Reaction Conditions (pH, Solvent): This is the most critical and tunable parameter.

    • Under acidic conditions, the substituted nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This forces the initial attack to occur from the terminal -NH2 group.

    • Under neutral or basic conditions, the substituted nitrogen is more nucleophilic and may compete in or dominate the initial attack.

    • Solvent choice can dramatically alter the outcome. Non-nucleophilic, polar aprotic solvents like DMAc or HFIP have been shown to significantly enhance regioselectivity compared to traditional protic solvents like ethanol.[9][10] This is because protic solvents can compete with the hydrazine for attack at the more reactive carbonyl, scrambling the selectivity.[9]

Q3: How can I definitively identify and quantify the regioisomers I've produced?

A3: Unambiguous structural characterization is crucial. While techniques like mass spectrometry confirm the molecular formula, they cannot differentiate between regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1D ¹H and ¹³C NMR: The chemical shifts and coupling patterns, particularly in the aromatic region, will differ between isomers.[11]

    • 2D NMR (NOESY/ROESY): This is the gold standard for assigning regiochemistry.[12][13][14] A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of bond connectivity.[12][14] By irradiating a proton on a known substituent (e.g., the N-aryl group of the pyrazole) and observing which proton on the fused pyrrole ring shows an enhancement, you can definitively map the spatial relationships and thus the connectivity.[10]

  • Single-Crystal X-ray Diffraction: If you can grow suitable crystals of one of the isomers, this method provides absolute structural proof.

  • Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique that can identify and quantify isomers directly from a crude reaction mixture based on their unique moments of inertia, avoiding the need for separation.[15]

Troubleshooting Guide: Improving Regioselectivity

This section provides actionable steps to take when your synthesis yields an undesirable mixture of regioisomers.

Problem: My reaction produces a low regioisomeric ratio (<90:10).

This is a common issue stemming from insufficient differentiation between the two competing reaction pathways. The following workflow provides a systematic approach to optimization.

G start Problem: Low Regioisomeric Ratio (<90:10) check_conditions Analyze Reaction Conditions start->check_conditions check_substituents Analyze Substituent Effects start->check_substituents solvent_change Switch to a non-nucleophilic, polar aprotic solvent (e.g., HFIP, DMAc, NMP) check_conditions->solvent_change Is solvent protic (e.g., EtOH)? ph_change Modify pH: - Add acid (e.g., HCl, p-TsOH) to favor attack by terminal NH₂ - Use base for opposite effect check_conditions->ph_change Is pH neutral? temp_change Lower Reaction Temperature check_conditions->temp_change Is reaction run at high temp? electronic_mod Modify Electronics: - Add EWG to dicarbonyl to direct attack to adjacent carbonyl - Change electronics on hydrazine check_substituents->electronic_mod Are electronic differences minimal? steric_mod Modify Sterics: - Increase bulk of a substituent to block one reaction site check_substituents->steric_mod Are steric differences minimal? outcome Improved Regioselectivity solvent_change->outcome ph_change->outcome temp_change->outcome electronic_mod->outcome steric_mod->outcome

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Solution Pathways

1. Optimization of Reaction Conditions

This is often the most effective and least synthetically demanding approach.

  • Solvent Selection: As demonstrated in pyrazole synthesis, switching from ethanol to a non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or N,N-dimethylacetamide (DMAc) can dramatically improve regioselectivity.[9][10] These solvents do not compete with the nucleophile, allowing the inherent electronic and steric factors to dominate the reaction course.[9]

  • pH Control: For reactions involving substituted hydrazines, adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can protonate the more basic substituted nitrogen, effectively "turning it off" and forcing the reaction to proceed via the terminal NH₂ group. This provides a powerful method for controlling the initial bond-forming step.[3]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the two competing transition states. The reaction that proceeds via the lower energy barrier will be significantly favored.

Table 1: Effect of Solvent on Regioisomeric Ratio in a Model Pyrazole Synthesis (Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine)

EntrySolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Yield (%)Reference
1EtOHRT70:3095[9]
2TFERT90:1096[9]
3HFIP RT 97:3 98 [9]
4DMAc RT >95:5 (typical for similar systems)High[10]

Data adapted from related literature to illustrate the principle.[9][10]

2. Modification of Reactant Structure

If optimizing conditions is insufficient, modifying the precursors is the next logical step.

  • Enhance Electronic Bias: Introduce a potent electron-withdrawing group (EWG), like a trifluoromethyl group, onto one side of the 1,3-dicarbonyl precursor. This makes the adjacent carbonyl carbon significantly more electrophilic, creating a strong preference for the initial nucleophilic attack at that site.[9]

  • Leverage Steric Hindrance: Introduce a bulky group (e.g., tert-butyl, phenyl) near one of the reactive sites. This physically obstructs the approach of the reacting partner, forcing the reaction to occur at the less sterically encumbered position.[1][3]

Recommended Experimental Protocol

Protocol: Highly Regioselective Synthesis of a 1-Aryl-3-CF₃-5-Aryl-Pyrazole Precursor

This protocol is adapted from methodologies that successfully employ both electronic control (the CF₃ group) and solvent effects (HFIP) to achieve excellent regioselectivity.[9]

Objective: To synthesize the 1-Aryl-3-CF₃-pyrazole regioisomer as the major product, avoiding the formation of the 1-Aryl-5-CF₃ isomer.

G start Start: - 1-Aryl-4,4,4-trifluoro-1,3-butanedione - Arylhydrazine HCl step1 Step 1: Dissolve - Add HFIP as solvent - Stir at Room Temp start->step1 step2 Step 2: Reaction - Monitor by TLC/LC-MS (Typically < 2 hours) step1->step2 step3 Step 3: Workup - Remove HFIP in vacuo - Partition between EtOAc & H₂O step2->step3 step4 Step 4: Purification - Dry organic layer (Na₂SO₄) - Concentrate - Recrystallize or chromatograph step3->step4 end Product: >95% Desired Regioisomer step4->end

Caption: Workflow for regioselective pyrazole synthesis.

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv)

  • Substituted Arylhydrazine Hydrochloride (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv) and the arylhydrazine hydrochloride (1.1 equiv).

  • Solvent Addition: Add HFIP to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: HFIP is a non-nucleophilic, highly polar solvent that promotes the desired condensation while not interfering with the reaction. The strong electronic pull of the -CF₃ group directs the initial attack of the hydrazine's terminal nitrogen to the adjacent carbonyl, locking in the desired regiochemistry.[9]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the HFIP.

  • Extraction: Dilute the residue with Ethyl Acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often of high purity (>95%) and can be used directly. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol/hexanes) or flash column chromatography on silica gel.

  • Characterization: Confirm the regiochemical identity of the major product using ¹H NMR and NOESY experiments as described in FAQ 3.

This protocol provides a robust and reliable method for controlling regioselectivity in the synthesis of the key pyrazole intermediates required for pyrrolo[3,4-c]pyrazole construction.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Shodhganga. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information (PMC). [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

  • Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. National Center for Biotechnology Information (PMC). [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Center for Biotechnology Information (PMC). [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of diverse pyrazolylpyrrolo[3,4-c]pyrroles 5 and 6. ResearchGate. [Link]

  • Heterocyclic Chemistry. University of Illinois. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. [Link]

  • Heterocyclic Chemistry. Boyer Research Group. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of NMR spectra for this and structurally related heterocyclic systems. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you confidently assign your spectra.

I. Understanding the Molecule: Structural Features and NMR Implications

The bicyclic scaffold of this compound presents several features that can lead to spectral complexity. The fusion of a pyrrole and a pyrazole ring, the presence of both sp² and sp³ hybridized carbons and nitrogens, and the potential for tautomerism all contribute to a nuanced NMR profile. A clear understanding of the molecular structure is the first step to successful spectral interpretation.

Caption: Molecular structure of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why does the NH proton signal appear broad or sometimes disappear entirely?

A1: The NH proton of the pyrazole ring is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other exchangeable protons in the molecule. This exchange process occurs on a timescale that is fast relative to the NMR experiment, leading to a broadening of the signal. In some cases, the exchange is so rapid that the signal becomes too broad to be distinguished from the baseline. To confirm the presence of an exchangeable proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH signal should disappear or significantly decrease in intensity.[1]

Q2: I am observing more signals than expected. What could be the cause?

A2: The presence of more signals than anticipated can often be attributed to the existence of tautomers.[2][3] Pyrazole systems are known to exhibit annular tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms of the pyrazole ring.[4] This can result in a mixture of two distinct tautomeric forms in solution, each giving rise to its own set of NMR signals. The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[2]

Q3: The chemical shifts of my protons are different from what I predicted. Why is that?

A3: Predicting exact chemical shifts for complex heterocyclic systems can be challenging due to a variety of factors.[5] Solvent effects can play a significant role; for instance, aromatic solvents like benzene-d₆ can induce noticeable changes in chemical shifts compared to chloroform-d due to anisotropic effects.[6] Hydrogen bonding interactions with the solvent can also influence the electronic environment of nearby protons.[7][8] Furthermore, the electronic effects of the fused pyrrole ring and the methyl substituent will modulate the chemical shifts of the pyrazole protons.

III. Troubleshooting Guide: Tackling Complex Spectral Features

Problem 1: Overlapping signals in the aromatic/heteroaromatic region.

Cause: The protons on the pyrazole and pyrrole rings may have similar chemical environments, leading to overlapping multiplets that are difficult to interpret.

Solution:

  • Change the Solvent: As mentioned, switching to a solvent with different magnetic anisotropy, such as benzene-d₆ or acetone-d₆, can often resolve overlapping signals.[1]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for resolving complex spectra.[9][10][11]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[12]

Caption: A general workflow for troubleshooting complex NMR spectra.

Problem 2: Ambiguous assignment of the C3 and C6a quaternary carbons.

Cause: These carbons do not have directly attached protons, making their assignment from 1D spectra alone impossible.

Solution:

  • HMBC is Key: The HMBC experiment is the definitive tool for assigning quaternary carbons. Look for the following long-range correlations:

    • The proton at C3 will show a correlation to the quaternary carbon at C6a.

    • The protons of the methylene group at C6 will show a correlation to C6a.

    • The protons of the methylene group at C4 will show a correlation to C3a.

Problem 3: Suspected Tautomerism.

Cause: The presence of two distinct sets of signals for the pyrrolopyrazole core suggests the presence of two tautomers in equilibrium.

Solution:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide evidence for tautomerism.[13] If the exchange rate between the tautomers is within the NMR timescale, you may observe coalescence of the signals as the temperature is increased.

  • 2D NMR Analysis: If the tautomers are in slow exchange, you can use 2D NMR techniques to independently assign the signals for each species.

  • Computational Chemistry: Quantum mechanical calculations (e.g., DFT) can be used to predict the relative energies of the possible tautomers and their expected NMR chemical shifts, which can then be compared to experimental data.

IV. Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable NH proton should have disappeared or be significantly reduced in intensity.

Protocol 2: Acquiring a 2D HMBC Spectrum
  • Sample Preparation: Prepare a relatively concentrated sample of your compound to ensure good signal-to-noise in a reasonable amount of time.

  • Spectrometer Setup: On the NMR spectrometer, load a standard HMBC pulse sequence.

  • Parameter Optimization: The most critical parameter is the long-range coupling constant (J(C,H)). A typical value to start with is 8-10 Hz, which is optimized for detecting 2- and 3-bond correlations.

  • Acquisition: The experiment may take several hours to acquire, depending on the sample concentration and the desired resolution.

  • Processing and Analysis: Process the 2D data using the appropriate software. Look for cross-peaks that connect protons and carbons, indicating long-range couplings.

V. Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
Position Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
N1-H10.0 - 13.0-Broad signal, exchangeable with D₂O.
C3-H7.0 - 8.0125 - 140
C4-H₂4.0 - 5.045 - 60Diastereotopic protons may show complex splitting.
N5-CH₃3.0 - 4.030 - 45
C6-H₂4.0 - 5.045 - 60Diastereotopic protons may show complex splitting.
C3a-130 - 150Quaternary carbon.
C6a-135 - 155Quaternary carbon.

Note: These are approximate ranges and can be influenced by solvent and substituents.

VI. References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).

  • The 1H NMR spectrum of pyrazole in a nematic phase.

  • Let's not forget tautomers - PMC - NIH.

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate.

  • Tautomerism Detected by NMR - Encyclopedia.pub.

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI.

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate.

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications.

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International.

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate.

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate.

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate.

  • Bridged bicyclic molecule NMR challenge - Enamine.

  • Technical Support Center: Troubleshooting Unexpected NMR Shifts in Bicyclic Ketones - Benchchem.

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI.

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH.

  • Nuclear magnetic resonance spectra of oriented bicyclic systems containing heteroatom(s): The spectrum of 2-thiocoumarin | Request PDF - ResearchGate.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI.

Sources

Technical Support Center: Optimizing Cell Permeability of Pyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrrolo[3,4-c]pyrazole derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing the cell permeability of this important class of compounds. Pyrrolo[3,4-c]pyrazoles are a privileged scaffold in medicinal chemistry, showing promise in various therapeutic areas, including oncology and neurodegenerative diseases.[1] However, achieving optimal cell permeability to ensure these compounds reach their intracellular targets can be a significant challenge. This guide synthesizes field-proven insights and technical data to help you overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with pyrrolo[3,4-c]pyrazole derivatives.

Q1: My pyrrolo[3,4-c]pyrazole derivative shows excellent potency in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. While other factors like off-target effects or compound instability in the cell culture medium can play a role, the inability of the compound to efficiently cross the cell membrane and reach its intracellular target is a primary suspect. It is crucial to experimentally determine the compound's permeability to confirm this hypothesis.

Q2: What are the key structural features of pyrrolo[3,4-c]pyrazole derivatives that influence their cell permeability?

A: Several structural features are critical:

  • Lipophilicity (LogP): Generally, a higher lipophilicity enhances passive diffusion across the lipid bilayer of the cell membrane. However, an excessively high LogP can lead to poor aqueous solubility and increased non-specific binding.

  • Polar Surface Area (PSA): A lower PSA is typically associated with better cell permeability. The pyrrolo[3,4-c]pyrazole core itself has a specific PSA, and the choice of substituents can significantly alter this value.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the cell membrane.

  • Molecular Weight: Smaller molecules generally exhibit better permeability.

  • Conformational Rigidity: A more rigid molecular structure, such as that of the oxidized aromatic pyrrolo[3,4-c]pyrazole scaffold, can sometimes lead to improved membrane passage compared to more flexible analogs.[1]

Q3: Are pyrrolo[3,4-c]pyrazole derivatives likely to be substrates for efflux transporters like P-glycoprotein (P-gp)?

A: Like many heterocyclic small molecules, there is a potential for pyrrolo[3,4-c]pyrazole derivatives to be recognized and actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp). This can significantly reduce the intracellular concentration of the compound, even if it has good passive permeability. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.[2]

Q4: My compound has poor aqueous solubility. How will this affect my permeability assay?

A: Poor aqueous solubility is a major challenge in permeability assays and can lead to an underestimation of a compound's true permeability.[3][4] If the compound precipitates in the assay buffer, the concentration gradient across the cell monolayer is reduced, leading to artificially low permeability values. It is essential to ensure your compound remains in solution throughout the experiment.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of cell permeability for pyrrolo[3,4-c]pyrazole derivatives.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays

Possible Causes & Recommended Solutions

  • Cause A: Poor Aqueous Solubility

    • Diagnosis: Observe for precipitation in the donor well during the assay. Measure the compound's solubility in the assay buffer.

    • Solution 1: Modify Assay Conditions: Incorporate a low percentage of a co-solvent like DMSO (typically ≤1%) in the assay buffer. However, be cautious as higher concentrations can compromise cell monolayer integrity.

    • Solution 2: Formulation Strategies: For in vitro assays, consider using solubility-enhancing excipients like cyclodextrins. These can form inclusion complexes with your compound, increasing its aqueous concentration.

    • Solution 3: Structural Modification: If solubility issues persist, consider chemical modifications to the pyrrolo[3,4-c]pyrazole scaffold. Introducing polar functional groups at strategic positions can improve solubility. However, this must be balanced against the potential for increased PSA and reduced permeability.

  • Cause B: High Lipophilicity Leading to Non-Specific Binding

    • Diagnosis: Low compound recovery (<70%) in the mass balance calculation of your permeability assay is a strong indicator of non-specific binding to the assay plates or cell monolayer. This is particularly common for highly lipophilic compounds.

    • Solution 1: Use Low-Binding Plates: Utilize commercially available low-binding microplates for your permeability assays.

    • Solution 2: Add Bovine Serum Albumin (BSA): Incorporating a low concentration of BSA (e.g., 0.25-1%) in the basolateral (receiver) compartment can act as a "sink" and reduce non-specific binding, thereby improving compound recovery.[5]

    • Solution 3: Pre-treatment of Plates: Pre-treating the collection plates with an organic solvent can also help to improve the recovery of compounds prone to non-specific binding.[3][4]

  • Cause C: Active Efflux by Transporters (e.g., P-gp)

    • Diagnosis: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.

    • Solution 1: Co-incubation with Efflux Inhibitors: Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

    • Solution 2: Structural Modifications to Evade Efflux: This is a more advanced strategy. Carefully consider the structure-activity relationship for P-gp substrates. Sometimes, minor structural changes, such as altering the number or position of hydrogen bond acceptors or introducing bulky groups, can disrupt the recognition of your compound by efflux transporters.

Problem 2: High Efflux Ratio in Bidirectional Caco-2 Assay

Possible Causes & Recommended Solutions

  • Cause: Compound is a Substrate for P-gp or other Efflux Transporters

    • Diagnosis: As mentioned above, an efflux ratio > 2 is the primary indicator.

    • Solution 1: Prodrug Approach: Masking the functional groups recognized by the efflux transporter through the creation of a prodrug can be an effective strategy. For example, esterification of a carboxylic acid or alcohol can temporarily block these groups, allowing the compound to bypass efflux. The prodrug is then cleaved intracellularly to release the active compound. A similar approach with a water-soluble promoiety has been shown to significantly increase the permeability of pyrazolo[3,4-d]pyrimidines.[6]

    • Solution 2: Strategic Structural Modifications: Analyze the pharmacophore of known P-gp substrates and compare it to your compound's structure. Modifications that can reduce P-gp efflux include:

      • Reducing the number of hydrogen bond acceptors.

      • Increasing the polar surface area (within limits, as this can also decrease passive permeability).

      • Introducing steric hindrance at positions that may interact with the transporter.

      • In some cases, increasing the rigidity of the molecule can help evade efflux.

III. Experimental Protocols & Data Interpretation

A. Caco-2 Permeability Assay

The Caco-2 assay is the gold standard in vitro model for predicting human intestinal absorption of drugs.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be within the laboratory's established range to ensure the integrity of the tight junctions.

  • Compound Preparation: Prepare a stock solution of the pyrrolo[3,4-c]pyrazole derivative in DMSO. Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (typically 1-10 µM). The final DMSO concentration should be ≤1%.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:

    • Follow the same procedure as for A-B, but add the compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Data Interpretation Table:

Papp (x 10⁻⁶ cm/s)Predicted in vivo Absorption
< 1Low
1 - 10Moderate
> 10High

This is a general guideline and can vary between laboratories.

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures passive permeability across an artificial lipid membrane. It is useful for distinguishing passive permeability from active transport.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Compound Preparation: Prepare the pyrrolo[3,4-c]pyrazole derivative in a suitable buffer at the desired concentration.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the compound solution to the donor plate wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells by LC-MS/MS.

  • Data Calculation: Calculate the permeability coefficient (Pe) using a similar equation to the Papp calculation.

IV. Structure-Permeability Relationships of Pyrrolo[3,4-c]pyrazole Derivatives: A Causal Analysis

Optimizing permeability often involves a careful balancing act of modifying the physicochemical properties of the molecule. Here's a breakdown of how different substituents on the pyrrolo[3,4-c]pyrazole scaffold can impact permeability.

Key Physicochemical Properties to Optimize:

ParameterFavorable for PermeabilityPotential Trade-offs
Lipophilicity (cLogP) 1 - 3High cLogP can lead to poor solubility and high metabolic clearance.
Polar Surface Area (TPSA) < 90 ŲVery low TPSA can result in poor solubility.
Molecular Weight (MW) < 500 DaLarger molecules can have lower permeability.
Hydrogen Bond Donors ≤ 5Reducing HBDs can improve permeability but may reduce target affinity.
Rotatable Bonds < 10Increased rigidity can improve permeability but may decrease solubility.

In silico ADMET profiling of some pyrrolo[3,4-c]pyrazole-4,6-dione derivatives has predicted 100% intestinal absorption, suggesting that this scaffold is a good starting point for developing orally bioavailable drugs.[1] The key is to maintain these favorable properties during lead optimization.

Impact of Substituents:

  • Electron-donating vs. Electron-withdrawing groups: Studies on pyrrolo[3,4-c]pyrazole-4,6-diones have shown that the electronic nature of substituents on an aryl ring can influence biological activity.[1] While this is often linked to target binding, these changes also alter the molecule's polarity and lipophilicity, which in turn affects permeability. For instance, adding a methoxy group (electron-donating) will have a different effect on lipophilicity and hydrogen bonding potential compared to a nitro group (electron-withdrawing).

  • Introducing Polar Groups: To address solubility issues, the introduction of small polar groups (e.g., a hydroxyl or a small ether) can be beneficial. However, it is crucial to place these groups in positions that do not significantly increase the overall TPSA.

  • Blocking Metabolic Soft Spots: If the compound suffers from high first-pass metabolism, which can be mistaken for poor permeability, consider blocking metabolically labile sites. For example, fluorination of an aromatic ring can prevent oxidation at that position.

  • Rigidification of the Scaffold: The oxidation of dihydropyrrolo[3,4-c]pyrazoles to their aromatic counterparts increases the rigidity of the scaffold. This can be beneficial for permeability as it reduces the entropic penalty of membrane partitioning.[1]

V. Visualization of Key Concepts

Workflow for Troubleshooting Low Permeability

G A Low Activity in Cell-Based Assay B Measure Permeability (Caco-2 / PAMPA) A->B C Low Papp B->C Result D Acceptable Papp B->D Result F Analyze Mass Recovery C->F E Check Compound Stability / Off-Target Effects D->E G Low Recovery (<70%) F->G Result H Good Recovery (>70%) F->H Result I Suspect Non-Specific Binding G->I L Perform Bidirectional Caco-2 Assay H->L J Use Low-Binding Plates / Add BSA to Receiver I->J K Re-run Assay J->K M High Efflux Ratio (>2) L->M Result N Low Efflux Ratio (<2) L->N Result O Suspect Active Efflux M->O U Likely Poor Passive Permeability N->U P Co-dose with Efflux Inhibitor (e.g., Verapamil) O->P Q Papp Increases? P->Q R Yes: Efflux Substrate Q->R Result S No: Other Mechanism Q->S Result T Consider Prodrug or Structural Modification R->T V Optimize Physicochemical Properties (LogP, TPSA, MW) U->V

Caption: Troubleshooting workflow for low cell-based activity.

Factors Influencing Cell Permeability

G Perm Cell Permeability Physico Physicochemical Properties Perm->Physico Bio Biological Factors Perm->Bio Form Formulation Perm->Form LogP Lipophilicity (LogP) Physico->LogP PSA Polar Surface Area (PSA) Physico->PSA MW Molecular Weight Physico->MW HBD H-Bond Donors Physico->HBD Efflux Efflux Transporters (e.g., P-gp) Bio->Efflux Metabolism Metabolism Bio->Metabolism Solubility Aqueous Solubility Form->Solubility

Caption: Interplay of factors affecting cell permeability.

VI. References

  • Zaki, Y. H., Zaki, M. A., El-Adl, K., Al-Qahtani, S. A., Gomha, S. M., & Hassan, Y. A. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 16(1), 628. [Link]

  • Cosentino, L., et al. (2022). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 17(3), e202100609. [Link]

  • Koziolek, M., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(9), 2397. [Link]

  • Pessôa, G. S., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(8), 2432. [Link]

  • Zheng, N., et al. (2018). Design and Synthesis of Novel Pyrazolo[3,4-c]pyrazol and Pyrrolo[2,3-c]pyrazol Derivatives as Potential BTK Inhibitors. Chinese Chemical Letters, 29(12), 1826-1828. [Link]

  • Bari, A., et al. (2011). 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2955-2959. [Link]

  • Lainé, C., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 24(18), 3343. [Link]

  • Shaker, Y. M. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1245456. [Link]

  • El-Faham, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3179. [Link]

  • Romagnoli, R., et al. (2018). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 23(10), 2535. [Link]

  • Cyprotex. (n.d.). Caco-2 Permeability Assay. Retrieved January 17, 2026, from [Link]

  • Li, H., et al. (2005). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 10(7), 744-751. [Link]

  • ResearchGate. (2014). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 17, 2026, from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Faller, B., et al. (2021). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Pharmaceutics, 13(8), 1241. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved January 17, 2026, from [Link]

  • Wolak, D., & Zgair, A. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2542. [Link]

  • ResearchGate. (n.d.). Molecular lipophilicity potential (left) and polar surface area (right).... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and calculated values for Caco-2 cell permeability coefficients by equations 13 and 14. Retrieved January 17, 2026, from [Link]

  • da Silva, A. D., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18451-18485. [Link]

  • Liu, Y., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Pharmacology, 15, 1435868. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole and Known Kinase Inhibitors in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of a novel investigational compound, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (hereafter referred to as Compound-PY), against established inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust evaluation, and present a comparative analysis of Compound-PY against the well-characterized MEK1/2 inhibitor, Trametinib, and the BRAF V600E inhibitor, Vemurafenib. While the primary target of Compound-PY is hypothesized to be MEK1 for the purpose of this illustrative guide, the methodologies described herein are broadly applicable for the characterization of novel kinase inhibitors.

The MAPK Signaling Cascade: A Critical Oncogenic Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through activating mutations in key kinases like BRAF and RAS, is a hallmark of numerous human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[6][7]

The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Activating mutations, such as the common BRAF V600E mutation, lead to constitutive activation of the downstream kinases MEK1/2 and subsequently ERK1/2, driving uncontrolled cell proliferation.[1][3][4] This has made the kinases in this pathway, particularly BRAF and MEK, highly attractive targets for therapeutic intervention.[1][8]

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, while Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.[1][3][4][8] The clinical success of these agents, both as monotherapies and in combination, has validated the therapeutic strategy of targeting the MAPK pathway.[9][10][11][12] However, the emergence of resistance mechanisms underscores the continuous need for new chemical entities with potentially different binding modes or improved pharmacological properties.[6][7]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK CompoundPY Compound-PY (Hypothesized) CompoundPY->MEK

Figure 1: Simplified MAPK Signaling Pathway and Points of Inhibition.

Experimental Framework for Comparative Efficacy

To objectively assess the efficacy of Compound-PY relative to Trametinib and Vemurafenib, a multi-tiered experimental approach is essential. This framework is designed to move from direct target engagement at the biochemical level to cellular pathway inhibition and finally to a functional cellular outcome.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Western_Blot Phospho-ERK Western Blot (Target Engagement) Biochem_Assay->Western_Blot Validate Cellular Activity MTT_Assay Cell Viability (MTT) Assay (Functional Outcome) Western_Blot->MTT_Assay Correlate with Function Xenograft Melanoma Xenograft Model (Preclinical Efficacy) MTT_Assay->Xenograft Confirm In Vivo

Figure 2: Tiered Experimental Workflow for Inhibitor Characterization.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of Compound-PY on its putative kinase target and to assess its selectivity.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[13] This protocol outlines a common method for its determination.

  • Reagents and Materials:

    • Recombinant human MEK1 and BRAF V600E kinases.

    • Kinase-Glo® Max Luminescence Kinase Assay Kit.

    • ATP, appropriate kinase substrate (e.g., inactive ERK2 for MEK1).

    • Compound-PY, Trametinib, and Vemurafenib dissolved in DMSO.

    • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • White, opaque 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds (Compound-PY and Trametinib for MEK1 assay; Vemurafenib for BRAF V600E assay) in the assay buffer. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.

    • Add 5 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 20 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase, independent of cellular factors like membrane permeability or efflux pumps. Comparing the IC50 values for Compound-PY and Trametinib on MEK1, and assessing any off-target activity on BRAF V600E, will establish its initial potency and selectivity profile.

Part 2: Cellular Efficacy Evaluation

Following biochemical validation, it is crucial to confirm that the inhibitor can engage its target within a cellular context and elicit a functional anti-proliferative response.

Experimental Protocol: Phospho-ERK Western Blot

This assay measures the phosphorylation status of ERK, the downstream effector of MEK, providing a direct readout of pathway inhibition in intact cells.[14][15][16][17]

  • Cell Culture and Treatment:

    • Use a human melanoma cell line with a BRAF V600E mutation (e.g., A375), which exhibits constitutive activation of the MAPK pathway.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound-PY and Trametinib for a specified duration (e.g., 2 hours). Include a DMSO-treated control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[14][15]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Rationale: This experiment validates that Compound-PY can penetrate the cell membrane and inhibit the MAPK pathway, as evidenced by a reduction in ERK phosphorylation. A dose-dependent decrease in the p-ERK/total ERK ratio will confirm cellular target engagement.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]

  • Cell Seeding and Treatment:

    • Seed A375 melanoma cells in 96-well plates at a density of ~5,000 cells per well.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with a range of concentrations of Compound-PY, Trametinib, and Vemurafenib.

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.[18]

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Rationale: This assay provides a quantitative measure of the functional consequence of kinase inhibition – the suppression of cancer cell proliferation. By comparing the GI50 values, we can directly assess the relative anti-proliferative efficacy of the compounds.

Part 3: In Vivo Preclinical Assessment

The final stage of preclinical evaluation involves testing the lead candidate in an animal model to assess its efficacy in a more complex biological system.

Experimental Protocol: Melanoma Patient-Derived Xenograft (PDX) Model

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line xenografts as they better preserve the heterogeneity of the original tumor.[20][21][22][23][24]

  • Model Establishment:

    • Implant tumor fragments from a BRAF V600E-mutant melanoma patient subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[23]

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: Vehicle control, Compound-PY, and Trametinib.

    • Administer the compounds daily via an appropriate route (e.g., oral gavage) at predetermined doses.

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK to confirm target engagement in vivo).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Rationale: The PDX model provides a robust platform to evaluate the in vivo anti-tumor activity of Compound-PY, taking into account pharmacokinetic and pharmacodynamic factors that are absent in in vitro systems.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate the comparative analysis of Compound-PY against Trametinib and Vemurafenib based on the described protocols.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundMEK1 IC50 (nM)BRAF V600E IC50 (nM)Selectivity (BRAF/MEK)
Compound-PY 15 >10,000 >667x
Trametinib5>10,000>2000x
Vemurafenib>10,00031N/A

Data are representative and for illustrative purposes.

Table 2: Cellular Activity in A375 Melanoma Cells

Compoundp-ERK Inhibition IC50 (nM)Cell Growth Inhibition GI50 (nM)
Compound-PY 50 75
Trametinib2030
Vemurafenib100120

Data are representative and for illustrative purposes.

Table 3: In Vivo Efficacy in BRAF V600E Melanoma PDX Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle0+2
Compound-PY (30 mg/kg) 75 -5
Trametinib (1 mg/kg)85-8

Data are representative and for illustrative purposes.

Discussion and Future Directions

Based on the illustrative data, Compound-PY demonstrates potent and selective inhibition of the MAPK pathway, consistent with a MEK1/2 inhibitory mechanism. Its biochemical potency (IC50 = 15 nM) is comparable to the established MEK inhibitor, Trametinib. In a cellular context, Compound-PY effectively suppresses ERK phosphorylation and inhibits the proliferation of BRAF-mutant melanoma cells, albeit with slightly lower potency than Trametinib in this hypothetical scenario.

Crucially, the in vivo data from the PDX model suggests that Compound-PY exhibits significant anti-tumor activity with a potentially favorable toxicity profile, as indicated by the lower impact on body weight compared to Trametinib. This highlights the importance of integrated analysis, as in vitro potency does not always directly translate to in vivo efficacy and tolerability.

The pyrrolo[3,4-c]pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The experimental framework detailed in this guide provides a robust and logical progression for the comprehensive evaluation of such compounds. Future studies should focus on a full kinome-wide selectivity profiling of Compound-PY, elucidation of its precise binding mode to MEK1, and a thorough investigation of its pharmacokinetic properties and metabolic stability. Furthermore, exploring the efficacy of Compound-PY in models of acquired resistance to BRAF or other MEK inhibitors would be a valuable next step in defining its therapeutic potential.[6][7]

References

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A Comparative Guide to the In Vivo Validation of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole. As a member of the pyrazole chemical class, which has demonstrated a wide array of anticancer activities, this compound warrants a rigorous and multi-faceted preclinical evaluation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of essential in vivo models and experimental protocols to thoroughly assess the therapeutic potential of this and similar molecules.

The pyrrolo[3,4-c]pyrazole core is a bicyclic heterocyclic system that has been explored for its biological activities, including as a phosphatase inhibitor.[6] The broader class of pyrazole derivatives has been shown to target a range of critical cancer-related pathways, acting as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin polymerization, among others.[3][5][7] Given this landscape, the in vivo validation of this compound must be designed to not only assess its efficacy and safety but also to elucidate its potential mechanism of action.

Strategic Selection of In Vivo Models: A Comparative Overview

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The two primary platforms for in vivo oncology research are xenograft and syngeneic models, each offering distinct advantages and limitations.

Model TypeHost Immune SystemTumor OriginKey AdvantagesBest Suited For
Xenograft (CDX/PDX) Immunodeficient (e.g., Nude, SCID)Human (Cell line or Patient-derived)Directly tests efficacy on human tumors; PDX models capture human tumor heterogeneity.[8][9]Evaluating direct cytotoxic/cytostatic effects of a compound on human cancer cells.
Syngeneic Immunocompetent (e.g., C57BL/6, BALB/c)Murine (genetically matched to host)Fully functional immune system allows for the study of immuno-modulatory effects.[10][11][12][13][14]Assessing compounds that may engage the immune system; testing immunotherapies.

For a novel compound like this compound with an unconfirmed mechanism, a dual-pronged approach is recommended. Initial efficacy studies in xenograft models can establish direct antitumor activity, while subsequent or parallel studies in syngeneic models can reveal any potential immunomodulatory roles.

Logical Workflow for In Vivo Model Selection and Validation

G cluster_0 Phase 1: Foundational Efficacy & Toxicity cluster_1 Phase 2: Advanced Efficacy & Mechanistic Insight cluster_2 Phase 3: Pharmacokinetics & Pharmacodynamics A Compound of Interest: This compound B Select Relevant Human Cancer Cell Lines (e.g., based on in vitro data or target expression) A->B C Cell Line-Derived Xenograft (CDX) Model (Subcutaneous implantation in nude mice) B->C D Dose-Response & MTD Study C->D E Tumor Growth Inhibition (TGI) Study D->E K PK/PD Studies D->K F Preliminary Toxicity Assessment (Body weight, clinical signs) E->F G Patient-Derived Xenograft (PDX) Models (Reflects human tumor heterogeneity) E->G If promising TGI H Orthotopic Xenograft Model (Tumor in relevant organ) E->H For organ-specific cancers I Syngeneic Model (e.g., CT26 in BALB/c, MC38 in C57BL/6) E->I To investigate immune involvement E->K J Evaluate Immunomodulatory Effects (Immune cell infiltration, cytokine profiling) I->J L Correlate Drug Exposure with Tumor Response & Biomarker Modulation K->L

Caption: A phased approach to in vivo validation.

Detailed Experimental Protocols

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols. Below are representative methodologies.

2.1. Cell Line-Derived Xenograft (CDX) Tumor Growth Inhibition Study

This protocol is a standard first step for evaluating the direct antitumor activity of a compound.

  • Animal Model: Athymic nude mice or NOD/SCID mice are used to prevent rejection of human tumor cells.[8]

  • Tumor Implantation: A suspension of 1-10 million human cancer cells (e.g., HCT116 colon cancer, A549 lung cancer) in a suitable medium like Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection) based on prior maximum tolerated dose (MTD) studies.

  • Endpoints and Analysis:

    • Primary: Tumor Growth Inhibition (TGI). The percentage of TGI is calculated at the end of the study.

    • Secondary: Body weight is monitored as an indicator of toxicity.

    • Optional: At the end of the study, tumors can be harvested for pharmacodynamic (PD) biomarker analysis (e.g., Western blot, IHC).

2.2. Syngeneic Model for Immuno-Oncology Assessment

This protocol is crucial for determining if the compound's anticancer activity involves the immune system.

  • Animal Model: Immunocompetent mouse strains such as C57BL/6 or BALB/c are used.[10][11][12]

  • Tumor Implantation: Syngeneic cancer cell lines (e.g., MC38 colon adenocarcinoma for C57BL/6 mice, or 4T1 breast cancer for BALB/c mice) are implanted subcutaneously.[11][12]

  • Treatment and Monitoring: Similar to the CDX model, treatment begins once tumors are established. Tumor growth and animal health are monitored regularly.

  • Endpoints and Analysis:

    • Primary: Tumor Growth Inhibition (TGI) and overall survival.

    • Secondary: Immune cell profiling of the tumor microenvironment (TME) via flow cytometry or immunohistochemistry to analyze the infiltration of T-cells, macrophages, and other immune cells.[11][12] Cytokine analysis of plasma or tumor lysates.

2.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Understanding the relationship between drug exposure and its biological effect is critical.[15][16][17][18][19]

  • Pharmacokinetics (PK): A single dose of the compound is administered to tumor-bearing mice. Blood samples are collected at multiple time points to determine the drug's concentration over time, allowing for the calculation of key parameters like half-life, Cmax, and AUC.[17][18]

  • Pharmacodynamics (PD): Tumors are harvested at various time points after treatment. The modulation of a target biomarker (if known) is assessed. For a novel pyrazole derivative, this could involve measuring the phosphorylation status of key signaling proteins or the expression of cell cycle regulators.

  • Integration: PK and PD data are integrated to establish a dose-response relationship and to inform the dosing schedule for efficacy studies.[17][18][19]

Proposed Mechanism of Action & Validation Pathway

Given that pyrazole derivatives are known to inhibit various kinases, a plausible starting hypothesis is that this compound functions as a kinase inhibitor.

G cluster_0 Hypothesized Mechanism cluster_1 In Vivo Validation A 5-methyl-4,6-dihydro-1H- pyrrolo[3,4-c]pyrazole B Kinase Target (e.g., CDK, EGFR, etc.) A->B Inhibits C Downstream Signaling Pathway B->C Blocks D Inhibition of Cell Cycle Progression & Proliferation C->D E Induction of Apoptosis C->E F Tumor Growth Inhibition (Xenograft/Syngeneic) D->F E->F G PD Biomarker Analysis (IHC, Western Blot) F->G Confirm Mechanism H Measure p-Rb (for CDK) or p-EGFR G->H I Measure Cleaved Caspase-3 (Apoptosis Marker) G->I

Caption: Linking a hypothesized mechanism to in vivo validation endpoints.

Comparative Data Presentation

The following tables present hypothetical data to illustrate how the in vivo performance of this compound could be compared against a standard-of-care agent in different models.

Table 1: Efficacy in HCT116 Human Colon Cancer Xenograft Model

Treatment Group (n=10)Dose & ScheduleFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/A1502 ± 150-+2.5
5-FU (Standard) 20 mg/kg, 2x/week751 ± 9850%-8.0
Compound A (Low Dose) 25 mg/kg, daily826 ± 11045%-1.5
Compound A (High Dose) 50 mg/kg, daily450 ± 7570%-4.0

Compound A: this compound

Table 2: Efficacy in CT26 Murine Colon Cancer Syngeneic Model

Treatment Group (n=10)Dose & ScheduleFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)% CD8+ T-cell Infiltration
Vehicle Control N/A1850 ± 210-5.2
Anti-PD-1 (Standard) 10 mg/kg, 2x/week925 ± 13050%15.8
Compound A 50 mg/kg, daily1202 ± 18035%6.1
Compound A + Anti-PD-1 Combination462 ± 8575%22.5

Compound A: this compound

These comparative data tables are essential for making informed decisions about the future development of the compound. The xenograft data suggests a direct antitumor effect, while the syngeneic data could reveal potential for combination therapy with checkpoint inhibitors.

References

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  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs.
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The Discerning Eye: A Comparative Cross-Reactivity Profiling Guide for 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, yet often underestimated, aspect of this journey is the comprehensive profiling of its cross-reactivity against a wide array of biological targets. This guide provides an in-depth, technical framework for conducting a cross-reactivity and selectivity assessment of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] While specific experimental data for this exact molecule is not yet widespread in the public domain, this guide will leverage established methodologies and data from analogous pyrazole-based kinase inhibitors to provide a robust, illustrative comparison.

The pyrrolo[3,4-c]pyrazole core is a privileged scaffold, known to interact with a variety of protein kinases, which are pivotal regulators of cellular processes and prominent drug targets, particularly in oncology.[1][3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors.[4][5] Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacological activities, while in some cases, a well-characterized polypharmacology can be therapeutically advantageous.[6][7] Therefore, a systematic and multi-faceted approach to cross-reactivity profiling is not just a regulatory formality but a cornerstone of rational drug design.

I. Strategic Selection of Screening Panels: Beyond the Usual Suspects

The initial step in any cross-reactivity study is the judicious selection of a screening panel. A tiered approach is often the most efficient and cost-effective strategy.[8]

Tier 1: Broad Kinome Profiling. The primary assessment should involve screening the compound at a single, high concentration (e.g., 1-10 µM) against a broad panel of kinases. Several commercial platforms offer comprehensive kinome scans covering over 400 kinases. The goal of this initial screen is to identify the primary target(s) and any potent off-targets.

Tier 2: Dose-Response Analysis. For any kinases showing significant inhibition (e.g., >70% at the screening concentration) in the initial tier, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[8] This provides a quantitative measure of potency and allows for a more nuanced comparison of on-target versus off-target activities.

Tier 3: Cellular Target Engagement. Biochemical assays, while essential, do not fully recapitulate the cellular environment. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are crucial for confirming that the compound interacts with its intended target(s) in living cells.

Below is a logical workflow for a comprehensive cross-reactivity profiling campaign:

Caption: A tiered experimental workflow for cross-reactivity profiling.

II. Comparative Data Analysis: A Hypothetical Case Study

To illustrate the data interpretation process, let's consider a hypothetical dataset for our lead compound, CMPD-X (this compound) , and two structural analogs, CMPD-Y and CMPD-Z .

Target KinaseCMPD-X (IC50, nM)CMPD-Y (IC50, nM)CMPD-Z (IC50, nM)
Primary Target
CDK215255
Off-Targets
CDK915050020
GSK3β800>10,000150
Aurora A2,500>10,000500
VEGFR2>10,000>10,0008,000
c-Met5,0008,0001,200
  • CMPD-Z is the most potent inhibitor of the primary target, CDK2, but it also exhibits the least selectivity, with significant activity against CDK9, GSK3β, and Aurora A.

  • CMPD-Y is the most selective inhibitor, with a clear window of activity against CDK2 compared to the other kinases tested.

  • CMPD-X displays a moderate potency and selectivity profile.

These findings would guide further optimization efforts. For instance, if high selectivity for CDK2 is the primary goal, the structural features of CMPD-Y would be of great interest. Conversely, if a multi-targeted profile against CDKs and GSK3β is desired, the scaffold of CMPD-Z could be a starting point for further refinement.

III. Key Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Radiometric)

This is a widely used method to directly measure the inhibition of substrate phosphorylation.[9]

Protocol:

  • Prepare a reaction mixture containing the kinase, a specific substrate peptide, and [γ-³³P]ATP in a suitable buffer.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and spot the mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Culture cells to an appropriate density and treat with the test compound or vehicle control.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

IV. Visualizing Selectivity: The Kinase Tree

A common and intuitive way to visualize kinase inhibitor selectivity is to map the inhibition data onto a representation of the human kinome.

Caption: A simplified representation of kinase selectivity mapping.

V. Conclusion and Future Directions

The cross-reactivity profiling of this compound and its analogs is a critical step in their development as chemical probes or therapeutic agents. A systematic, multi-tiered approach, combining broad kinome screening with dose-response analysis and cellular target engagement assays, is essential for building a comprehensive understanding of a compound's selectivity profile. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to optimize potency and selectivity, and for interpreting the biological effects of these compounds in preclinical and clinical settings. As our understanding of the human kinome and the principles of kinase inhibitor design continues to evolve, so too will the strategies and technologies for assessing and engineering selectivity.

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. [Link]

  • Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. [Link]

  • Studies on Synthesis and Biological Activities of Di-heterocyclic Compounds Containing Pyrazole. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PMC - NIH. [Link]

  • Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[6][9][10]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. PubMed. [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. [Link]

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  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. [Link]

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"benchmarking the antifungal activity of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole against standard drugs"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited to a few classes of drugs, and the development of new, effective agents is a critical priority.[1][2] Pyrrole and pyrazole-based heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising antifungal properties.[3][4][5][6] This guide provides a comprehensive framework for benchmarking the antifungal activity of a novel investigational compound, 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole, against established standard-of-care antifungal drugs.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded approach to evaluating a new chemical entity's antifungal potential, moving from foundational in vitro susceptibility testing to a comparative analysis of its mechanistic profile against current therapies. The protocols described herein are rooted in globally recognized standards to ensure data integrity and reproducibility.

Comparative Profiles of Standard Antifungal Drugs

A robust benchmarking study requires comparison against well-characterized drugs representing different mechanisms of action. For this guide, we have selected three industry-standard agents: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

Antifungal ClassStandard DrugMechanism of ActionSpectrum of Activity
Azole FluconazoleInhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][8][9][10][11] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.[7][11]Primarily active against yeasts such as Candida species and Cryptococcus neoformans.[9][12] It has limited activity against filamentous fungi.
Polyene Amphotericin BBinds to ergosterol in the fungal cell membrane, leading to the formation of pores or channels.[13][14][15][16] This disrupts the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[13][16]Broad-spectrum activity against a wide range of yeasts and molds, including Candida species, Aspergillus species, and Cryptococcus neoformans.[13][15][17]
Echinocandin CaspofunginInhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[18][19][20][21] This disruption of the cell wall leads to osmotic instability and fungal cell lysis.[18][20]Primarily active against Candida and Aspergillus species.[18][21][22] It is fungicidal against most Candida species and fungistatic against Aspergillus species.[18]
Mechanisms of Action: A Visual Comparison

The following diagram illustrates the distinct cellular targets of the standard antifungal drug classes.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (β-(1,3)-D-glucan) Cell_Membrane Cell Membrane (Ergosterol) Ergosterol_Synthesis Ergosterol Synthesis Pathway Caspofungin Caspofungin (Echinocandin) Caspofungin->Cell_Wall Inhibits β-(1,3)-D-glucan synthase Amphotericin_B Amphotericin B (Polyene) Amphotericin_B->Cell_Membrane Binds to ergosterol, forms pores Fluconazole Fluconazole (Azole) Fluconazole->Ergosterol_Synthesis Inhibits lanosterol 14-α-demethylase Novel_Compound 5-methyl-4,6-dihydro-1H- pyrrolo[3,4-c]pyrazole Fungal Cell Fungal Cell Novel_Compound->Fungal Cell Potential Target?

Caption: Distinct mechanisms of action of standard antifungal drug classes.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the generation of reproducible and comparable data, all in vitro susceptibility testing should adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for this purpose.[23][24][25][26][27][28][29]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method, which determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[23][30][31]

Objective: To determine the MIC of this compound and standard antifungal drugs against a panel of clinically relevant fungal isolates.

Materials:

  • Test compounds: this compound, Fluconazole, Amphotericin B, Caspofungin.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Culture Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well U-bottom microtiter plates.

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus).

  • Spectrophotometer.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve each antifungal agent in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the test wells should not exceed 1%.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of each antifungal agent in the 96-well plates using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL for azoles and echinocandins; 0.015 to 8 µg/mL for polyenes).

    • Include a growth control well (no drug) and a sterility control well (no inoculum) for each fungal isolate.

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the inoculum density spectrophotometrically to achieve a final concentration in the wells of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[31][32]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida species, 48 hours for most molds, and up to 72 hours for Cryptococcus species.[30]

  • MIC Determination:

    • The MIC is determined by visual inspection or by using a spectrophotometric plate reader.

    • For azoles and echinocandins against yeasts, the MIC is the lowest concentration that results in a significant (≥50%) reduction in growth compared to the growth control.[30]

    • For Amphotericin B, the MIC is the lowest concentration that shows complete inhibition of growth.[30]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. This assay distinguishes fungistatic from fungicidal activity.

Objective: To determine if this compound exhibits fungicidal activity.

Step-by-Step Protocol:

  • Subculturing from MIC Plates:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth in the MIC plate.

  • Plating and Incubation:

    • Spot the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C until growth is clearly visible in the growth control subculture.

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.

Experimental Workflow Visualization

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_mfc MFC Determination Stock_Solution Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare and Standardize Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation MIC_Reading Read MICs (Visually or Spectrophotometrically) Incubation->MIC_Reading Subculture Subculture from Wells with No Growth MIC_Reading->Subculture Proceed if growth is inhibited Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates MFC_Reading Determine MFC Incubate_Plates->MFC_Reading

Sources

A Strategic Guide to In Vitro-In Vivo Correlation (IVIVC) for 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyrazole Scaffold and the IVIVC Imperative

The pyrrolo[3,4-c]pyrazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique fused ring structure provides a versatile framework for interacting with a multitude of biological targets, leading to the development of compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives have shown promise as inhibitors of key signaling proteins like Glycogen Synthase Kinase 3 (GSK-3), EGFR, and various other kinases, making them attractive candidates for therapeutic development.[1][2][3]

However, the journey from a potent molecule in a test tube (in vitro) to an effective therapeutic in a living system (in vivo) is fraught with complexity. A compound's success hinges not just on its intrinsic activity but on its absorption, distribution, metabolism, and excretion (ADME) profile. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes a cornerstone of modern drug development. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma drug concentration).[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to establish a meaningful IVIVC for a novel lead candidate, which we will hypothetically name Compound P-34C , a derivative of the 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole series. We will detail the necessary experimental workflows, explain the causal logic behind protocol choices, and demonstrate how to synthesize the data into a predictive correlation.

Part 1: Foundational In Vitro Characterization

Causality: Before committing to expensive and ethically demanding animal studies, a robust in vitro characterization is essential. This stage serves two purposes: first, to quantify the compound's potency and selectivity against its intended biological target, and second, to establish a baseline activity level in a controlled cellular environment. This data forms the "in vitro" half of our correlation.

Key Experiment 1: Target Engagement & Potency (Kinase Inhibition Assay)

Rationale: Many pyrrolopyrazole derivatives function as kinase inhibitors.[2] Therefore, the first step is to confirm that Compound P-34C engages its putative target kinase (e.g., Aurora Kinase A, a common cancer target) and to determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Reconstitute Aurora Kinase A enzyme, substrate peptide, and ATP to desired concentrations in Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of Compound P-34C in DMSO, starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, add 1 µL of diluted compound, 2 µL of enzyme, and 2 µL of a substrate/ATP mix. Include "no enzyme" and "no compound" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the inhibition curve against the logarithm of Compound P-34C concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Key Experiment 2: Cellular Activity & Cytotoxicity (Cell-Based Assay)

Rationale: A cell-based assay bridges the gap between inhibiting an isolated enzyme and affecting a whole cell. It accounts for the compound's ability to permeate cell membranes and engage its target in a complex intracellular environment. The Growth Inhibition 50 (GI₅₀) is the concentration required to inhibit cell growth by 50%.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed a relevant cancer cell line (e.g., HCT-116, a colon cancer line where pyrrolopyrazoles have shown activity[2]) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of Compound P-34C used previously. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell doublings.

  • Cell Fixation: Gently discard the media and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: Wash the plates five times with water and allow to air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using a dose-response curve.

cluster_vitro In Vitro Workflow Compound Compound P-34C (Stock Solution) KinaseAssay Biochemical Assay (Aurora Kinase A) Compound->KinaseAssay Dose-Response CellAssay Cell-Based Assay (HCT-116 Cells) Compound->CellAssay Dose-Response IC50 Determine IC₅₀ (Target Potency) KinaseAssay->IC50 Luminescence Data GI50 Determine GI₅₀ (Cellular Potency) CellAssay->GI50 Absorbance Data

Caption: Workflow for determining the in vitro potency of Compound P-34C.

Hypothetical In Vitro Data Summary
ParameterTarget/Cell LineResult
IC₅₀ Aurora Kinase A35 nM
IC₅₀ Aurora Kinase B300 nM
GI₅₀ HCT-116 (Colon)150 nM
GI₅₀ MCF-7 (Breast)450 nM

Part 2: In Vivo Efficacy Assessment

Causality: The primary goal of the in vivo study is to determine if the observed in vitro cellular activity translates into a therapeutic effect in a living organism. A tumor xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard preclinical model for this purpose.

Key Experiment 3: Human Tumor Xenograft Model

Rationale: This experiment directly measures the ability of Compound P-34C to inhibit tumor growth in vivo. The choice of cell line (HCT-116) is critical and should directly correspond to the cell line used for in vitro testing to facilitate a more direct correlation.

Protocol: HCT-116 Xenograft Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound P-34C at 10, 30, and 100 mg/kg).

  • Dosing: Administer the compound or vehicle daily via oral gavage for 21 days. The formulation (e.g., in 0.5% methylcellulose) is a critical parameter.

  • Monitoring: Measure tumor volume and body weight three times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each dose group compared to the vehicle control.

cluster_vivo In Vivo Workflow Implant Implant HCT-116 Cells in Nude Mice TumorGrowth Monitor Tumor Growth (150-200 mm³) Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dose Daily Oral Dosing (21 Days) Randomize->Dose Measure Measure Tumor Volume & Body Weight Dose->Measure 3x per week Endpoint Determine % TGI (Efficacy) Measure->Endpoint

Caption: Standard workflow for a xenograft efficacy study.

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)% TGI
Vehicle -1550 ± 210-
Compound P-34C 101160 ± 18025%
Compound P-34C 30620 ± 15060%
Compound P-34C 100250 ± 9084%

Part 3: Forging the Correlation - The Pharmacokinetic Bridge

Causality: We have in vitro potency (nM) and in vivo efficacy (% TGI at mg/kg doses). These units are incompatible. The missing link is pharmacokinetics (PK), which tells us the concentration of the drug in the body over time for a given dose. By relating the dose to exposure (e.g., plasma concentration), we can begin to build a meaningful correlation.[6]

Key Experiment 4: Pharmacokinetic (PK) Study

Rationale: This study determines the exposure of Compound P-34C in the plasma of the test species after administration. Key parameters include the maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and the total exposure over time (Area Under the Curve, or AUC).

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use female athymic nude mice, matched to the efficacy study.

  • Dosing: Administer a single oral dose of Compound P-34C (e.g., 30 mg/kg, the mid-efficacy dose).

  • Blood Sampling: Collect sparse blood samples from a cohort of mice at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of Compound P-34C in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software (e.g., Phoenix NLME) to calculate key PK parameters via non-compartmental analysis.[6]

Hypothetical Pharmacokinetic Data (30 mg/kg Oral Dose)
ParameterValueUnit
Cₘₐₓ 1200ng/mL
Tₘₐₓ 2hours
AUC₀₋₂₄ 9600hr*ng/mL
t₁/₂ (Half-life) 6hours
Establishing the IVIVC: A Mechanistic Approach

With data from all three key experiments, we can now establish a relationship. The goal is to correlate the in vitro activity parameter (GI₅₀) with the in vivo pharmacokinetic parameter (AUC or time above a threshold concentration) that drives efficacy (% TGI).

Deconvolution and Modeling: While a formal Level A IVIVC often involves correlating in vitro dissolution with the in vivo absorption rate, we can adapt the principle for pharmacodynamics.[7][8] The core idea is to link the drug's concentration at the site of action to the biological effect.

  • Concentration Conversion: Convert the in vitro cellular potency (GI₅₀ = 150 nM) to the same units as the PK data (ng/mL). Assuming a molecular weight of ~300 g/mol for Compound P-34C, 150 nM is approximately 45 ng/mL. This value represents the Minimum Efficacious Concentration (MEC) predicted from in vitro data.

  • PK/PD Correlation: Analyze the PK profile from the 30 mg/kg dose. At this dose, the plasma concentration remains above the target MEC of 45 ng/mL for approximately 14 hours. This exposure (AUC above MEC) resulted in 60% TGI.

  • Model Building: By performing PK studies at all three efficacy doses (10, 30, and 100 mg/kg), one can build a model correlating the duration or AUC above the MEC with the observed % TGI. A strong correlation would show that as the time the drug concentration spends above the in vitro GI₅₀ value increases, the in vivo tumor growth inhibition also increases predictably.

cluster_ivivc IVIVC Conceptual Framework Vitro In Vitro Potency (GI₅₀ = 150 nM) Correlation Predictive IVIVC Model Vitro->Correlation Defines Target Exposure Threshold (MEC) Vivo In Vivo Efficacy (% TGI) Vivo->Correlation Provides Efficacy Endpoint PK Pharmacokinetics (PK) (Plasma Concentration vs. Time) PK->Correlation Links Dose to Exposure (AUC) Correlation->PK Guides Dose Selection

Caption: The central role of pharmacokinetics in linking in vitro potency to in vivo efficacy.

Discussion: Navigating Discrepancies and Leveraging the Model

A strong IVIVC is a powerful tool, but discrepancies are common and informative.

  • If In Vivo Efficacy is Lower than Predicted: This could indicate poor drug-like properties not captured by initial assays. Potential causes include high plasma protein binding (reducing the free fraction of the drug), rapid metabolism in the liver (first-pass effect), or the compound being an efflux transporter substrate (e.g., P-glycoprotein), preventing it from accumulating in tumor tissue.[9]

  • If In Vivo Efficacy is Higher than Predicted: This may suggest the formation of active metabolites that are more potent than the parent compound or that the drug accumulates preferentially in tumor tissue.

A validated IVIVC model for the pyrrolo[3,4-c]pyrazole chemical series allows for more intelligent drug development. It can be used to set specifications for new formulations, predict the in vivo performance of new analogs based on their in vitro potency, and potentially reduce the number of animal studies required, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles of animal research.[5][7]

Conclusion

Establishing an IVIVC for a novel compound like this compound is a multi-step, integrated process. It requires rigorous in vitro characterization to define potency, well-designed in vivo efficacy studies to measure therapeutic effect, and robust pharmacokinetic analysis to bridge the two. By systematically linking the in vitro GI₅₀ to the in vivo exposure required for tumor growth inhibition, researchers can build a predictive model that accelerates the development of promising therapeutic candidates, saves resources, and provides invaluable insights into the compound's behavior in a complex biological system.

References

  • Bai, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]

  • Machado, C. B., et al. (2025). In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms. Investigative Ophthalmology & Visual Science. [Link]

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  • Tsume, Y., et al. (2014). In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Therapeutic Delivery. [Link]

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  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]

  • Zhao, W., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design. [Link]

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  • Purohit, H. S., et al. (2022). In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. Journal of Pharmaceutical Sciences. [Link]

  • Zhang, H., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Wang, X-F., et al. (2015). Synthesis, characterization and bioactivity of novel 5,6-dihydropyrrolo[3,4-c]pyrazol-4-(1H)one derivatives. Heterocyclic Communications. [Link]

  • Boulebd, H., et al. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. [Link]

  • Martínez-Urbina, M. A., et al. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules. [Link]

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"evaluating the selectivity of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole for specific cancer cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Selectivity of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole for Specific Cancer Cell Lines

Introduction: The Quest for Selective Cancer Therapeutics

The development of novel anti-cancer agents hinges on the principle of selective toxicity: the ability of a compound to eradicate malignant cells while sparing healthy tissue. This compound, hereafter referred to as Compound X , is a novel heterocyclic small molecule with a scaffold suggestive of kinase inhibition. This guide provides a comprehensive framework for evaluating the selectivity of Compound X, using a hypothetical case study where its primary target is Polo-like Kinase 1 (PLK1), a serine/threonine kinase frequently overexpressed in a wide range of human cancers and a critical regulator of mitotic progression.

This document is structured to guide researchers through the logical and technical workflow of a selectivity study, from initial cell line selection to multi-parametric assessment of cellular response. We will compare Compound X against a known PLK1 inhibitor, Volasertib, to benchmark its performance and establish a robust, data-driven profile of its anti-neoplastic potential.

Pillar 1: Rationale for Experimental Design

The core of this investigation is to determine if Compound X exhibits selective cytotoxicity towards cancer cells driven by PLK1 activity. Our experimental design is therefore built upon a multi-pronged approach to validate this hypothesis.

  • Choice of Cell Lines: A carefully selected panel of cell lines is paramount. We include cancer cell lines with known high expression of PLK1 (e.g., A549, a non-small cell lung cancer line) and moderate expression (e.g., MCF-7, a breast cancer line), alongside a non-malignant cell line (e.g., MRC-5, normal lung fibroblasts) to serve as a crucial control for general cytotoxicity. This allows for a clear therapeutic window assessment.

  • Comparator Compound: Volasertib is a potent and well-characterized PLK1 inhibitor that has undergone clinical investigation. Its inclusion provides a benchmark for potency and selectivity, contextualizing the performance of Compound X.

  • Assay Selection: We will employ a trio of assays to build a comprehensive picture of the compound's effect:

    • Cytotoxicity (MTT Assay): To quantify the dose-dependent effect on cell viability and determine the half-maximal inhibitory concentration (IC50).

    • Apoptosis (Annexin V/PI Staining): To confirm that cell death is occurring through programmed apoptosis, a hallmark of targeted therapies.

    • Cell Cycle (Propidium Iodide Staining): To verify the on-target effect of PLK1 inhibition, which should induce a G2/M phase arrest.

Hypothetical Signaling Pathway: PLK1 in Mitosis

The diagram below illustrates the central role of PLK1 in mitotic progression, the disruption of which is the intended mechanism of action for Compound X.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Wee1 Wee1 Kinase Cdk1_CyclinB->Wee1 Cdc25C Cdc25C (Inactive) Cdk1_CyclinB->Cdc25C Wee1->Cdk1_CyclinB Inhibits Cdc25C->Cdk1_CyclinB Activates M_Phase Mitotic Entry APC Anaphase Promoting Complex (APC/C) M_Phase->APC Separase Separase APC->Separase Cohesin Cohesin Cleavage Separase->Cohesin PLK1 PLK1 Activation PLK1->Wee1 Inhibits PLK1->Cdc25C Activates PLK1->M_Phase CompoundX Compound X (Inhibitor) CompoundX->PLK1 Inhibition

Caption: The role of PLK1 in promoting mitotic entry and its inhibition by Compound X.

Pillar 2: Experimental Protocols & Data Interpretation

This section details the step-by-step methodologies for evaluating Compound X. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow Overview

Caption: High-level workflow for evaluating the selectivity of Compound X.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for viability.

Methodology:

  • Cell Seeding: Seed A549, MCF-7, and MRC-5 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of Compound X and Volasertib in culture medium, creating a serial dilution series (e.g., from 100 µM to 0.1 nM). Include a vehicle control (0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

Data Interpretation:

The IC50 values are the primary readout. A potent and selective compound will have a low IC50 value in the cancer cell lines (A549, MCF-7) and a significantly higher IC50 in the normal cell line (MRC-5).

Table 1: Comparative IC50 Values (Hypothetical Data)

CompoundA549 (NSCLC) IC50 [nM]MCF-7 (Breast) IC50 [nM]MRC-5 (Normal Lung) IC50 [nM]Selectivity Index (MRC-5 / A549)
Compound X 50120> 10,000> 200
Volasertib 30958,000~ 267
Doxorubicin 200350450~ 2.25

Doxorubicin is included as a non-selective, standard chemotherapeutic control.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with Compound X and Volasertib at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BioLegend or Thermo Fisher Scientific).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Data Interpretation:

A successful targeted agent should show a significant increase in the apoptotic cell populations (early and late) in cancer cells but not in normal cells.

Table 2: Apoptosis Induction at IC50 Concentration (24h) (Hypothetical Data)

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
A549 Vehicle Control4.5%2.1%
Compound X 28.7%15.4%
Volasertib32.1%18.2%
MRC-5 Vehicle Control3.8%1.9%
Compound X 5.2%2.5%
Volasertib6.1%3.0%
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the cell populations in G1, S, and G2/M phases.

Data Interpretation:

Inhibition of PLK1 is expected to cause a block in the G2/M phase of the cell cycle. A significant accumulation of cells in the G2/M phase in treated cancer cells would strongly support the on-target activity of Compound X.

Table 3: Cell Cycle Distribution Post-Treatment (24h) (Hypothetical Data)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
A549 Vehicle Control55.2%20.1%24.7%
Compound X 15.8%10.5%73.7%
MRC-5 Vehicle Control60.5%18.3%21.2%
Compound X 58.1%17.5%24.4%

Pillar 3: Synthesis and Conclusion

The collective data provides a robust evaluation of Compound X's selectivity. The hypothetical results demonstrate that Compound X exhibits potent cytotoxicity against PLK1-driven cancer cells (A549) with an IC50 in the nanomolar range, comparable to the established inhibitor Volasertib. Crucially, its selectivity index of >200 indicates a wide therapeutic window, as it is significantly less active against non-malignant MRC-5 cells.

This selectivity is further substantiated by mechanistic data. Compound X induces a significant apoptotic response and a classic G2/M cell cycle arrest specifically in cancer cells, confirming its on-target effect as a PLK1 inhibitor. The minimal impact on the cell cycle and viability of normal cells reinforces its favorable selectivity profile.

References

  • Title: Polo-like kinase 1 (PLK1) as a potential therapeutic target for cancer Source: Oncotarget URL: [Link]

  • Title: The Role of Polo-Like Kinase 1 in Cancer Source: Cancers (Basel) URL: [Link]

  • Title: Volasertib: A Polo-Like Kinase 1 Inhibitor with Promising Activity in Acute Myeloid Leukemia Source: Frontiers in Oncology URL: [Link]

A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent inhibition of key protein kinases involved in cancer and neurodegenerative diseases.[1] Molecular docking is an indispensable computational tool for predicting the binding affinities and interaction modes of these derivatives, thereby guiding rational drug design and lead optimization.[2][3] This guide provides a comprehensive, in-depth protocol for conducting a robust comparative docking analysis of novel pyrrolo[3,4-c]pyrazole derivatives against known inhibitors, using kinase targets as a primary example. We will delve into the causality behind experimental choices, establish a self-validating workflow, and present data in a clear, comparative format to facilitate evidence-based decision-making.

Introduction: The Significance of the Pyrrolo[3,4-c]pyrazole Scaffold

Pyrrolo[3,4-c]pyrazoles are fused heterocyclic systems that have attracted significant attention due to their versatile biological activities. Their rigid structure, combined with the capacity for diverse substitutions, allows for fine-tuning of interactions with various biological targets.[1] Studies have identified them as potent inhibitors of several protein kinase families, including Aurora kinases, Glycogen Synthase Kinase 3 (GSK-3), and Pim-1 kinase, which are crucial regulators of cell cycle progression, proliferation, and survival.[1][4][5]

The core challenge in drug discovery is not merely to design a compound that binds, but one that binds with high affinity and selectivity compared to existing molecules or endogenous ligands. A comparative docking analysis is therefore not an academic exercise, but a critical step to predict a new derivative's potential for success. It allows us to benchmark novel compounds against established inhibitors, understand structure-activity relationships (SAR), and prioritize the most promising candidates for synthesis and in vitro testing.[1][6]

Foundational Strategy: Establishing a Validated and Comparative Workflow

A scientifically sound docking study hinges on a meticulously validated protocol. The principle of "re-docking" is the cornerstone of this validation. Before evaluating novel compounds, the protocol's ability to reproduce the experimentally determined binding pose of a co-crystallized ligand must be confirmed. An acceptable protocol will yield a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[1][7][8] This step ensures that the chosen docking parameters and scoring function are appropriate for the target system.

The workflow for a comparative analysis can be visualized as a systematic pipeline, ensuring reproducibility and robust data generation.

G cluster_prep Phase 1: Preparation & Validation cluster_ligands Phase 2: Ligand Preparation cluster_dock Phase 3: Docking & Analysis PDB Select Target PDB Structure (e.g., 4N9S, 4JPS) PrepProt Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->PrepProt Redock Re-dock Co-crystallized Ligand PrepProt->Redock Validate Validate Protocol: Calculate RMSD (< 2.0 Å) Redock->Validate Compare Poses Grid Define Binding Site & Generate Receptor Grid Validate->Grid Protocol Validated Novel Design Novel Pyrrolo[3,4-c]pyrazoles (e.g., Derivative A, B) PrepLig Prepare Ligands: - Generate 3D structures - Assign charges - Minimize energy Novel->PrepLig Ref Select Reference Inhibitor (e.g., Staurosporine, Sunitinib) Ref->PrepLig PrepLig->Grid Dock Perform Molecular Docking Grid->Dock Score Score & Rank Poses (Binding Energy, kcal/mol) Dock->Score Analyze Analyze Interactions: - H-bonds, π-π, π-cation - Compare with Reference Score->Analyze

Caption: Validated workflow for comparative molecular docking analysis.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for a comparative docking analysis using widely accepted methodologies and software (e.g., Schrödinger Suite, AutoDock).

Step 1: Target Protein Preparation and Validation
  • Causality: The quality of the protein structure is paramount. It must be cleaned to remove non-essential molecules and prepared to mimic physiological conditions.

  • Protocol:

    • Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB), preferably co-crystallized with a ligand. For this example, we'll consider a generic kinase target (e.g., based on PDB IDs like 4N9S or 4JPS).[1][9]

    • Preparation: Using a tool like Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following:

      • Remove all water molecules and non-essential ions.

      • Add hydrogen atoms, as they are critical for hydrogen bonding but often absent in crystal structures.

      • Assign partial atomic charges using a standard force field (e.g., OPLS, AMBER).

      • Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.

    • Validation by Re-docking:

      • Extract the co-crystallized ligand from the prepared protein structure.

      • Define the binding site by generating a receptor grid centered on the position of the extracted ligand.

      • Dock the extracted ligand back into the prepared protein using the chosen docking program (e.g., Glide, AutoDock Vina).[7]

      • Self-Validation Check: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the RMSD. A value below 2.0 Å validates the docking protocol's accuracy for this specific target.[1][10]

Step 2: Ligand Preparation
  • Causality: Ligands must be converted into accurate 3D structures with correct protonation states and low-energy conformations to ensure a realistic simulation of their binding.

  • Protocol:

    • Structure Generation: Sketch the novel pyrrolo[3,4-c]pyrazole derivatives and the chosen reference inhibitor (e.g., a known drug or a highly potent literature compound) in a 2D chemical sketcher and convert them to 3D structures.

    • Ionization and Tautomerization: Use a tool like LigPrep (Schrödinger) or similar software to generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5). This is crucial as the charge state dramatically affects binding.

    • Energy Minimization: Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the docking process starts with a low-energy, sterically favorable conformation.

Step 3: Molecular Docking Execution
  • Causality: The docking algorithm systematically samples different orientations and conformations of the ligand within the defined active site, and the scoring function estimates the binding affinity for each pose.

  • Protocol:

    • Grid Generation: Use the validated receptor grid from Step 1. This grid pre-calculates the potential energies of the active site, speeding up the docking calculations.

    • Docking Run: Submit the prepared ligands for docking. Use a standard precision (SP) or extra precision (XP) mode if available. These modes offer a trade-off between speed and accuracy, with XP providing more rigorous sampling.[7]

    • Output: The program will generate a set of docked poses for each ligand, ranked by a docking score (e.g., GlideScore, binding energy in kcal/mol).

Step 4: Post-Docking Analysis and Comparison
  • Causality: The raw docking score is only the first piece of the puzzle. A detailed analysis of the binding interactions provides crucial insights into why a compound is predicted to be potent and selective, forming the basis of the Structure-Activity Relationship (SAR).

  • Protocol:

    • Visual Inspection: Analyze the top-ranked pose for each pyrrolo[3,4-c]pyrazole derivative and the reference inhibitor.

    • Interaction Mapping: Identify and record key molecular interactions:

      • Hydrogen Bonds: Note the specific amino acid residues acting as donors or acceptors (e.g., hinge region residues like Ala213 in Aurora-A).[4]

      • π-π Stacking: Interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

      • π-Cation Interactions: A strong non-covalent interaction between the electron-rich π system of the ligand and cationic residues like Lysine (Lys) or Arginine (Arg).[1]

      • Hydrophobic Contacts: Note the enclosure of non-polar parts of the ligand within hydrophobic pockets of the active site.

    • Comparative Analysis: Compare the binding mode and interactions of your novel derivatives directly against the reference inhibitor. Does your compound form similar key interactions? Does it exploit new pockets or form additional hydrogen bonds that could explain a better predicted score?

Data Presentation: Summarizing for Clarity and Impact

Quantitative data from the docking analysis should be summarized in a clear, tabular format. This allows for rapid comparison of the predicted potencies and key interactions across the series of compounds.

Compound IDStructure (2D)Docking Score (kcal/mol)Key H-Bond Interactions (Residue & Atom)Key π-Interactions (Residue)
Reference Inhibitor [Image of Ref]-9.8Hinge: GLU171 (Backbone NH)Gatekeeper: PHE140 (π-π)
Derivative A [Image of A]-10.5Hinge: GLU171 (Backbone NH), DFG: ASP186Gatekeeper: PHE140 (π-π)
Derivative B [Image of B]-8.2Hinge: GLU171 (Backbone NH)-
Derivative C [Image of C]-11.1Hinge: GLU171 (Backbone NH), DFG: ASP186Gatekeeper: PHE140 (π-π), ARG176 (π-cation)

Note: Data presented is hypothetical and for illustrative purposes. Docking scores are relative and depend on the software used.

Conclusion and Future Directions

This guide has detailed a robust, self-validating workflow for the comparative docking analysis of novel pyrrolo[3,4-c]pyrazole derivatives. Based on the analysis, a compound like Derivative C would be prioritized for synthesis. Its superior docking score is rationalized by the formation of an additional, stabilizing π-cation interaction with Arg176, a feature absent in the reference inhibitor and other derivatives.[1]

The results from this in silico analysis provide a strong, data-driven hypothesis. The next logical steps involve synthesizing the prioritized compounds and validating the computational predictions through in vitro kinase inhibition assays. Subsequent rounds of design can then be guided by this validated model, accelerating the journey from a promising scaffold to a potential therapeutic lead.

References

  • Title: Molecular docking-based 3D-QSAR studies of pyrrolo[3,4-c]pyrazole derivatives as Aurora-A inhibitors Source: Molecular Simulation, Vol 37, No 1 URL: [Link]

  • Title: Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives Source: Scientific Reports (via PMC - NIH) URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives Source: PubMed URL: [Link]

  • Title: Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: NIH National Library of Medicine URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles Source: PMC - NIH URL: [Link]

  • Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: RSC Publishing URL: [Link]

  • Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study (2022) Source: RSC Publishing URL: [Link]

  • Title: Validation of docking protocol by redocking the cocrystallized ligand... Source: ResearchGate URL: [Link]

  • Title: In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation Source: NIH National Library of Medicine URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PubMed Central URL: [Link]

  • Title: Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy Source: ACS Publications URL: [Link]

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Safety Operating Guide

Safe Disposal of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole (CAS No. 1419101-29-3). As a valued researcher, your safety and environmental responsibility are paramount. This document is designed to equip you with the necessary information to handle and dispose of this chemical safely, ensuring compliance and minimizing risk.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available. The following procedures are therefore based on the chemical properties of structurally similar pyrazole and heterocyclic compounds, alongside established best practices for laboratory waste management.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Profile and Risk Assessment

Due to the absence of a dedicated SDS, a precautionary approach is necessary. The hazard profile has been inferred from analogous pyrazole-containing compounds. This "worst-case" scenario ensures a high margin of safety.

Inferred Hazard Profile:

Hazard CategoryFindingCitation
Acute Oral Toxicity Harmful if swallowed.[2][3][4]
Skin Irritation/Corrosion Causes skin irritation. Some related compounds are corrosive.[3][4][5]
Eye Irritation/Damage Causes serious eye irritation. Some related compounds may cause serious eye damage.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[3][4]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[1]

The toxicological properties of this compound have not been fully investigated.[5][6] Therefore, it should be handled as a potentially hazardous substance.

Core Disposal Directive: Segregation and Professional Incineration

The primary recommended disposal method for this compound is high-temperature incineration by a licensed professional waste disposal company.[1] This method ensures the complete destruction of the compound, minimizing environmental release.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][8]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles or a face shield[2][4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.[9]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, should be placed in the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a designated, leak-proof container labeled for "Hazardous Aqueous Waste" or "Hazardous Non-halogenated Solvent Waste" as appropriate.[7][10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1] Chlorinated and non-chlorinated solvents must always be kept separate.[8]

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.[7]

    • After rinsing, deface the label on the container before disposing of it in regular trash or recycling, as per your institution's guidelines.[7]

Step 3: Waste Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[5]

Step 4: Disposal Request and Documentation
  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.[1]

  • Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory notebook or inventory system.[7]

Spill Cleanup Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[4][11]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process.

G cluster_prep Preparation & Collection cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Gen Waste Generation (Solid, Liquid, Contaminated Items) PPE->Waste_Gen Segregate Segregate Waste Streams (Solid vs. Liquid) Waste_Gen->Segregate Collect_Solid Collect in Labeled, Sealed Container 'Hazardous Solid Waste' Segregate->Collect_Solid Collect_Liquid Collect in Labeled, Leak-proof Container 'Hazardous Liquid Waste' Segregate->Collect_Liquid Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store Request Submit Waste Pickup Request to EHS Dept. Store->Request Disposal Professional Disposal via Licensed Contractor (High-Temp Incineration) Request->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • This compound. Aribo Biotechnology.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
  • 5-Methyl-1H-pyrazole. Sigma-Aldrich.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Biosynth.
  • 1H-Pyrazole Safety Data Sheet. Fisher Scientific.
  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate Safety Data Sheet. Angene Chemical.
  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride Safety Data Sheet. Fisher Scientific.
  • methyl 5-iodo-1H-pyrazole-4-carboxylate Safety Data Sheet. CymitQuimica.
  • 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one Safety Data Sheet. TCI Chemicals.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Laboratory Waste Disposal Handbook. University of Essex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.